molecular formula C7H9NO2 B1525758 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one CAS No. 27330-18-3

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B1525758
CAS No.: 27330-18-3
M. Wt: 139.15 g/mol
InChI Key: JTHPCDBYSXVGFM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 27330-18-3) is a high-purity pyridine derivative of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol, serves as a versatile heterocyclic building block . Its structure features both a hydroxymethyl group and an N-methyl pyridinone ring, making it a valuable precursor for designing more complex molecules and for use in metal chelation studies . Researchers utilize this compound in the synthesis of targeted chemical libraries. It must be handled with appropriate safety precautions . Available for research and development applications, this product is strictly for research use only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHPCDBYSXVGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725552
Record name 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27330-18-3
Record name 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one

Introduction: A Versatile Heterocyclic Building Block

5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.[1][2] Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.[2][3] This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula C₆H₇NO₂, possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.[4][5]

1.1. Core Identifiers and Computed Properties

A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[4] It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[4][6]

The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

PropertyValueSource
Molecular Weight 125.13 g/mol [4][6]
Molecular Formula C₆H₇NO₂[4][5]
XLogP3 -1.1[4][6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 1[6]
Topological Polar Surface Area 49.3 Ų[4][6]
Predicted Boiling Point 428.0 ± 27.0 °C[6][7]
Predicted Density 1.225 ± 0.06 g/cm³[6][7]
Predicted pKa 11.56 ± 0.10[7]

1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[8] For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[9] This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[8][9]

Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.[8] This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.

2.1. Proposed Synthetic Workflow

While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.[10] A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.

synthesis_workflow A Start: 2-Methoxy-5-nitropyridine B Step 1: Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C Intermediate: 5-Amino-2-methoxypyridine B->C D Step 2: Sandmeyer Reaction (NaNO₂, H₂SO₄, H₂O, heat) C->D E Intermediate: 5-Hydroxy-2-methoxypyridine D->E F Step 3: Demethylation (e.g., HBr or BBr₃) E->F G Step 4: Formylation (e.g., Reimer-Tiemann or Duff reaction) F->G H Intermediate: 5-formyl-pyridin-2(1H)-one G->H I Step 5: Reduction of Aldehyde (e.g., NaBH₄) H->I J Product: 5-(hydroxymethyl)pyridin-2(1H)-one I->J

Caption: A potential multi-step synthesis workflow.

2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor

This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.

Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.

Materials:

  • 5-formylpyridin-2(1H)-one (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure selectivity.

  • Reductant Addition: Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.

  • Workup: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.

2.3. Chemical Reactivity

The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.

  • Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

  • Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.

reactivity_map cluster_alcohol_rxns Reactions at Hydroxymethyl Group cluster_ring_rxns Reactions at Pyridinone Ring Core 5-(hydroxymethyl) pyridin-2(1H)-one Oxidation Oxidation (PCC, DMP) Core->Oxidation Esterification Esterification (Ac₂O, Py) Core->Esterification N_Alkylation N-Alkylation (MeI, K₂CO₃) Core->N_Alkylation Halogenation Halogenation (NBS) Core->Halogenation Aldehyde 5-formyl-pyridin-2(1H)-one Oxidation->Aldehyde Ester Acetate Ester Derivative Esterification->Ester N_Methyl 5-(hydroxymethyl)-1-methyl pyridin-2(1H)-one N_Alkylation->N_Methyl Bromo Bromo-substituted derivative Halogenation->Bromo

Caption: Reactivity map showing potential transformations.

Applications in Drug Discovery and Development

The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[2][3]

Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.[1][11] The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.[1]

Conclusion

5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The methodologies and analytical interpretations detailed herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and structurally related pyridinone derivatives.

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural confirmation of such molecules is a critical prerequisite for any further investigation into their chemical properties and potential therapeutic applications. An unambiguous assignment of the molecular structure underpins all subsequent research and development efforts, ensuring the reliability and reproducibility of experimental results.

This document outlines a systematic approach to the structure elucidation of this compound, leveraging a suite of spectroscopic techniques. Each analytical step is rationalized to provide not just a protocol, but a deeper understanding of the experimental design, thereby empowering researchers to adapt and troubleshoot as necessary.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the hydrolysis of a corresponding ester precursor, such as 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one. This precursor can be synthesized from 5-(bromomethyl)-1-methylpyridin-2(1H)-one, which in turn can be prepared from 1,5-dimethylpyridin-2(1H)-one via radical bromination. The final hydrolysis step is a reliable and high-yielding transformation.

Synthesis_Pathway cluster_0 Synthesis of this compound 1,5-dimethylpyridin-2(1H)-one 1,5-dimethylpyridin-2(1H)-one 5-(bromomethyl)-1-methylpyridin-2(1H)-one 5-(bromomethyl)-1-methylpyridin-2(1H)-one 1,5-dimethylpyridin-2(1H)-one->5-(bromomethyl)-1-methylpyridin-2(1H)-one NBS, AIBN 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one 5-(bromomethyl)-1-methylpyridin-2(1H)-one->5-(acetoxymethyl)-1-methylpyridin-2(1H)-one KOAc This compound This compound 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one->this compound Acid or Base Hydrolysis Elucidation_Workflow cluster_1 Structure Elucidation of this compound Sample Sample NMR NMR Sample->NMR ¹H, ¹³C, 2D NMR MS MS Sample->MS ESI-MS, HRMS IR IR Sample->IR FTIR Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure_Confirmed Data_Analysis->Structure_Confirmed Consistent Data

A Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-(hydroxymethyl)-2-pyridone is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, combining a pyridone ring with a hydroxymethyl substituent, offers a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected spectroscopic data for 5-(hydroxymethyl)-2-pyridone, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The protocols and interpretations herein are designed to equip researchers with the practical knowledge required for the confident characterization of this important molecule.

Molecular Structure and Expected Spectroscopic Behavior

The chemical structure of 5-(hydroxymethyl)-2-pyridone dictates its characteristic spectroscopic fingerprint. The pyridone ring exists in tautomeric equilibrium with its corresponding hydroxypyridine form, although the pyridone form is generally favored in most solvents. The presence of aromatic protons, a methylene group, a hydroxyl group, and a lactam functionality will give rise to distinct signals in its various spectra. Understanding the interplay of these structural features is key to interpreting the spectroscopic data.

Caption: Chemical structure of 5-(hydroxymethyl)-2-pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(hydroxymethyl)-2-pyridone, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The choice of solvent is critical, as protic solvents like D₂O or DMSO-d₆ can lead to the exchange of the N-H and O-H protons, causing their signals to broaden or disappear.

Table 1: Expected ¹H NMR Data for 5-(hydroxymethyl)-2-pyridone

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.4 - 6.6d~9.0 - 9.5
H-4~7.2 - 7.4dd~9.0 - 9.5, ~2.0 - 2.5
H-6~7.5 - 7.7d~2.0 - 2.5
-CH₂-~4.4 - 4.6s-
-OHVariable (solvent dependent)br s-
N-HVariable (solvent dependent)br s-

Causality of Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the labile N-H and O-H protons. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion and resolution, which is crucial for accurate coupling constant determination.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Table 2: Expected ¹³C NMR Data for 5-(hydroxymethyl)-2-pyridone

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~115 - 120
C-4~135 - 140
C-5~125 - 130
C-6~145 - 150
-CH₂-~60 - 65

Trustworthiness through Self-Validation: The assignment of carbon signals can be unequivocally confirmed using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates each carbon signal with its directly attached proton(s), and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between carbons and protons over two to three bonds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(hydroxymethyl)-2-pyridone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (TMS).

G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) InstrumentSetup Instrument Setup (Lock, Shim) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Referencing) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for 5-(hydroxymethyl)-2-pyridone

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3500 (broad)
N-H (lactam)Stretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (lactam)Stretching1640 - 1680 (strong)
C=C (aromatic)Stretching1550 - 1620
C-O (alcohol)Stretching1000 - 1250

Authoritative Grounding: The strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring[1]. The broad bands for the O-H and N-H stretches are due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 5-(hydroxymethyl)-2-pyridone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

G cluster_workflow IR Spectroscopy Workflow (KBr Pellet) Grinding Grind Sample with KBr Pelletizing Form KBr Pellet Grinding->Pelletizing SampleSpectrum Acquire Sample Spectrum Pelletizing->SampleSpectrum Background Acquire Background Spectrum Background->SampleSpectrum Analysis Analyze Spectrum SampleSpectrum->Analysis

Caption: Workflow for IR analysis using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of 5-(hydroxymethyl)-2-pyridone is C₆H₇NO₂[2], giving it a molecular weight of 125.13 g/mol [3].

Expected Mass Spectrum

Using a hard ionization technique like Electron Ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 125. Subsequent fragmentation is likely to occur, providing valuable structural clues.

Table 4: Expected Fragments in the Mass Spectrum of 5-(hydroxymethyl)-2-pyridone

m/zProposed Fragment
125[M]⁺ (Molecular Ion)
108[M - OH]⁺
96[M - CH₂OH]⁺
78[Pyridone ring fragment]⁺

Expertise & Experience: The fragmentation pattern is a key piece of evidence for structural confirmation. The loss of a hydroxyl radical (17 Da) or a hydroxymethyl radical (31 Da) are common fragmentation pathways for molecules containing a hydroxymethyl group.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

G cluster_workflow Mass Spectrometry Workflow (EI) Introduction Sample Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (m/z separation) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 5-(hydroxymethyl)-2-pyridone, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating framework for its unequivocal identification and characterization. The expected spectral data, grounded in the principles of each technique and the molecule's inherent structure, serve as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment, which are critical steps in the advancement of drug discovery and development programs centered around this promising chemical scaffold.

References

A Technical Guide to 5-(hydroxymethyl)-1H-pyridin-2-one: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(hydroxymethyl)-1H-pyridin-2-one, a heterocyclic organic compound of increasing importance in medicinal chemistry and drug development. The pyridin-2-one scaffold is a privileged structure found in numerous biologically active molecules. The addition of a hydroxymethyl group at the C5 position provides a crucial chemical handle for synthetic elaboration, positioning this molecule as a valuable intermediate. This document details the compound's fundamental properties, provides a validated synthetic protocol with mechanistic insights, discusses its spectroscopic signature, and explores its primary application as a versatile building block in the rapidly advancing field of targeted protein degradation.

Introduction: The Significance of the Pyridin-2-one Scaffold

The pyridin-2(1H)-one moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as both a hydrogen bond donor and acceptor, and for its bioisosteric relationship with amides, phenols, and other heterocyclic systems.[1][2] This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory effects.[1][3] The subject of this guide, 5-(hydroxymethyl)-1H-pyridin-2-one, is a functionalized derivative that leverages the stability and favorable physicochemical properties of the parent scaffold while introducing a reactive hydroxymethyl group. This primary alcohol serves as a key site for synthetic diversification, particularly for the attachment of linkers in the construction of complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[4]

Nomenclature and Chemical Identity

Proper identification is critical for regulatory and research purposes. The compound is systematically named according to IUPAC rules, though several synonyms are common in commercial and literature contexts.

  • IUPAC Name: 5-(hydroxymethyl)-1H-pyridin-2-one[5]

  • Synonyms: 5-(hydroxymethyl)pyridin-2(1H)-one, 2-hydroxy-5-hydroxymethylpyridine, 5-(hydroxymethyl)pyridin-2-ol[5]

  • CAS Number: 109205-68-7[5]

  • Molecular Formula: C₆H₇NO₂[5]

Caption: 2D Structure of 5-(hydroxymethyl)-1H-pyridin-2-one.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a building block is essential for predicting its behavior in reactions, its solubility, and its potential contribution to the properties of a final drug candidate. The data below is compiled from predictive models and supplier information.[5][6]

PropertyValueSource
Molecular Weight 125.13 g/mol [5]
Appearance Light yellow to yellow solid[6]
Boiling Point (Predicted) 428.0 ± 27.0 °C[6]
Density (Predicted) 1.225 ± 0.06 g/cm³[6]
pKa (Predicted) 11.56 ± 0.10[6]
XLogP3 (Predicted) -1.1[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Storage Sealed in dry, Room Temperature[6]

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyridinones can be approached through various strategies, including the cyclization of acyclic precursors or the modification of an existing pyridine ring.[2] For 5-(hydroxymethyl)-1H-pyridin-2-one, a highly efficient and logical approach involves the selective reduction of a precursor aldehyde, 6-oxo-1,6-dihydropyridine-3-carbaldehyde.

Causality in Experimental Design

The selected method utilizes sodium borohydride (NaBH₄) for the reduction. This choice is deliberate and based on established principles of chemoselectivity.

  • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent compared to alternatives like lithium aluminum hydride (LAH). It selectively reduces aldehydes and ketones without affecting the more stable amide bond within the pyridinone ring. This prevents over-reduction and ensures the integrity of the core scaffold.

  • Solvent System: A protic solvent like methanol or ethanol is used. The solvent not only dissolves the substrate but also participates in the reaction mechanism by protonating the intermediate alkoxide, yielding the final alcohol product.

  • Temperature Control: The reaction is initiated at 0 °C (ice bath). This is a standard precautionary measure to control the initial exothermic reaction rate, preventing potential side reactions and ensuring a safer, more controlled transformation.

Experimental Protocol: Reduction of 6-oxo-1,6-dihydropyridine-3-carbaldehyde

This protocol is a self-validating system. Successful synthesis will be confirmed by a change in physical state, TLC analysis, and definitive structural confirmation via spectroscopic methods as outlined in Section 5.

Materials:

  • 6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of substrate).

  • Temperature Control: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/methanol (e.g., 9:1 v/v) eluent system until the starting aldehyde spot is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C until gas evolution ceases.

  • Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Multiple extractions ensure maximum recovery of the polar product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford 5-(hydroxymethyl)-1H-pyridin-2-one as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 6-oxo-1,6-dihydropyridine- 3-carbaldehyde R1 1. Dissolve aldehyde in MeOH SM2 Sodium Borohydride (NaBH4) SM3 Methanol (Solvent) R2 2. Cool to 0°C R1->R2 R3 3. Add NaBH4 portion-wise R2->R3 R4 4. Stir at RT, Monitor by TLC R3->R4 W1 5. Quench with H2O R4->W1 W2 6. Extract with Ethyl Acetate W1->W2 W3 7. Wash, Dry (MgSO4) W2->W3 W4 8. Purify (Recrystallization/ Column Chromatography) W3->W4 Product Final Product: 5-(hydroxymethyl)-1H-pyridin-2-one W4->Product

Caption: Workflow for the synthesis of 5-(hydroxymethyl)-1H-pyridin-2-one.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, typically in the range of 6.0-7.5 ppm. A singlet or doublet for the C-H proton adjacent to the nitrogen (at C6) and two doublets for the coupled protons at C3 and C4 are anticipated. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 4.5 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would show six distinct signals. The carbonyl carbon (C2) would be the most downfield signal, typically >160 ppm. The four aromatic carbons (C3, C4, C5, C6) would appear in the 100-150 ppm range. The methylene carbon (-CH₂) signal would be the most upfield, likely around 60-70 ppm.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹). A strong, sharp peak for the C=O stretch of the cyclic amide (lactam) would be present around 1650-1680 cm⁻¹. C-H and C=C stretching vibrations from the ring would also be visible.

Applications in Drug Development: A Key Building Block for Targeted Protein Degradation

The primary utility of 5-(hydroxymethyl)-1H-pyridin-2-one in contemporary drug discovery is its role as a versatile building block, particularly in the synthesis of PROTACs and other "molecular glue" type degraders.[9]

Targeted Protein Degradation (TPD) and PROTACs

TPD is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[10] PROTACs are heterobifunctional molecules designed to execute this task. They consist of three components: a "warhead" ligand that binds the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[11] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC induces ubiquitination and subsequent degradation of the target.[10]

Role of 5-(hydroxymethyl)-1H-pyridin-2-one

This molecule serves as an excellent starting point or intermediate for either the "warhead" portion or as part of the linker assembly. The hydroxymethyl group is a critical functional handle. It can be readily:

  • Alkylated or Etherified: To attach a linker via an ether bond.

  • Oxidized: To a carboxylic acid, which can then be used to form a stable amide bond with an amine-functionalized linker.

  • Converted to a Halide: (e.g., a bromomethyl group) to create a reactive electrophile for coupling with a nucleophilic linker.

The pyridinone core itself can be designed to bind a target protein, making the entire molecule an integral part of the warhead. Its favorable physicochemical properties can contribute to the overall drug-like nature of the final PROTAC, which often falls "beyond the Rule of 5" due to high molecular weight.[11]

PROTAC_Mechanism cluster_components PROTAC Building Blocks cluster_molecule Our Molecule's Role cluster_assembly PROTAC Assembly cluster_action Cellular Mechanism Warhead Warhead Ligand (Binds Target Protein) PROTAC Assembled PROTAC Warhead->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) E3_Ligand->PROTAC Our_Molecule 5-(hydroxymethyl)-1H-pyridin-2-one (Functionalized Scaffold) Our_Molecule->Warhead Acts as or is modified into the warhead Ternary Target Protein PROTAC E3 Ligase PROTAC->Ternary:f1 Ub Ubiquitination Ternary->Ub Induces Proximity Deg Proteasomal Degradation Ub->Deg Marks Target

Caption: Role of the building block in the PROTAC mechanism.

Conclusion

5-(hydroxymethyl)-1H-pyridin-2-one is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its robust pyridinone core provides a stable and biologically relevant scaffold, while its hydroxymethyl group offers a versatile point of attachment for constructing complex and highly specific therapeutic agents. As targeted protein degradation continues to evolve and address previously "undruggable" targets, the demand for well-characterized, high-purity building blocks like 5-(hydroxymethyl)-1H-pyridin-2-one will undoubtedly grow, solidifying its place as a key component in the arsenal of medicinal chemists.

References

An In-depth Technical Guide to 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS: 27330-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a heterocyclic organic compound registered under CAS number 27330-18-3. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the fundamental chemical and physical properties of this compound, its synthesis, reactivity, and its emerging role as a versatile building block in the creation of complex molecular architectures with potential therapeutic applications. The guide includes detailed protocols, safety information, and data presented in a clear, accessible format to support laboratory research and development activities.

Introduction: The Pyridinone Core and Its Significance

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The inherent features of the pyridinone ring, including its capacity for hydrogen bonding and its ability to be functionalized at multiple positions, make it an attractive starting point for the design of novel therapeutics.[2] this compound, the subject of this guide, is a functionalized pyridinone that offers a unique combination of a reactive hydroxymethyl group and a stable pyridinone core, positioning it as a valuable intermediate in synthetic chemistry.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 27330-18-3[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Appearance Not explicitly stated, likely a solid-
Boiling Point (Predicted) 428.0 ± 27.0 °C[4]
Density (Predicted) 1.225 ± 0.06 g/cm³[4]
pKa (Predicted) 11.56 ± 0.10[5]
Flash Point (Predicted) 212.7 °C[4]
Refractive Index (Predicted) 1.538[4]
Vapor Pressure (Predicted) 4.03E-09 mmHg at 25°C[4]
Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and process chemistry. This compound exhibits favorable solubility in a range of common laboratory solvents, which can be attributed to the presence of the polar hydroxymethyl and carbonyl groups capable of forming hydrogen bonds.

SolventTypeSolubility
WaterPolar ProticHigh
MethanolPolar ProticHigh
EthanolPolar ProticHigh
DMSOPolar AproticHigh
DMFPolar AproticHigh
AcetonitrilePolar AproticModerate
DichloromethaneNonpolarLow
HexaneNonpolarVery Low

Source: Qualitative data synthesized from Smolecule.[3]

Synthesis and Purification

While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, general synthetic strategies for functionalized pyridinones can be adapted. The synthesis would likely involve the introduction of a hydroxymethyl group onto a pre-formed pyridinone ring.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible, though conceptual, workflow for the synthesis of this compound. This approach is based on established chemical transformations of pyridinone systems.

G cluster_0 Synthesis of Pyridinone Core cluster_1 Functionalization cluster_2 Purification A Starting Materials (e.g., substituted pyridines) B Cyclization/Oxidation Reactions A->B Formation of 2-pyridone ring C Methylation of Pyridinone Nitrogen B->C Introduction of N-methyl group D Hydroxymethylation at C5 C->D Introduction of -CH2OH group E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure 5-(hydroxymethyl)-1- methylpyridin-2(1H)-one F->G

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Purification by Recrystallization (General Procedure)

This protocol outlines a general method for the purification of a crude pyridinone product, which can be adapted for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water mixture is often a good starting point for polar compounds like pyridinones.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The pure compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Reactivity and Role as a Synthetic Building Block

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the pyridinone ring system.

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including:

  • Oxidation: To afford the corresponding aldehyde or carboxylic acid, providing a route to further functionalization.

  • Esterification and Etherification: To introduce a wide range of substituents, which can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions.

Reactivity of the Pyridinone Ring

The pyridinone ring itself can participate in various reactions, although it is generally less reactive than a simple pyridine ring due to the presence of the carbonyl group. Potential transformations include electrophilic substitution at the electron-rich positions of the ring.

Application in the Synthesis of Biologically Active Molecules

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3] Derivatives of pyridinones have been reported to exhibit a range of activities, including antimicrobial and antioxidant properties.[3]

cluster_0 Functional Group Interconversion cluster_1 Scaffold for Drug Discovery A This compound B Oxidation of -CH2OH A->B C Esterification/Etherification A->C D Halogenation of -CH2OH A->D E Synthesis of Novel Pyridinone Derivatives B->E C->E D->E F Biological Screening (e.g., antimicrobial, antioxidant) E->F G Lead Optimization F->G

Caption: The role of this compound as a versatile synthetic intermediate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the N-methyl group, and the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom, as well as the hydroxyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to appear significantly downfield, while the carbons of the methyl and hydroxymethyl groups will be found in the upfield region of the spectrum.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group and the C=O stretch of the pyridinone carbonyl group.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound (CAS: 27330-18-3) is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its combination of a stable pyridinone core and a reactive hydroxymethyl group provides a versatile platform for the development of novel molecules with diverse biological activities. This technical guide has provided a foundational understanding of its chemical and physical properties, synthetic considerations, reactivity, and potential applications. Further research into the synthesis of this compound and the biological evaluation of its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

molecular weight of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of increasing interest to the scientific community. While specific research on this molecule is emerging, its structural motifs—a pyridinone core and a reactive hydroxymethyl group—position it as a valuable building block in medicinal chemistry and organic synthesis. This document details the core molecular profile, physicochemical properties, and safety information for the compound. Furthermore, it presents a scientifically grounded, proposed synthesis protocol and outlines key analytical methods for its characterization. By drawing parallels with structurally related compounds, such as the precursors to the anti-fibrotic drug Pirfenidone, this guide explores the potential applications and therapeutic relevance of this compound for researchers, chemists, and professionals in drug development.

Core Molecular Profile

This compound is a derivative of pyridinone, a heterocyclic scaffold prevalent in many biologically active molecules[1]. The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a reactive hydroxyl group makes it a versatile intermediate for further chemical modification.

Chemical Identity

A clear identification of the molecule is critical for regulatory compliance, procurement, and literature searches. The key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 5-(hydroxymethyl)-1-methylpyridin-2-one[1]
CAS Number 27330-18-3[2][3]
Molecular Formula C₇H₉NO₂[1][2]
Canonical SMILES CN1C=C(C=CC1=O)CO[1][2]
InChI Key JTHPCDBYSXVGFM-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, solubility, and potential for formulation.

PropertyValueSource
Molecular Weight 139.15 g/mol [1][2]
MDL Number MFCD17015927[2]
Storage Conditions Sealed in a dry environment at room temperature.[2]
Structural Elucidation

The molecule's structure is foundational to its chemical behavior and biological activity.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

While multiple synthetic routes may be conceived, a robust and scalable synthesis is paramount for drug development. The following proposed synthesis is based on established chemical transformations for related pyridinone structures[4].

Rationale for Synthetic Strategy

The proposed workflow involves a two-step process starting from the commercially available 5-(hydroxymethyl)pyridin-2(1H)-one. This strategy is chosen for its efficiency and high-yield potential. The first step is a nucleophilic substitution at the nitrogen atom, a common and well-understood reaction for pyridinone rings.

  • N-Methylation: The nitrogen on the pyridinone ring is deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then reacts with an electrophilic methylating agent, like methyl iodide (CH₃I), to form the final product. This method is direct and generally provides good yields for N-alkylation of pyridinones.

Proposed Synthetic Workflow

G start Start: 5-(hydroxymethyl)pyridin-2(1H)-one (CAS: 109205-68-7) reaction N-Methylation Reaction start->reaction Deprotonation reagents Reagents: 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) Solvent: Anhydrous THF reagents->reaction Alkylation workup Aqueous Workup & Solvent Extraction reaction->workup Quenching purification Purification via Column Chromatography workup->purification product Final Product: This compound purification->product Isolation

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification yield a product whose identity can be confirmed by the analytical methods described in Section 3.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The 0 °C temperature prevents side reactions.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the synthesized compound.

MethodPurposeExpected Key Characteristics
¹H NMR Structural confirmation and proton environment mapping.Signals for the N-methyl group (~3.5 ppm), the hydroxymethyl CH₂ (~4.5 ppm), and distinct aromatic protons on the pyridinone ring.
¹³C NMR Carbon skeleton confirmation.A peak for the carbonyl carbon (~160-170 ppm), N-methyl carbon, hydroxymethyl carbon, and aromatic carbons.
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (139.15 Da).
Infrared (IR) Functional group identification.Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-H stretches.
HPLC Purity assessment.A single major peak indicating >95% purity, with retention time dependent on the column and mobile phase used.

Applications in Drug Discovery and Development

The Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions makes it an excellent core for designing enzyme inhibitors and receptor modulators.

Case Study: A Structural Analogue to the Pirfenidone Precursor

The compound 5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of Pirfenidone, an anti-fibrotic drug[4]. Pirfenidone is used to treat idiopathic pulmonary fibrosis by modulating key signaling pathways involved in fibrosis. The structural similarity of this compound to this precursor suggests that it could serve as a valuable starting point for developing new anti-fibrotic agents or other therapeutics. The hydroxymethyl group offers a reactive handle for creating a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Potential Biological Relevance: Modulating Fibrotic Pathways

Derivatives of pyridinone, such as Pirfenidone, are known to exert their effects by downregulating pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). It is plausible that novel compounds synthesized from this compound could interact with similar pathways.

cluster_0 Potential Therapeutic Target Pyridinone Pyridinone Derivatives (e.g., from 5-HMP) TGF_beta TGF-β Signaling Pyridinone->TGF_beta Inhibition Smad Smad2/3 Phosphorylation TGF_beta->Smad Collagen Collagen Deposition & Fibrosis Smad->Collagen

Caption: Hypothetical modulation of the TGF-β pathway by pyridinone-based compounds.

Safety and Handling

Based on available data for the compound, appropriate safety measures should be taken during handling.

Hazard ClassGHS Statement CodeDescriptionSource
Acute Toxicity H302, H332Harmful if swallowed or if inhaled.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319, H320Causes serious eye irritation.[2]
Respiratory Irritation H335May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the pyridinone scaffold, makes it an attractive starting point for developing novel therapeutics. Further investigation into its biological activity and the exploration of its synthetic utility are warranted to fully unlock its potential in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and utilize this compound in their research endeavors.

References

The Pyridinone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in drug design.[1][2] Pyridinone derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, antifungal, and cardiotonic effects.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of pyridinone derivatives, detailing their mechanisms of action, relevant signaling pathways, and key structure-activity relationships (SARs). Furthermore, this guide offers practical, field-proven experimental protocols for the synthesis and biological evaluation of these versatile compounds, intended to empower researchers and drug development professionals in their quest for novel therapeutics.

The Pyridinone Core: A Foundation for Diverse Biological Activity

Pyridinones are a class of six-membered heterocyclic scaffolds that can be considered as bioisosteres for amides, pyridines, and phenol rings.[4] The two primary isomeric forms are 2-(1H)-pyridinone and 4-(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[4] This seemingly simple scaffold possesses five positions for derivatization, allowing for fine-tuning of its physicochemical properties such as polarity, lipophilicity, and hydrogen-bonding capacity.[3][4] This inherent versatility is a key reason why pyridinone derivatives have been successfully developed into a range of FDA-approved drugs, including the anticancer agent gimeracil, the antiviral doravirine, the antifungal ciclopirox, and the cardiotonic agent milrinone.[3]

Anticancer Activity: Targeting the Engines of Malignancy

Novel pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[2][3] Their anticancer effects are often mediated through the targeted inhibition of key proteins involved in cancer cell signaling, proliferation, and survival.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridinone derivatives exert their anticancer effects is the inhibition of protein kinases.[2] The pyridinone scaffold can form crucial hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[2][3]

  • PIM-1 Kinase Inhibition: Certain O-alkyl pyridine derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in tumorigenesis.[6][7] These compounds have been shown to induce apoptosis in cancer cells and exhibit both competitive and non-competitive inhibition of PIM-1 kinase.[6]

  • JAK Family Inhibition: Pyridone 6 is a notable example of a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low nanomolar range.[8] The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are often dysregulated in cancer.

  • Met Kinase Inhibition: Conformationally constrained 2-pyridinone analogues have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase whose aberrant activation drives the growth of various cancers.[9]

  • PI3K/mTOR Dual Inhibition: Pyridopyrimidinone derivatives have been identified as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway crucial for cell growth and proliferation.[10]

Signaling Pathway: PIM-1 Kinase Inhibition Leading to Apoptosis

The following diagram illustrates the mechanism by which a pyridinone-based PIM-1 kinase inhibitor can block downstream signaling, leading to the activation of apoptosis.

PIM1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PIM1 PIM-1 Kinase Receptor->PIM1 Activates Bad Bad PIM1->Bad Phosphorylates Pyridinone_Inhibitor Pyridinone Derivative Pyridinone_Inhibitor->PIM1 Inhibits pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Releases Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pyridinone-mediated PIM-1 kinase inhibition prevents Bad phosphorylation.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyridinone derivatives can induce cancer cell death through other mechanisms:

  • Cell Cycle Arrest: Some 1,6-diaryl pyridin-2(1H)-one analogues have been shown to induce cell cycle arrest in the G1/M phase in HepG2 liver cancer cells.[11] Another pyridine derivative was found to cause G0/G1 arrest in ovarian cancer cells.[12]

  • Induction of Senescence: A pyridine derivative, FPTHQ, was demonstrated to induce cellular senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway, triggered by excessive DNA damage.[12]

  • Apoptosis Induction via p53 and JNK: Certain anticancer pyridines have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK in liver and breast cancer cells.[13]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic potential (IC50 values) of selected pyridinone derivatives against various cancer cell lines.

Derivative ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyridone 6pan-JAK inhibitorCTLL (IL-2 driven)0.1[8]
O-alkyl pyridinePIM-1 Kinase inhibitorHepG-2 (Liver)0.0132[6]
O-alkyl pyridinePIM-1 Kinase inhibitorCaco-2 (Colon)0.007[6]
O-alkyl pyridinePIM-1 Kinase inhibitorPC-3 (Prostate)0.005[6]
Pyrrolopyridine-pyridoneMet Kinase inhibitorGTL-16 (Gastric)Potent antiproliferative activity[9]
1,6-diaryl pyridin-2(1H)-oneCell cycle arrestSKOV-3 (Ovarian)Comparable to Taxol[11]
Pyridine-quinazolineProtein Tyrosine KinasesMCF-7 (Breast)9 - 15[2]
Pyridine-quinazolineProtein Tyrosine KinasesHeLa (Cervical)9 - 15[2]
Pyridine-quinazolineProtein Tyrosine KinasesHepG2 (Liver)9 - 15[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridinone derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the pyridinone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: A Focus on HIV Reverse Transcriptase Inhibition

Pyridinone derivatives have been extensively investigated as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[14][15]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Pyridinone-based NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.[16] They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that inhibits its function.[17] This inhibition is noncompetitive with respect to the deoxynucleotide triphosphate substrates.[16]

Experimental Workflow: From Compound Screening to Resistance Profiling

The development of novel pyridinone NNRTIs follows a structured workflow.

NNRTI_Workflow Synthesis Synthesis of Pyridinone Library Primary_Screening Cell-Based Antiviral Assay (e.g., HIV-1 infected CEM cells) Synthesis->Primary_Screening Hit_Identification Identify Hits (EC50 < 1 µM) Primary_Screening->Hit_Identification RT_Assay Biochemical HIV-1 RT Assay Hit_Identification->RT_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) and Lead Optimization RT_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Resistance_Profiling Testing against NNRTI-resistant mutant strains (e.g., K103N, Y181C) SAR_Analysis->Resistance_Profiling ADME_Tox ADME/Tox Profiling Resistance_Profiling->ADME_Tox Preclinical_Candidate Preclinical Candidate ADME_Tox->Preclinical_Candidate

Caption: A typical workflow for the discovery of pyridinone-based NNRTIs.

Quantitative Data: Anti-HIV-1 Activity

The following table presents the antiviral potency (EC50 values) of representative pyridinone NNRTIs against wild-type and resistant HIV-1 strains.

CompoundHIV-1 StrainEC50 (nM)Reference
L-697,639Wild-type12 - 200[15]
L-697,661Wild-type12 - 200[15]
26-trans enantiomerWild-type4[18]
26-trans enantiomerY181C mutantHighly effective[18]
26-trans enantiomerK103N mutantHighly effective[18]
Pyridinone 53bWild-type2[11]
Pyridinone 53bY181C mutant19[11]
Pyridinone 53bK103N mutant7[11]
Experimental Protocol: HIV-1 Reverse Transcriptase Assay (Non-Radioactive)

This protocol describes a colorimetric ELISA-based assay for measuring HIV-1 RT activity.[1][19]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the pyridinone inhibitor at various concentrations, and a template/primer such as poly(A)·(dT)₁₅.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. The reaction mixture incorporates digoxigenin- and biotin-labeled dUTP into the newly synthesized DNA.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • ELISA Plate Coating: During the incubation, coat a streptavidin-coated 96-well plate.

  • Binding of Synthesized DNA: Transfer the reaction mixture to the streptavidin-coated plate. The biotin-labeled DNA will bind to the streptavidin. Incubate at 37°C for 1 hour.

  • Washing: Wash the plate several times with wash buffer to remove unbound components.

  • Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal intensity is proportional to the RT activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cardiotonic Effects: Enhancing Cardiac Contractility

Certain bipyridine derivatives, such as milrinone, are potent positive inotropic and vasodilatory agents used in the treatment of acute heart failure.[20][21]

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][22] By inhibiting PDE3 in cardiac myocytes, milrinone increases intracellular cAMP levels.[3] This leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, including L-type calcium channels and phospholamban.[3][23] The net effect is an increase in intracellular calcium, leading to enhanced myocardial contractility (positive inotropy).[14][23] In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[22]

Signaling Pathway: Milrinone's Action in Cardiac Myocytes

The following diagram illustrates the signaling cascade initiated by milrinone in cardiac muscle cells.

Milrinone_Pathway cluster_membrane Sarcolemma cluster_cytoplasm Cytoplasm ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3->AMP Milrinone Milrinone Milrinone->PDE3 Inhibits Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates pCa_Channel Phosphorylated Ca²⁺ Channel Ca_Channel->pCa_Channel Ca_Influx Ca²⁺ Influx pCa_Channel->Ca_Influx Increases Contraction Increased Contractility Ca_Influx->Contraction pPLB Phosphorylated PLB PLB->pPLB SERCA SERCA2a pPLB->SERCA Disinhibits SR_Ca_Uptake SR Ca²⁺ Uptake SERCA->SR_Ca_Uptake Enhances SR_Ca_Uptake->Contraction

Caption: Milrinone inhibits PDE3, increasing cAMP and leading to enhanced cardiac contractility.

Quantitative Data: Inotropic and Hemodynamic Effects

The following table summarizes the effects of milrinone in patients with severe congestive heart failure.

ParameterChange with MilrinoneReference
Peak positive dP/dt32% increase at max dose[20][24]
Stroke Volume IndexIncreased from 20 to 30 ml/m²[24]
Heart RateIncreased from 92 to 99 bpm[24]
Mean Aortic PressureDecreased from 82 to 71 mmHg[24]
Systemic Vascular ResistanceNo change at low doses, decreased at high doses[20][24]
Experimental Protocol: Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of pyridinone derivatives on PDE3.[3][4]

  • Reagent Preparation: Prepare a stock solution of the pyridinone inhibitor (e.g., milrinone) in DMSO. Serially dilute the inhibitor in assay buffer. Prepare solutions of recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the diluted inhibitor solutions. Include positive controls (no inhibitor) and negative controls (a known potent PDE inhibitor).

  • Enzyme Addition: Add the diluted PDE3 enzyme solution to all wells except for the no-enzyme control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection: Add a binding agent that specifically binds to the product of the reaction (FAM-AMP). This binding results in a high FP signal.

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The degree of inhibition is inversely proportional to the FP signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Activity

Certain pyridinone derivatives, such as ciclopirox and piroctone olamine, are effective antifungal agents.[25][26]

Mechanism of Action: Ergosterol Synthesis Inhibition

The antifungal activity of some pyridinones is attributed to the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[26] These compounds can cause the accumulation of lanosterol, suggesting they inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[27]

Quantitative Data: Antifungal Activity

The following table shows the minimum inhibitory concentrations (MICs) of a pyridinone derivative against Candida albicans.

CompoundFungal StrainMIC (µg/mL)Reference
PYRCandida albicans12.5[28]

Synthesis of Pyridinone Derivatives: A General Approach

A common and versatile method for the synthesis of pyridinone derivatives is through the condensation of readily available starting materials.[2]

Experimental Protocol: One-Pot Synthesis of 2-(1H)-Pyridinone

This protocol describes a one-pot synthesis of 2-(1H)-pyridinone derivatives.[2]

  • Reactant Mixture: In a round-bottom flask, combine dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of L-proline.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(1H)-pyridinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Conclusion

The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and proven success in a wide range of biological applications ensure its continued prominence in medicinal chemistry.[2][3] Future research will likely focus on the development of more selective and potent pyridinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for pyridinone-based compounds and their application in emerging therapeutic areas, such as neurodegenerative diseases and immunology, represents an exciting frontier.[3] This guide has provided a comprehensive overview of the biological roles of pyridinone derivatives, offering both foundational knowledge and practical methodologies to aid researchers in this dynamic field.

References

An In-depth Technical Guide to the Physical Properties of 5-(hydroxymethyl)-1-methyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physical properties of a molecule is the bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to a molecule of significant interest, 5-(hydroxymethyl)-1-methyl-pyridin-2-one (CAS No: 27330-18-3). While its structural analogues have been explored, this specific N-methylated derivative remains an entity with a notable lack of publicly available, experimentally determined physical data.

This document, therefore, adopts a dual-purpose structure. It serves not only as a repository of the currently available computed data for 5-(hydroxymethyl)-1-methyl-pyridin-2-one but, more critically, as a practical, hands-on guide for the researcher. It is designed to equip you, the scientist, with the foundational knowledge and detailed experimental protocols necessary to elucidate its physical characteristics with scientific rigor. As we proceed, we will not merely list procedures; we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data. Our narrative is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a robust framework for your research endeavors.

Molecular Identity and Computed Physicochemical Properties

5-(hydroxymethyl)-1-methyl-pyridin-2-one is a heterocyclic compound featuring a pyridinone core, a structure prevalent in many biologically active molecules.[1] Its chemical structure is presented below:

A summary of its key identifiers and computed physical properties is provided in the table below. It is imperative to note that much of the available quantitative data is predicted through computational models and awaits experimental verification.

PropertyValueSource
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
CAS Number 27330-18-3[2]
XLogP3 -0.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Boiling Point (Predicted) Not Available
Melting Point (Experimental) Not Available
Solubility (Experimental) Not Available

Workflow for Physicochemical Characterization of a Novel Compound

The following diagram outlines a logical and efficient workflow for the comprehensive physicochemical characterization of a newly synthesized compound such as 5-(hydroxymethyl)-1-methyl-pyridin-2-one. This systematic approach ensures that foundational data is gathered and validated at each stage, providing a solid basis for further development.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a critical physical constant that provides a primary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Causality in Experimental Choice: Why Capillary Melting Point is the Standard

The capillary melting point method is the gold standard for its precision, small sample requirement, and the ability to observe the melting process directly. The slow, controlled heating of a packed capillary tube within a calibrated apparatus allows for the accurate determination of the temperatures at which the first sign of melting appears and when the entire sample becomes liquid.[3]

Experimental Protocol for Melting Point Determination

This protocol is adapted from standard laboratory procedures for melting point determination.[2][3][4][5]

Materials:

  • 5-(hydroxymethyl)-1-methyl-pyridin-2-one (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

    • Take a capillary tube and tap the open end into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample:

    • Invert the capillary tube so the sealed end is facing down. Gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube.

    • The packed sample should have a height of 2-3 mm. A properly packed sample ensures uniform heat transfer.

  • Loading the Apparatus:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the apparatus is at room temperature before starting.

  • Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20°C per minute) to get an approximate melting range. This saves time in the subsequent precise determination.

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Set a slow heating rate of 1-2°C per minute. A slow rate is crucial for accurate determination as it allows the sample and the thermometer to be in thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat for Reproducibility:

    • Perform the determination in triplicate to ensure the results are reproducible.

Solubility Profiling: A Cornerstone of Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability.[6] Understanding the solubility of 5-(hydroxymethyl)-1-methyl-pyridin-2-one in various solvents, particularly aqueous buffers at different pH values, is essential for pre-formulation studies.[7]

The "Shake-Flask" Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[8] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on established guidelines for solubility assessment in the pharmaceutical industry.[7][8][9]

Materials:

  • 5-(hydroxymethyl)-1-methyl-pyridin-2-one

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, acetate buffer at pH 4.5, and common organic solvents like ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of 5-(hydroxymethyl)-1-methyl-pyridin-2-one of known concentrations in the chosen analytical solvent for HPLC calibration.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Prepare each solvent condition in triplicate.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[7]

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Filtration is a critical step to avoid overestimation of solubility.

  • Analysis:

    • Immediately dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculation:

    • Using the calibration curve, calculate the concentration of the dissolved compound in the original undiluted sample. This value represents the equilibrium solubility.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. For 5-(hydroxymethyl)-1-methyl-pyridin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[10]

5.1.1. Predicted ¹H NMR Spectral Features:

Based on the structure of 5-(hydroxymethyl)-1-methyl-pyridin-2-one, the following proton signals are expected:

  • N-CH₃: A singlet around 3.5 ppm.

  • -CH₂OH: A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Pyridinone Ring Protons: Three distinct signals in the aromatic region (around 6.0-7.5 ppm), exhibiting characteristic coupling patterns.

5.1.2. Experimental Protocol for NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining a high-quality spectrum.[11][12][13]

Materials:

  • 5-(hydroxymethyl)-1-methyl-pyridin-2-one (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small piece of cotton wool or a syringe filter

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a small, clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe filter.[12]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. The sample height should be at least 4 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=O stretch (amide/pyridinone): A strong, sharp band around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O stretch (alcohol): A band around 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups, such as the hydroxymethyl group (-CH₂OH) or the methyl group (-CH₃).

Conclusion: A Call for Experimental Validation

This technical guide has laid out the foundational knowledge and detailed experimental protocols necessary for the comprehensive characterization of the physical properties of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. While computational data provides a useful starting point, it is through meticulous experimental work that a true and reliable understanding of this molecule's behavior will be achieved. The methodologies outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers with the tools to fill the existing data gaps and advance the potential of this promising compound in drug discovery and development.

References

Methodological & Application

Synthesis of Pyridinone Derivatives: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of the Pyridinone Scaffold

Pyridinone derivatives represent a cornerstone in medicinal chemistry and drug discovery, prized for their versatile biological activities and favorable physicochemical properties.[1][2] This six-membered heterocyclic scaffold, characterized by a nitrogen atom and a carbonyl group within the ring, can act as both a hydrogen bond donor and acceptor. This dual capacity, combined with its compact size, allows for potent and specific interactions with a wide array of biological targets, including kinases, reverse transcriptases, and G-protein coupled receptors.[2] Consequently, pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[1][2]

The synthetic accessibility and the potential for straightforward functionalization at multiple positions on the pyridinone ring further enhance its appeal for the development of novel therapeutics.[2] This guide provides an in-depth exploration of key synthetic strategies for accessing diverse pyridinone derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Strategic Approaches to Pyridinone Synthesis

The construction of the pyridinone core can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of existing heterocyclic systems. This guide will focus on several robust and widely employed cyclization strategies that offer access to a diverse range of substituted pyridinones.

Classical Condensation Reactions: The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic and reliable method for the synthesis of 2,6-dihydroxy-3-cyanopyridines, which exist in tautomeric equilibrium with their corresponding 2,6-dihydropyridin-2-one-6-ol form.[3][4] This multicomponent reaction involves the condensation of a β-ketoester, an alkyl cyanoacetate, and a source of ammonia, typically ammonium carbonate.[5]

Mechanistic Rationale: The reaction proceeds through an initial Knoevenagel condensation between the β-ketoester and the active methylene of the cyanoacetate, followed by the addition of ammonia and subsequent intramolecular cyclization and dehydration to afford the pyridinone ring. The use of ammonium carbonate is advantageous as it serves as both the nitrogen source and a mild base to catalyze the condensation steps.[5]

  • Materials:

    • Ethyl acetoacetate (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (2 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

    • Add 2 mL of water to the flask.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the aqueous solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation:

ReactantMolar Equiv.
Ethyl acetoacetate1
Ethyl cyanoacetate1
Ammonium carbonate2

Table 1: Stoichiometry for the Guareschi-Thorpe Synthesis of a Dihydroxypyridine Derivative.

Logical Workflow:

Guareschi_Thorpe A Combine Reactants: Ethyl acetoacetate Ethyl cyanoacetate Ammonium carbonate in Water B Heat to 80°C with Stirring A->B Reaction Setup C Monitor by TLC B->C Reaction Progress D Cool to Room Temperature C->D Upon Completion E Filter and Wash with Cold Water D->E Product Precipitation F Dry Under Vacuum E->F Isolation G Characterize Product F->G Final Product

A streamlined workflow for the Guareschi-Thorpe pyridinone synthesis.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Approach

The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines from enamines and ethynyl ketones.[6][7] The traditional two-step process involves the isolation of an aminodiene intermediate, which is then cyclized at high temperatures.[1] However, recent modifications have enabled a more efficient one-pot procedure through the use of acid catalysis.[7][8]

Mechanistic Rationale: The reaction initiates with a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate.[1][7] This intermediate then undergoes a thermally or acid-catalyzed E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to yield the aromatic pyridine ring.[7] Lewis acids like ytterbium(III) triflate can significantly lower the required reaction temperature for the cyclization step.[1][8]

  • Materials:

    • Ethyl β-aminocrotonate (1 mmol)

    • 1-Phenyl-2-propyn-1-one (1 mmol)

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)

    • Anhydrous Toluene (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).

    • Add 5 mL of anhydrous toluene via syringe.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.

Data Presentation:

CatalystTemperatureTimeYield
Acetic Acid50°C6 hGood
Amberlyst 1550°C26 hGood
Yb(OTf)₃Reflux16 hGood

Table 2: Comparison of Catalysts for the One-Pot Bohlmann-Rahtz Synthesis.[8]

Logical Workflow:

Bohlmann_Rahtz A Combine Reactants & Catalyst under Inert Atmosphere B Heat to Reflux in Anhydrous Toluene A->B Reaction Setup C Monitor by TLC B->C Reaction Progress D Cool and Quench with NaHCO₃ (aq) C->D Upon Completion E Extract with Ethyl Acetate D->E Workup F Dry and Concentrate E->F Isolation G Purify by Column Chromatography F->G Purification H Characterize Product G->H Final Product

A systematic workflow for the one-pot Bohlmann-Rahtz synthesis.

Multicomponent Reactions: The Ugi-Zhu Approach to Fused Pyridinones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi-Zhu three-component reaction (UZ-3CR) is a powerful MCR for the synthesis of 5-aminooxazoles, which can serve as versatile intermediates for the construction of more complex heterocyclic systems, including fused pyridinones like pyrrolo[3,4-b]pyridin-5-ones.[9][10][11]

Mechanistic Rationale: The Ugi-Zhu reaction involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate.[9] This intermediate can then undergo a subsequent cascade process, often involving an aza-Diels-Alder reaction with a dienophile (e.g., maleic anhydride), followed by N-acylation, decarboxylation, and dehydration to afford the fused pyrrolo[3,4-b]pyridin-5-one core.[9][10][11]

  • Materials:

    • Aldehyde (e.g., furfural) (1 mmol)

    • Amine (e.g., benzylamine) (1 mmol)

    • α-Isocyanoacetamide derivative (1 mmol)

    • Maleic anhydride (1.2 mmol)

    • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a microwave-safe vial, combine the aldehyde (1 mmol), amine (1 mmol), α-isocyanoacetamide (1 mmol), maleic anhydride (1.2 mmol), and Ytterbium(III) triflate (10 mol%) in anhydrous toluene (5 mL).

    • Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,4-b]pyridin-5-one.

Data Presentation:

AldehydeAmineYield (%)
FurfuralBenzylamine75-85
BenzaldehydeAniline60-70

Table 3: Representative Yields for the Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones.[9][11]

Logical Workflow:

Ugi_Zhu A Combine Aldehyde, Amine, Isocyanoacetamide, Maleic Anhydride, and Yb(OTf)₃ in Toluene B Heat in Microwave Reactor A->B Reaction Setup C Cool and Concentrate B->C Reaction and Workup D Purify by Column Chromatography C->D Purification E Characterize Product D->E Final Product

A concise workflow for the Ugi-Zhu synthesis of fused pyridinones.

Purification and Characterization of Pyridinone Derivatives

The successful synthesis of pyridinone derivatives is contingent upon effective purification and thorough characterization to ensure the identity and purity of the final compounds.

Purification Techniques
  • Recrystallization: This is a primary technique for purifying solid organic compounds.[12][13] The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.[14][15] Ethanol is often a suitable solvent for the recrystallization of dihydropyridone derivatives.[13]

    • General Protocol for Recrystallization from Ethanol: [13]

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • If insoluble impurities are present, perform a hot gravity filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

      • Dry the purified crystals under vacuum.

  • Silica Gel Column Chromatography: This is a versatile and widely used method for purifying a broad range of organic compounds.[16][17] The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as they are eluted with a mobile phase (solvent system).[13] For pyridinone derivatives, a common eluent system is a gradient of ethyl acetate in hexanes.[18]

    • General Protocol for Column Chromatography: [13]

      • Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a column.

      • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

      • Elute the column with a solvent system of gradually increasing polarity.

      • Collect the eluate in fractions and monitor the separation by TLC.

      • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.[19][20]

    • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity. For pyridinones, characteristic signals for the ring protons and substituents can be observed.[21]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in the pyridinone ring is a key diagnostic signal.[20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[22][23] For pyridinone derivatives, characteristic absorption bands include:

    • C=O stretching of the pyridone ring (typically around 1640-1680 cm⁻¹).

    • N-H stretching (for N-unsubstituted pyridinones, around 3100-3400 cm⁻¹).

    • C=C and C-N stretching vibrations within the aromatic ring.[24][25][26]

Conclusion

The synthesis of pyridinone derivatives is a dynamic and evolving field, driven by the continued demand for novel therapeutic agents. The methods outlined in this guide, from classical condensations to modern multicomponent reactions, provide a robust toolkit for accessing a wide diversity of pyridinone scaffolds. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and rigorous purification and characterization, is paramount for the successful development of new pyridinone-based drug candidates.

References

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Pyridinone Core

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Its unique combination of a hydrogen bond donor (N-H in unsubstituted pyridinones) and multiple hydrogen bond acceptors, along with several positions for substitution, allows for fine-tuning of physicochemical properties like polarity, lipophilicity, and solubility.[2] This versatility has led to the development of pyridinone-containing drugs with a vast range of therapeutic applications, including antitumor, anti-inflammatory, and potent antiviral agents.[1]

Within this important class of heterocycles, This compound emerges as a particularly valuable building block. The presence of a primary alcohol at the C5 position provides a crucial, reactive handle for synthetic diversification. This allows medicinal chemists to readily introduce a wide array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds. The N1-methyl group blocks tautomerization and potential metabolic N-dealkylation pathways, providing a stable, well-defined core for derivatization.

This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its full potential in drug discovery programs.

Physicochemical & Structural Data

A clear understanding of the building block's fundamental properties is essential for experimental design.

PropertyValueSource
CAS Number 27330-18-3[3][4]
Molecular Formula C₇H₉NO₂[3][4]
Molecular Weight 139.15 g/mol [3][4]
IUPAC Name 5-(hydroxymethyl)-1-methylpyridin-2-one[3]
SMILES CN1C=C(C=CC1=O)CO[3]
Appearance Off-white to light yellow solidCommercially available
Storage Sealed in dry, room temperature conditions[4]

Core Synthetic Applications: Leveraging the Hydroxymethyl Handle

The primary synthetic utility of this compound lies in the reactivity of its hydroxymethyl group. As the hydroxyl moiety is a poor leaving group, a critical first step in many synthetic routes is its "activation" into a more reactive intermediate. This section details protocols for this activation and subsequent functionalization.

Workflow for Hydroxyl Group Activation and Substitution

The following workflow illustrates the central strategy for diversifying the building block. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate), which is then displaced by a chosen nucleophile to generate a diverse library of analogs.

G cluster_0 Activation Step cluster_1 Diversification Step A 5-(Hydroxymethyl)-1- methylpyridin-2(1H)-one B Reactive Intermediate (e.g., Mesylate Ester) A->B MsCl, Base (e.g., TEA, DIPEA) D Diverse Analogs (Pyridinone-CH2-Nu) B->D SN2 Displacement C Nucleophile (Nu-H) C->B G A 5-(Hydroxymethyl)-1- methylpyridin-2(1H)-one B Alkoxide Intermediate A->B NaH, Anhydrous THF 0 °C to RT D Ether Product (Pyridinone-CH2-O-R) B->D SN2 Attack C Alkyl Halide (R-X) C->B G A Pirfenidone (Existing Drug) C Library of Pirfenidone Analogs (Improved Properties) A->C SAR-driven Modification B 5-(Hydroxymethyl)-1-methyl- pyridin-2(1H)-one (Our Building Block) B->C Functionalization via Protocols 1 & 2

References

Application Notes & Protocols: The Role of 5-(Hydroxymethyl)pyridin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of successful drug candidates across diverse therapeutic areas. These are known as "privileged structures" due to their inherent ability to interact with various biological targets. The pyridin-2(1H)-one nucleus is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from a unique combination of electronic and structural features. The pyridinone ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), enabling it to form critical interactions within protein binding pockets.[1][2][3] Furthermore, it serves as an effective bioisostere for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[3]

Within this important class of compounds, 5-(hydroxymethyl)pyridin-2(1H)-one emerges as a particularly valuable building block.[4][5] The hydroxymethyl group at the 5-position provides a crucial synthetic handle for further molecular elaboration. This reactive site allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth overview of the applications of this scaffold, complete with detailed protocols for its utilization in a research setting.

Part 1: Key Therapeutic Applications & Mechanisms of Action

The 5-(hydroxymethyl)pyridin-2(1H)-one core and its derivatives have been instrumental in the development of novel therapeutics targeting a wide array of diseases.

Antiviral Agents

The pyridinone scaffold has demonstrated potent activity against several viruses, primarily by inhibiting essential viral enzymes.

  • HIV Reverse Transcriptase Inhibitors: Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] By binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, they induce a conformational change that disrupts its catalytic activity, thereby halting viral replication.

  • Influenza Endonuclease Inhibitors: A critical application of the pyridinone core is in the design of influenza PA endonuclease inhibitors.[1][2] The 2-pyridone structure, particularly with a 3-hydroxy substituent, acts as a powerful chelating agent for the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site. This chelation is essential for inhibiting the "cap-snatching" mechanism that the influenza virus uses to initiate transcription of its genome.

  • Hepatitis B (HBV) Inhibitors: Researchers have identified pyridinone analogs that exhibit significant inhibitory activity against HBV DNA replication, offering a unique chemical scaffold for developing new anti-HBV agents.[1][2]

cluster_Result Metal1 Mn²⁺ Metal2 Mn²⁺ Result Enzyme Inactivation & Blocked Viral Transcription Inhibitor Pyridinone Inhibitor Inhibitor->Metal1 Chelation Inhibitor->Metal2 Chelation

Caption: Mechanism of influenza PA endonuclease inhibition by a pyridinone-based chelator.

Kinase Inhibitors for Inflammatory and Neurological Disorders

5-(Hydroxymethyl)pyridin-2(1H)-one is a key intermediate in the synthesis of kinase inhibitors.[4] The pyridinone scaffold is recognized as an effective "hinge-binding motif," capable of forming hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition. This has led to their investigation for treating inflammatory conditions and various neurological disorders.

Modulators of Neurological Pathways

The versatility of the pyridinone structure has been leveraged to target central nervous system disorders.

  • AMPA Receptor Antagonists: Derivatives such as Perampanel, a 1,3,5-triaryl-pyridin-2-one, act as selective, non-competitive antagonists of the AMPA receptor.[2] This mechanism is effective in reducing neuronal hyperexcitation, making it a valuable approach for treating epilepsy.

  • Analgesics for Chronic Pain: A series of 3,5-disubstituted pyridin-2(1H)-ones have been synthesized and evaluated for their ability to combat inflammatory and neuropathic pain.[6] Certain derivatives have demonstrated potent anti-allodynic effects in preclinical models, highlighting their potential for developing new pain therapeutics.[6]

Metal Chelating Agents

Beyond influenza inhibitors, the metal-coordinating ability of pyridinones is a therapeutic strategy in itself. The marketed drug Deferiprone, a 3-hydroxypyridin-4-one, is an iron chelator used to treat iron overload in patients with thalassemia.[1] This principle can be applied to other diseases where metal dysregulation is a factor.

Part 2: Quantitative Data Summary

The following table summarizes the activity of representative pyridinone-based molecules, demonstrating the scaffold's broad applicability.

Compound/SeriesTargetBiological ActivityTherapeutic AreaReference
PerampanelAMPA ReceptorIC₅₀ = 60 nMEpilepsy[2]
5-chloro-3-hydroxypyridin-2(1H)-oneInfluenza PA EndonucleaseIdentified as a key chelating ligandAntiviral (Influenza)[1][2]
Pyridin-2(1H)-one derivativesHIV-1 Reverse TranscriptasePotent NNRTIsAntiviral (HIV)[1][2]
3,5-disubstituted pyridin-2(1H)-onesUndisclosed (Pain Pathway)High in vivo anti-allodynic effectAnalgesia[6]

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a functionalized pyridin-2(1H)-one derivative, a common workflow in a drug discovery program.

Protocol 1: Synthesis of a 3-(Indol-4-yl)-5-aminopyridin-2(1H)-one Intermediate

This protocol outlines a multi-step synthesis starting from a protected pyridinone, involving a Suzuki-Miyaura coupling and subsequent deprotection/reduction. This pathway is representative of methods used to create libraries of analogs for SAR studies.[6]

A 1. O-Benzylation of Pyridinone Precursor B 2. Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Adds Indole Moiety C 3. Catalytic Hydrogenation (Pd(OH)₂/C, H₂) B->C Reduces Nitro Group & Removes Benzyl Group D Final Intermediate C->D

Caption: Synthetic workflow for a key pyridinone intermediate.

Materials and Reagents:

  • 1-benzyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (Starting Material 1)

  • 4-Bromo-1H-indole (Starting Material 2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, Anhydrous

  • Water, Degassed

  • Palladium hydroxide on carbon (20% Pd(OH)₂/C, Pearlman's catalyst)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Step-by-Step Procedure:

Step A: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the pyridinone boronic ester (1.0 eq.), 4-bromo-1H-indole (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and aryl boronic acids/esters. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation, and the base (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-3-(1H-indol-4-yl)-5-nitropyridin-2(1H)-one.

Step B: Deprotection and Nitro Group Reduction

  • Reaction Setup: Dissolve the product from Step A (1.0 eq.) in a mixture of methanol and dichloromethane (e.g., 6:1 ratio).

  • Degassing: Briefly degas the solution with argon.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (approx. 0.02 eq. by mol of Pd) to the solution.

    • Rationale: Pearlman's catalyst is highly effective for hydrogenation reactions. It facilitates both the reduction of the nitro group to an amine and the hydrogenolysis (cleavage) of the O-benzyl protecting group in a single step, which is highly efficient.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir at room temperature for 6-8 hours.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

    • Rationale: Celite filtration is a standard and safe method for removing heterogeneous catalysts like Pd/C from a reaction mixture. It is crucial to handle the catalyst carefully as it can be pyrophoric, especially when dry.

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting crude 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one can often be used in the next step without further purification.[6] Its purity can be assessed by LC-MS and ¹H NMR.

Conclusion

5-(Hydroxymethyl)pyridin-2(1H)-one and its parent scaffold are pillars of modern drug discovery. Their synthetic tractability and inherent ability to interact with a wide range of biological targets ensure their continued prominence in the development of new medicines. The protocols and applications detailed herein provide a foundational guide for researchers looking to leverage the power of this privileged structure in their own discovery programs.

References

Application Notes and Protocols for the Analytical Characterization of 5-(hydroxymethyl)-1-methyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(hydroxymethyl)-1-methyl-pyridin-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] The pyridin-2-one core is a prevalent scaffold in numerous biologically active molecules.[2][3][4] As with any compound intended for pharmaceutical or advanced material applications, rigorous analytical characterization is paramount to ensure its identity, purity, and quality.

This comprehensive guide provides a suite of detailed analytical methods for the comprehensive characterization of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. All proposed methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures, ensuring that the methodologies are robust, reliable, and fit for purpose.[5][6][7][8][9]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(hydroxymethyl)-1-methyl-pyridin-2-one is essential for analytical method development.

PropertyValue/InformationSource
Molecular FormulaC7H9NO2[10]
Molecular Weight139.15 g/mol [10]
AppearanceLikely a white to off-white solidGeneral knowledge
SolubilityExpected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and water.Inferred from structure
UV ChromophoreThe pyridin-2-one ring system constitutes a strong UV chromophore.[1]

Analytical Workflow

A systematic approach to the analysis of 5-(hydroxymethyl)-1-methyl-pyridin-2-one is crucial. The following diagram illustrates a typical workflow from sample reception to final data reporting.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Dissolution, Dilution) Sample_Receipt->Sample_Prep Qualitative Qualitative Analysis (Identity Confirmation) Sample_Prep->Qualitative Quantitative Quantitative Analysis (Purity, Assay, Impurities) Sample_Prep->Quantitative Data_Processing Data Processing & Integration Qualitative->Data_Processing NMR NMR Spectroscopy Qualitative->NMR MS Mass Spectrometry Qualitative->MS FTIR FTIR Spectroscopy Qualitative->FTIR Quantitative->Data_Processing HPLC HPLC-UV/MS Quantitative->HPLC GC GC-MS Quantitative->GC Report Final Report Generation Data_Processing->Report

Caption: Overall analytical workflow for 5-(hydroxymethyl)-1-methyl-pyridin-2-one.

Part 1: Qualitative Analysis (Identity Confirmation)

The initial step in the analysis is the unambiguous confirmation of the chemical structure of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. A combination of spectroscopic techniques is recommended for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(hydroxymethyl)-1-methyl-pyridin-2-one, both ¹H and ¹³C NMR are indispensable.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

    • Pulse Program: Standard proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Structural Confirmation: Correlate the observed chemical shifts, coupling constants, and integrations with the expected structure of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. 2D NMR techniques like COSY and HSQC can be employed for further confirmation of proton-proton and proton-carbon correlations.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the methyl group, the hydroxymethyl group (protons on the CH₂ and the OH), and the protons on the pyridine ring.

  • ¹³C NMR: Signals for the methyl carbon, the hydroxymethyl carbon, the carbonyl carbon, and the carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive ion mode is typically preferred for nitrogen-containing compounds.

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and correlate it with the calculated exact mass of 5-(hydroxymethyl)-1-methyl-pyridin-2-one (C₇H₉NO₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in 5-(hydroxymethyl)-1-methyl-pyridin-2-one, such as O-H (hydroxyl), C=O (amide), and C=C/C-N (aromatic ring) vibrations.

Part 2: Quantitative Analysis (Purity and Assay)

Quantitative analysis is crucial for determining the purity of the compound and for assaying its concentration in formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is designed for the separation and quantification of 5-(hydroxymethyl)-1-methyl-pyridin-2-one and its potential impurities.

Rationale for Method Design:

  • Reversed-Phase Chromatography: Ideal for separating moderately polar compounds like the target analyte.

  • C18 Column: A versatile and robust stationary phase providing good retention and selectivity for a wide range of molecules.

  • UV Detection: The pyridin-2-one chromophore allows for sensitive detection using a UV detector.[1]

  • Gradient Elution: Often necessary to achieve good separation of the main component from any closely eluting impurities with different polarities.

Protocol: RP-HPLC for Purity Determination

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis spectroscopy (likely around 240-250 nm).[1]

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 5-(hydroxymethyl)-1-methyl-pyridin-2-one in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject the diluent (blank), standard solution, and sample solution.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the blank).

    • Assay: Compare the peak area of the analyte in the sample solution to that of the standard solution to determine the concentration.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of replicate injections≤ 2.0%
Method Validation (ICH Q2(R2) Framework)

Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[5][6][8][9]

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 3: Alternative and Complementary Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for an alternative quantitative method, GC-MS can be employed. The hydroxyl group of 5-(hydroxymethyl)-1-methyl-pyridin-2-one may require derivatization to improve its volatility and chromatographic behavior.

Protocol: GC-MS with Derivatization

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature ramp to separate the derivatized analyte from impurities.

  • MS System:

    • Ionization: Electron Ionization (EI).

    • Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. The combination of spectroscopic techniques for identity confirmation and a validated HPLC method for quantitative analysis ensures the generation of reliable and accurate data, which is fundamental for research, development, and quality control in the pharmaceutical and chemical industries. It is imperative that these methods are implemented and validated in the end-user's laboratory to ensure their suitability for the specific application.

References

Application Notes and Protocols for 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: A Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridinone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, purification, and potential applications of this compound, with a focus on its utility as a research chemical for developing novel therapeutic agents.

The presence of a reactive hydroxymethyl group and a metabolically stable N-methyl group makes this compound an attractive starting material for the synthesis of diverse chemical libraries. The hydroxymethyl moiety can be readily functionalized to introduce various pharmacophores, while the pyridinone core can interact with biological targets through hydrogen bonding and other non-covalent interactions.

This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical properties of this compound for their research endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 27330-18-3[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, DMSO, and waterGeneral knowledge
Storage Store in a cool, dry place away from light. Sealed in dry, room temperature.[2]

Synthesis Protocol

While a direct, one-pot synthesis for this compound is not extensively reported, a plausible and efficient multi-step synthetic route can be designed based on established methodologies for analogous pyridinone derivatives. The proposed synthesis involves the initial preparation of a brominated pyridinone precursor, followed by a nucleophilic substitution to introduce the hydroxymethyl functionality.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway A 5-Bromo-1-methylpyridin-2(1H)-one B 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one A->B Potassium Acetate, Palladium Catalyst, Ligand, Solvent, Heat C This compound B->C Base (e.g., NaOH or K2CO3), Solvent (e.g., Methanol/Water), Room Temperature

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one

This step involves a palladium-catalyzed acetoxymethylation of 5-bromo-1-methylpyridin-2(1H)-one. This reaction is analogous to well-established cross-coupling reactions used in the synthesis of complex organic molecules.

Materials:

  • 5-Bromo-1-methylpyridin-2(1H)-one

  • Potassium acetate (KOAc)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask, add 5-bromo-1-methylpyridin-2(1H)-one (1.0 eq), potassium acetate (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the acetate ester to the desired alcohol. This is a standard deprotection step that can be achieved under basic conditions.[3]

Materials:

  • 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one

  • Methanol

  • 1 M Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) solution

  • Dowex® 50WX8 hydrogen form resin or dilute HCl for neutralization

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one (1.0 eq) in methanol in a round-bottom flask.

  • Add 1 M NaOH solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture to pH ~7 with Dowex® 50WX8 resin or by the careful addition of dilute HCl.

  • Filter off the resin (if used) and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

  • δ ~3.5 ppm (s, 3H): N-CH₃ protons.

  • δ ~4.5 ppm (s, 2H): -CH₂OH protons.

  • δ ~5.0 ppm (br s, 1H): -OH proton (may be exchangeable with D₂O).

  • δ ~6.5 ppm (d, 1H): Pyridinone ring proton.

  • δ ~7.2-7.5 ppm (m, 2H): Pyridinone ring protons.

Expected ¹³C NMR Spectral Data (Predicted):

  • δ ~35-40 ppm: N-CH₃ carbon.

  • δ ~60-65 ppm: -CH₂OH carbon.

  • δ ~110-145 ppm: Pyridinone ring carbons.

  • δ ~160-165 ppm: C=O carbon of the pyridinone ring.

Note: Actual chemical shifts may vary depending on the solvent and instrument used. It is recommended to perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all protons and carbons.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique: Electrospray Ionization (ESI) is a suitable method.

Expected Result:

  • [M+H]⁺: 140.06

  • [M+Na]⁺: 162.04

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Purity: ≥95% for research applications.

Application Notes: Evaluation of Anti-inflammatory Activity

Pyridinone derivatives have been widely investigated for their anti-inflammatory properties.[1][5] A common mechanism of action for anti-inflammatory drugs is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The following protocol describes an in vitro assay to evaluate the potential of this compound to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Diagram of TNF-α Inhibition Assay Workflow

TNFa_Inhibition_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with this compound A->B C 3. Stimulate with Lipopolysaccharide (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure TNF-α levels by ELISA E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Protocol: Inhibition of TNF-α Production in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for evaluating anti-inflammatory compounds.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit (murine)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known TNF-α inhibitor like dexamethasone). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 minutes and carefully collect the supernatant for TNF-α measurement.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate using a standard method like MTT.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in drug discovery and development. Its straightforward, albeit multi-step, synthesis and the presence of a readily functionalizable hydroxymethyl group make it an ideal starting point for the creation of novel pyridinone-based compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this promising molecule, particularly in the context of inflammation research. As with any research chemical, proper handling, characterization, and validation of experimental results are paramount for ensuring the integrity and reproducibility of scientific findings.

References

Application Note: Synthetic Strategies for the Functionalization of 5-(Hydroxymethyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

5-(Hydroxymethyl)-2-pyridone (CAS: 109205-68-7) is a highly versatile bifunctional building block that has garnered significant attention in medicinal chemistry and materials science. Its structure incorporates a nucleophilic hydroxymethyl group and a pyridone ring system, which can participate in a wide array of chemical transformations. The pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form, a characteristic that influences its reactivity and physical properties. This dual functionality allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries.

This guide provides a detailed exploration of the experimental landscape for 5-(hydroxymethyl)-2-pyridone reactions. It moves beyond simple procedural lists to explain the underlying principles behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this scaffold in their synthetic campaigns.

Foundational Experimental Considerations

Safety and Handling

While specific toxicity data for 5-(hydroxymethyl)-2-pyridone is not extensively documented, pyridone derivatives and related heterocyclic compounds require careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Reaction Monitoring and Analysis

The progress of reactions involving 5-(hydroxymethyl)-2-pyridone can be reliably monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction completion. A typical mobile phase for this polar compound and its derivatives is a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the consumption of starting material and the formation of products, along with mass confirmation of the target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and purity assessment of all intermediates and final products. The benzylic protons of the -CH₂OH group (typically ~4.3-4.5 ppm in DMSO-d₆) are a key diagnostic signal to monitor.

Strategic Functionalization Pathways

The synthetic utility of 5-(hydroxymethyl)-2-pyridone stems from the orthogonal reactivity of its two primary functional groups. The following diagram illustrates the principal transformation pathways available to the synthetic chemist.

G cluster_0 Reactions at the Hydroxymethyl Group cluster_1 Reactions at the Pyridone Ring start 5-(Hydroxymethyl)-2-pyridone oxidation Oxidation start->oxidation [O] ether Etherification start->ether R-X, Base ester Esterification (e.g., Mitsunobu) start->ester RCOOH, PPh₃, DEAD halide Halogenation (e.g., -CH₂Cl) start->halide SOCl₂ halogenation Ring Halogenation start->halogenation NBS/NIS aldehyde 5-Formyl-2-pyridone oxidation->aldehyde ether_prod 5-(Alkoxymethyl)-2-pyridone ether->ether_prod ester_prod 5-(Acyloxymethyl)-2-pyridone ester->ester_prod halide_prod 5-(Chloromethyl)-2-pyridone halide->halide_prod halogenated_pyridone Halogenated Pyridone Intermediate (e.g., 3-Bromo-5-(hydroxymethyl)-2-pyridone) halogenation->halogenated_pyridone suzuki Suzuki Coupling halogenated_pyridone->suzuki sonogashira Sonogashira Coupling halogenated_pyridone->sonogashira buchwald Buchwald-Hartwig Amination halogenated_pyridone->buchwald suzuki_prod Aryl/Vinyl Substituted Product suzuki->suzuki_prod sonogashira_prod Alkynyl Substituted Product sonogashira->sonogashira_prod buchwald_prod Amino Substituted Product buchwald->buchwald_prod

Caption: Key synthetic transformations of 5-(hydroxymethyl)-2-pyridone.

Protocols: Reactions at the Hydroxymethyl Group

The primary alcohol moiety is a versatile handle for introducing a wide range of functionalities through oxidation, etherification, and esterification.

Mitsunobu Esterification: A Paradigm of Inversion Chemistry

The Mitsunobu reaction is an exceptionally reliable method for converting alcohols into esters, particularly for thermally sensitive substrates, as it proceeds under mild, neutral conditions. The reaction utilizes a redox system involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality: The reaction's efficacy hinges on the in-situ activation of the alcohol. PPh₃ and DEAD combine to form a phosphonium salt, which activates the hydroxyl group, turning it into an excellent leaving group (oxyphosphonium salt). The carboxylate anion, a relatively weak nucleophile, can then displace it via an Sₙ2 mechanism. This mechanism is responsible for the characteristic inversion of stereochemistry at secondary alcohols.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N-CO₂Et]⁻CO₂Et PPh3->Betaine DEAD DEAD DEAD->Betaine ROH Pyridone-CH₂OH Oxyphosphonium [Pyridone-CH₂-O-PPh₃]⁺ ROH->Oxyphosphonium RCOOH R'COOH IonPair [R'COO⁻] [PPh₃⁺-NH-N-CO₂Et]⁻CO₂Et Betaine->IonPair + R'COOH IonPair->Oxyphosphonium Deprotonates ROH Byproduct2 DEAD-H₂ IonPair->Byproduct2 Product Pyridone-CH₂-O-C(=O)R' Oxyphosphonium->Product + R'COO⁻ (SN2) Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1

Caption: Simplified mechanism of the Mitsunobu esterification.

Protocol 4.1: Mitsunobu Esterification with Benzoic Acid

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(hydroxymethyl)-2-pyridone (1.0 eq), benzoic acid (1.1 eq), and triphenylphosphine (1.2 eq).

  • Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution over 15 minutes. Note: The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester product.

Protocols: Advanced Transformations of the Pyridone Ring

To functionalize the pyridone ring, particularly via modern cross-coupling methods, an initial halogenation step is typically required. The resulting halo-pyridone is a versatile precursor for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized synthetic chemistry, enabling the formation of bonds that were previously difficult to construct. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are pillars of this field, each providing a distinct and powerful tool for molecular diversification.

Causality: These reactions proceed via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.

  • Transmetalation (Suzuki/Sonogashira) or Ligand Exchange (Buchwald-Hartwig): The coupling partner (organoboron, copper acetylide, or amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. The choice of ligand on the palladium is critical for stabilizing the catalyst and facilitating these steps.

Protocol 5.1: Suzuki-Miyaura Coupling (General Procedure)

This protocol assumes the starting material is a pre-synthesized halo-pyridone, e.g., 3-bromo-5-(hydroxymethyl)-2-pyridone.

  • Setup: In a reaction vessel, combine the bromo-pyridone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Note: Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization to obtain the C-C coupled product.

Reaction NameCoupling PartnersTypical Catalyst SystemKey Features
Suzuki-Miyaura Aryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf) + Base (K₂CO₃, Cs₂CO₃)Tolerates a wide range of functional groups; uses stable and accessible boronic acids.
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePdCl₂(PPh₃)₂, CuI + Amine Base (Et₃N, DIPEA)Creates C(sp²)-C(sp) bonds; mild reaction conditions are often sufficient.
Buchwald-Hartwig Aryl/Vinyl Halide + Primary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂ + Phosphine Ligand (e.g., XPhos, RuPhos) + Strong Base (NaOt-Bu, LHMDS)Premier method for C-N bond formation; ligand choice is critical for scope and efficiency.
Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions.

Troubleshooting Common Issues

  • Low Yield in Mitsunobu Reaction:

    • Cause: Impure or wet reagents/solvents. The reaction is highly sensitive to water.

    • Solution: Ensure all reagents are anhydrous and use freshly distilled solvents. Perform the reaction strictly under an inert atmosphere.

  • Stalled Cross-Coupling Reaction:

    • Cause: Catalyst deactivation (e.g., by oxygen) or insufficient base strength.

    • Solution: Thoroughly degas all solvents before use. For challenging substrates, consider a stronger base or a more robust ligand/catalyst system (e.g., using specialized Buchwald ligands).

  • Hydrodehalogenation Side Product:

    • Cause: In cross-coupling reactions, premature reductive elimination can lead to the replacement of the halide with a hydrogen atom.

    • Solution: Optimize reaction temperature and time. Sometimes, a different palladium source or ligand can mitigate this side reaction.

Application Note: Evaluating Pyyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the transfer of a phosphate group from ATP to the substrate.[2][3]

This application note provides a comprehensive guide to the in vitro evaluation of pyridinone-based kinase inhibitors. It details their common mechanism of action and provides a robust, step-by-step protocol for determining their inhibitory potency (IC50) using the widely adopted ADP-Glo™ Kinase Assay.

Mechanism of Action: ATP-Competitive Inhibition

Pyridinone-containing compounds typically exert their inhibitory effect by competing with ATP for binding within the kinase's catalytic domain.[2] The pyridinone core can form key hydrogen bond interactions with the "hinge" region of the kinase, a critical structural element that connects the N- and C-terminal lobes of the enzyme.[1] This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site and inhibiting its catalytic function. The specificity and potency of these inhibitors can be finely tuned through chemical modifications to the pyridinone scaffold, allowing them to interact with other regions of the ATP-binding pocket.[1][4]

Mechanism_of_Action cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP_pocket ATP Binding Pocket (Hinge Region) ATP ATP ATP->ATP_pocket Binds & Phosphorylates Substrate Pyridinone Pyridinone Inhibitor Pyridinone->ATP_pocket Competitively Binds & Inhibits

Caption: ATP-Competitive Inhibition by a Pyridinone Compound.

Featured Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for determining inhibitor potency.[5][6] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8] The protocol involves two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase reaction, producing a light signal that is quantified by a luminometer.[9]

This protocol is designed for a 384-well plate format and outlines the determination of an IC50 value for a hypothetical pyridinone inhibitor, "PYR-123," against the p38α (MAPK14) kinase, a common target in inflammation.[10][11]

I. Materials and Reagents
  • Kinase: Recombinant human p38α (MAPK14), active

  • Substrate: Myelin Basic Protein (MBP)

  • Inhibitor: Pyridinone compound (e.g., PYR-123), dissolved in 100% DMSO

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Buffer: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP: 10 mM ATP solution

  • Plates: White, opaque, 384-well assay plates

  • Instruments: Multichannel pipettes, plate shaker, luminometer

II. Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Inhibitor Dilution Series, Enzyme & Substrate Mix) plate 2. Plate Compound (2.5 µL of inhibitor dilutions or DMSO to wells) prep->plate enzyme 3. Add Kinase (2.5 µL of Kinase/Substrate Mix) plate->enzyme incubate1 4. Kinase Reaction (Incubate 60 min at RT) enzyme->incubate1 adpglo 5. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) incubate1->adpglo incubate2 6. Incubate (40 min at RT) adpglo->incubate2 detect 7. Develop Signal (Add 10 µL Kinase Detection Reagent) incubate2->detect incubate3 8. Incubate (30 min at RT) detect->incubate3 read 9. Read Luminescence (Luminometer) incubate3->read analyze 10. Data Analysis (Calculate % Inhibition, Plot curve & determine IC50) read->analyze

Caption: Workflow for IC50 Determination using ADP-Glo™ Assay.

III. Step-by-Step Protocol

A. Compound Preparation (11-point, 3-fold serial dilution):

  • Prepare a 400 µM stock of PYR-123 in Kinase Reaction Buffer with a final DMSO concentration of 4%. This will be your highest concentration (Top).

  • Perform a 3-fold serial dilution in a separate plate to create a concentration gradient.

  • Prepare a 4% DMSO in buffer solution to serve as the 0% inhibition control (vehicle).

  • Prepare a control inhibitor with a known IC50 for p38α (e.g., SB203580) for assay validation.

B. Assay Execution:

  • Add 2.5 µL of each inhibitor concentration (or DMSO vehicle) to the appropriate wells of a 384-well plate in duplicate.

  • Prepare the Kinase/Substrate/ATP master mix. For each 2.5 µL, combine:

    • Active p38α kinase (concentration optimized beforehand)

    • MBP substrate (e.g., 0.2 µg/µL)

    • ATP (final concentration should be at or near the Km for the kinase, e.g., 100 µM)

    • Kinase Reaction Buffer

  • Initiate the kinase reaction by adding 2.5 µL of the master mix to all wells. The final reaction volume is 5 µL.

  • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

  • Incubate for a final 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

IV. Data Analysis and Interpretation
  • Calculate Percent Inhibition: The raw data will be in Relative Luminescence Units (RLU).

    • The "High" signal (0% inhibition) is the average RLU from the DMSO-only wells.

    • The "Low" signal (100% inhibition) can be from wells with no kinase or a very high concentration of a known inhibitor.

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_low) / (RLU_high - RLU_low))

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism).[14][15] The IC50 value is derived from the inflection point of this curve.[13]

V. Sample Data Presentation

Below is a table of representative data for two hypothetical pyridinone compounds tested against p38α kinase.

CompoundTarget KinaseAssay FormatATP ConcentrationIC50 (nM)
PYR-123p38α (MAPK14)ADP-Glo™100 µM25.4
PYR-456p38α (MAPK14)ADP-Glo™100 µM157.2
SB203580 (Control)p38α (MAPK14)ADP-Glo™100 µM50.1

Interpretation: In this example, PYR-123 is a more potent inhibitor of p38α than PYR-456, as indicated by its lower IC50 value. The control compound, SB203580, gives an IC50 value within the expected range, validating the assay performance.

Conclusion

The pyridinone scaffold is a valuable starting point for the development of potent kinase inhibitors. A systematic in vitro evaluation is crucial for characterizing their potency and selectivity. The ADP-Glo™ Kinase Assay provides a reliable, high-throughput method for determining the IC50 values of these compounds. The detailed protocol and data analysis guidelines presented here offer a solid framework for researchers in the field of drug discovery to accurately assess the inhibitory potential of novel pyridinone-based molecules.

References

Application Notes & Protocols: Investigating 5-(hydroxymethyl)-1-methylpyridin-2-one in the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyridinone Scaffold

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine ring system being a particularly "privileged" scaffold.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent antiviral efficacy against a range of human pathogens.[1][3] The pyridinone core, a prominent member of this family, has given rise to significant antiviral candidates, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus (HIV) and as inhibitors of the influenza virus polymerase.[4][5] This success has cemented the pyridinone scaffold as a high-value starting point for the discovery of new antiviral therapeutics.[4]

This guide focuses on 5-(hydroxymethyl)-1-methylpyridin-2-one , a specific derivative of this promising class. While extensive research has been conducted on the broader pyridinone family, specific antiviral data for this particular compound is not widely published.[6] Therefore, this document serves as both an application note on the potential of this molecule and a comprehensive set of protocols for its systematic evaluation as a novel antiviral agent. We will proceed from the foundational knowledge of related compounds to establish a logical, field-proven workflow for characterizing its activity, from initial toxicity screenings to mechanism-of-action studies.

Part 1: The Scientific Rationale - Why Investigate a Pyridinone Derivative?

The impetus to explore 5-(hydroxymethyl)-1-methylpyridin-2-one stems from the established mechanisms of other pyridinone-based antivirals. These compounds are known to interact with critical viral enzymes, disrupting the replication cycle.[7][8]

Key Precedents in Viral Inhibition:

  • HIV Reverse Transcriptase (RT) Inhibition: Several pyridinone derivatives function as highly specific NNRTIs.[5] They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This mechanism is distinct from nucleoside analogs and offers a different avenue for combating drug resistance.[9]

  • Influenza RNA-Dependent RNA Polymerase (RdRp) Inhibition: More recently, pyridone derivatives have been designed to target the influenza virus RdRp, a crucial enzyme complex for viral RNA replication and transcription.[10] By inhibiting this polymerase, the compounds effectively halt the production of new viral genomes and proteins.

These established mechanisms provide a strong rationale for investigating novel pyridinone structures. The specific substitutions on the pyridinone ring—in this case, the N-methyl and 5-hydroxymethyl groups—can significantly alter the compound's binding affinity, specificity, and pharmacokinetic properties, potentially leading to new antiviral agents with improved efficacy or a broader spectrum of activity.[4]

Caption: Hypothetical mechanism of a pyridinone-based antiviral agent.

Part 2: The Experimental Workflow - A Roadmap for Antiviral Evaluation

A rigorous, stepwise approach is critical to validate any new compound. The following workflow is designed to move from broad, high-level screening to more specific, mechanistic assays, ensuring that resources are used efficiently and that the resulting data is robust and interpretable.

Caption: Systematic workflow for evaluating a novel antiviral candidate.

Protocol 1: In Vitro Cytotoxicity Assessment

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells. Without this baseline, one cannot distinguish between true antiviral activity and non-specific cell death. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11][12]

Methodology: MTT Assay [13][14]

  • Cell Seeding:

    • Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV) in a 96-well microplate at a density of 1-3 × 10⁵ cells/mL (100 µL/well).

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to form a confluent monolayer.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-(hydroxymethyl)-1-methylpyridin-2-one in DMSO.

    • Perform serial dilutions (e.g., half-log₁₀) in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.[11]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.

  • Incubation:

    • Incubate the plate for a period that mirrors the planned antiviral assay (typically 48-72 hours) at 37°C in 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

    • Carefully aspirate the medium and add 150-200 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate on a microplate reader at ~540-570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use non-linear regression analysis to plot a dose-response curve and determine the 50% cytotoxic concentration (CC₅₀) —the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Primary Antiviral Screening

Causality: This initial screen is designed to determine if the compound has any inhibitory effect on viral replication at non-toxic concentrations. The Cytopathic Effect (CPE) Reduction Assay is a robust and widely used method that visually and quantitatively assesses the ability of a compound to protect cells from virus-induced damage and death.[15][16]

Methodology: CPE Reduction Assay [15][17]

  • Cell Seeding:

    • Prepare 96-well plates with confluent host cell monolayers as described in Protocol 1.

  • Compound and Virus Addition:

    • Add 100 µL of serially diluted 5-(hydroxymethyl)-1-methylpyridin-2-one (at non-toxic concentrations determined from Protocol 1) to the appropriate wells.

    • Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

    • Infect the wells (except for cell controls) with a viral suspension calculated to produce >80% CPE in the virus control wells after the incubation period (e.g., a multiplicity of infection [MOI] of 0.01-0.1).

  • Incubation:

    • Incubate the plates at 37°C in 5% CO₂ until the virus control wells show approximately 80-90% CPE (typically 2-5 days, depending on the virus).

  • Quantification of Cell Viability:

    • Assess cell viability using the MTT method (as described in Protocol 1, steps 4-5) or by staining with a vital dye like Neutral Red.[15]

  • Data Analysis:

    • Calculate the percentage of protection for each compound concentration relative to the virus and cell controls.

    • Use non-linear regression to determine the 50% effective concentration (EC₅₀) —the concentration of the compound that inhibits viral CPE by 50%.

Data Interpretation: The Selectivity Index

The therapeutic potential of a compound is best represented by its Selectivity Index (SI) . A higher SI indicates a greater window between the concentration needed for antiviral effect and the concentration that causes host cell toxicity.

ParameterDescriptionInterpretation
CC₅₀ 50% Cytotoxic ConcentrationThe concentration of drug that kills 50% of host cells.
EC₅₀ 50% Effective ConcentrationThe concentration of drug that inhibits 50% of viral replication.
SI Selectivity Index (CC₅₀ / EC₅₀)A measure of the drug's therapeutic window. An SI > 10 is generally considered a promising starting point for a "hit" compound.[15][17]

Protocol 3: Mechanism of Action (MoA) Elucidation

Causality: If 5-(hydroxymethyl)-1-methylpyridin-2-one is identified as a "hit" (i.e., it has a favorable SI), the next critical step is to understand how it works. Based on the known targets of other pyridinones, initial MoA studies should focus on viral polymerase inhibition. A Time-of-Addition assay can further refine which stage of the viral life cycle is being disrupted.[18]

Methodology A: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Fluorogenic)

This assay directly measures the inhibition of the viral polymerase enzyme.

  • Reaction Setup: In a 384-well plate, combine recombinant viral RdRp enzyme, a suitable RNA template-primer, and ribonucleotides (ATP, CTP, UTP, GTP).

  • Compound Addition: Add varying concentrations of 5-(hydroxymethyl)-1-methylpyridin-2-one.

  • Initiation and Detection: Initiate the reaction by adding MgCl₂. The assay uses a fluorogenic RNA probe that is quenched. As the polymerase extends the primer, a 5' to 3' exonuclease activity cleaves the probe, releasing the fluorophore and generating a signal.

  • Data Analysis: Monitor the increase in fluorescence over time. Calculate the rate of reaction at each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Methodology B: Time-of-Addition Assay [18]

This assay helps determine if the compound acts at the entry, replication, or late stage of the viral life cycle.[19]

  • Experiment Setup: Seed cells in a multi-well plate and infect with a high MOI of the virus to ensure a single-step growth cycle.

  • Staggered Compound Addition: Add a fixed, effective concentration of the compound at different time points relative to infection:

    • Full-time: Compound is present throughout the experiment.

    • Entry: Compound is present only during the initial viral adsorption period (e.g., -2 to 0 hours post-infection).

    • Post-entry: Compound is added at various times after infection (e.g., 0, 2, 4, 6 hours post-infection).

  • Quantification: At the end of the replication cycle (e.g., 8-12 hours), harvest the supernatant or cell lysate.

  • Analysis: Quantify the viral yield using a suitable method like a plaque assay, TCID₅₀ assay, or qRT-PCR for viral RNA.[18] Plotting the reduction in viral yield against the time of addition will reveal the specific stage of replication that is inhibited.

Caption: Logical flow for investigating the mechanism of action of a hit compound.

Conclusion and Future Directions

The pyridinone scaffold is a validated starting point for the development of potent antiviral agents.[4] While 5-(hydroxymethyl)-1-methylpyridin-2-one remains a largely unexplored molecule in this context, its structural features merit a thorough investigation.[6] The protocols outlined in this guide provide a robust, logical, and self-validating framework for its comprehensive evaluation. By systematically determining its cytotoxicity (CC₅₀), antiviral efficacy (EC₅₀), and selectivity index (SI), researchers can rapidly identify its potential as a viable antiviral hit. Subsequent mechanism-of-action studies are crucial for validating its target and paving the way for future lead optimization and structure-activity relationship (SAR) studies, which are essential for transforming a promising hit into a clinical candidate.[1][2]

References

Synthesis and Evaluation of 5-Hydroxymethylpyrimidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the diverse functionalities that can be appended to the pyrimidine core, the 5-hydroxymethyl group holds particular interest. This small, polar substituent can significantly influence a molecule's pharmacological profile, often enhancing its cytotoxic and anticancer activities.[4] The 5-hydroxymethyl moiety is also found in nature, for instance in 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which are involved in epigenetic regulation.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 5-hydroxymethylpyrimidines and protocols for their subsequent biological evaluation.

Synthetic Strategies for 5-Hydroxymethylpyrimidines

The synthesis of 5-hydroxymethylpyrimidines can be broadly approached through two main strategies: functional group transformation on a pre-existing pyrimidine ring or de novo synthesis where the pyrimidine ring is constructed with the desired 5-substituent precursor already in place. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Method 1: Reduction of 5-Carboxylate Precursors

A common and reliable method for the synthesis of 5-hydroxymethylpyrimidines involves the reduction of a corresponding pyrimidine-5-carboxylate ester. This approach is advantageous when the ester precursor is readily accessible through established pyrimidine synthesis protocols.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to LiAlH₄ and effectively solubilizes many organic compounds.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure complete reduction.

  • Workup: A careful aqueous workup is crucial to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol.

Experimental Workflow for Reduction of 5-Carboxylate Precursors

start Start with Pyrimidine-5-carboxylate Ester dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_lah Add LiAlH4 portion-wise cool->add_lah stir Stir at room temperature add_lah->stir quench Quench with H2O and NaOH solution stir->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 5-Hydroxymethylpyrimidine purify->end

Caption: Workflow for the synthesis of 5-hydroxymethylpyrimidines via ester reduction.

Detailed Protocol: Synthesis of (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C using an ice bath. Carefully add lithium aluminium hydride (LiAlH₄) (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-hydroxymethylpyrimidine.[5]

Method 2: De Novo Pyrimidine Synthesis

This strategy involves the condensation of a three-carbon building block, which already contains the hydroxymethyl precursor, with an amidine derivative. This approach offers greater flexibility in introducing diverse substituents at other positions of the pyrimidine ring.

Causality of Experimental Choices:

  • Three-Carbon Synthon: A key starting material is a functionalized three-carbon unit, such as a derivative of malonic acid or a related compound where one of the acidic protons is replaced with a protected hydroxymethyl group.

  • Condensing Agent: A base, such as sodium ethoxide or sodium methoxide, is typically used to facilitate the condensation reaction.

  • Amidine: The choice of amidine will determine the substituent at the 2-position of the pyrimidine ring.

  • Reaction Conditions: The reaction is often carried out in an alcoholic solvent at reflux to drive the condensation and cyclization.

De Novo Synthesis Workflow

start Start with C3-Synthon (with hydroxymethyl precursor) and Amidine dissolve Dissolve reactants in an alcoholic solvent start->dissolve add_base Add a base (e.g., NaOEt) dissolve->add_base reflux Reflux the reaction mixture add_base->reflux neutralize Neutralize with acid reflux->neutralize precipitate Induce precipitation or extract neutralize->precipitate isolate Isolate the crude product precipitate->isolate recrystallize Recrystallize or purify by chromatography isolate->recrystallize end Obtain pure 5-Hydroxymethylpyrimidine recrystallize->end start Start with Cancer Cell Lines seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_reagent Add viability reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate for color development add_reagent->incubate3 measure_absorbance Measure absorbance with a plate reader incubate3->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end Determine cytotoxic potential calculate_ic50->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The presence of a polar hydroxymethyl group and the pyridinone core presents unique challenges and opportunities in its purification. This guide provides a structured approach to overcoming these challenges, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the manipulation of pyridine derivatives. Potential impurities could include unreacted starting materials, reagents from the reaction, and byproducts from side reactions. For instance, if the synthesis involves the oxidation of a methyl group to a hydroxymethyl group, you might find the corresponding carboxylic acid or the starting material as impurities. Similarly, if the N-methylation is incomplete, the corresponding N-H pyridinone could be present.

Q2: My purified product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue, often caused by residual solvents or impurities that depress the melting point. Here are several strategies to induce crystallization:

  • Trituration: Add a non-polar solvent in which your compound is insoluble, such as n-hexane or diethyl ether, and stir vigorously. This can wash away soluble impurities and encourage your product to solidify.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of high-boiling solvents.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the oil to act as a nucleation point for crystallization.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and slowly add an anti-solvent (a solvent in which the compound is insoluble, like hexane or water) until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Q3: I'm observing significant product loss during column chromatography. How can I improve my recovery?

A3: Low recovery from silica gel chromatography can be due to the polar nature of your compound. The hydroxymethyl group and the pyridinone oxygen can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking."

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites and reduce strong adsorption.

  • Optimize Your Mobile Phase: A more polar mobile phase will be necessary to elute your compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to first elute less polar impurities and then your product, improving both separation and recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography.

Q4: My NMR spectrum shows broader peaks than expected. Is my compound still impure after purification?

A4: While broad peaks can indicate the presence of impurities, they can also be a result of other factors. Pyridinone compounds can sometimes exhibit restricted bond rotation or aggregation at higher concentrations in the NMR tube, which can lead to peak broadening. Try acquiring the spectrum at a higher temperature or at a lower concentration to see if the peaks sharpen. If the issue persists, it is advisable to use an orthogonal analytical technique like HPLC or LC-MS to confirm purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling out instead of crystallizing The solvent is too nonpolar for the compound at the cooling temperature, or the solution is supersaturated.- Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent system entirely.- Ensure the cooling process is slow and undisturbed.[1]
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the concentration is too low.- Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Try adding an anti-solvent dropwise until turbidity persists, then warm to redissolve and cool slowly.[1]
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product.- After filtering, wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product Highly colored byproducts are co-crystallizing with the product.- Treat the hot solution with a small amount of activated charcoal before filtration. This will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of spots on TLC The mobile phase is either too polar or not polar enough.- Adjust the polarity of the mobile phase. If the spots are all at the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are all at the solvent front, decrease the polarity.[1]
Product is not eluting from the column The mobile phase is not polar enough for your highly polar compound.- Gradually increase the polarity of the mobile phase. A gradient elution (e.g., starting with a low polarity solvent and gradually increasing the proportion of a high polarity solvent) can be effective.[1]
Streaking or tailing of the product band Strong interaction between the polar compound and the acidic silica gel.- Add a small amount of a modifier to the mobile phase. For a pyridinone, adding a small percentage of triethylamine (e.g., 0.1-1%) or a few drops of acetic acid can improve peak shape.- Use a more polar stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Good starting points for this polar molecule are ethanol, isopropanol, water, or a mixture of ethanol and water.[2]

  • To test solvents, place a small amount of your crude material in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification using silica gel column chromatography.

1. TLC Analysis:

  • Determine the optimal mobile phase (eluent) by running thin-layer chromatography (TLC) plates.

  • A good starting eluent system for this compound would be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane. Due to the compound's polarity, you will likely need a higher proportion of ethyl acetate.

  • Aim for an Rf value of around 0.3 for your product.

2. Column Packing:

  • Prepare a slurry of silica gel in your chosen eluent.

  • Pour the slurry into a glass column and allow the silica to pack, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or the eluent itself.

  • Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution:

  • Carefully add the eluent to the top of the column and begin collecting fractions.

  • You can use an isocratic elution (constant eluent composition) or a gradient elution (gradually increasing the polarity of the eluent) to improve separation.

  • Monitor the fractions by TLC to identify which ones contain your purified product.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot on TLC plate Decision Single major spot? TLC Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column_Chromatography Decision->Column_Chromatography No, multiple spots Purity Check Purity Check Recrystallization->Purity Check Column_Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product Confirmed

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation Crystals Crystals Form Observation->Crystals Ideal Oil Product Oils Out Observation->Oil Problem No_Change Remains Dissolved Observation->No_Change Problem Success Pure Crystals Crystals->Success Action_Oil Add polar co-solvent or change solvent system Oil->Action_Oil Action_No_Change Reduce solvent volume or add anti-solvent No_Change->Action_No_Change Action_Oil->Start Re-dissolve and retry Action_No_Change->Cooling Retry crystallization

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Optimizing the Synthesis Yield of 5-(Hydroxymethyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields effectively.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-(hydroxymethyl)-2-pyridone, a valuable heterocyclic building block, can be approached through several pathways. The optimal choice depends on the availability of starting materials, scalability, and safety considerations. The two most prevalent strategies involve the functional group transformation of a precursor at the C5 position, typically starting from either a carboxylic acid ester or a nitrile.

Synthetic_Pathways cluster_0 Route A: Ester Reduction cluster_1 Route B: Nitrile Transformation Ester 5-(Alkoxycarbonyl)-2-pyridone Target 5-(Hydroxymethyl)-2-pyridone Ester->Target Reduction (e.g., LiBH4, LiAlH4) Nitrile 5-Cyano-2-pyridone Nitrile->Target Reduction (e.g., DIBAL-H, Catalytic Hydrogenation)

Caption: Common synthetic routes to 5-(hydroxymethyl)-2-pyridone.

Route A is often preferred due to the commercial availability of the ester precursors and generally cleaner reaction profiles. Route B is a viable alternative, particularly if the 5-cyano-2-pyridone intermediate is readily accessible.[1][2] This guide will focus primarily on optimizing the ester reduction pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of 5-(hydroxymethyl)-2-pyridone?

A: The two most critical stages are the reduction reaction itself and the subsequent product isolation (workup and purification). The choice of reducing agent and meticulous control over reaction conditions are paramount to prevent side reactions. Furthermore, the product is a polar, often water-soluble molecule, which can lead to significant losses during aqueous workup and challenging purification by traditional silica gel chromatography.[3][4]

Q2: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a relatively polar mobile phase, such as 10-20% methanol in dichloromethane (DCM) or ethyl acetate. The starting material (ester) will have a higher Rf value than the highly polar alcohol product. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol product, which will appear as a yellow spot on a purple background. For more precise monitoring, LC-MS is ideal.

Q3: My product appears to be dissolving in the aqueous layer during extraction. What should I do?

A: This is a common issue due to the product's polarity. To minimize losses, saturate the aqueous layer with sodium chloride (NaCl) to decrease the product's solubility (salting out). Use a more polar organic solvent for extraction, such as a 3:1 mixture of DCM:Isopropanol, or perform a continuous liquid-liquid extraction if the equipment is available.

Q4: Why does my compound streak badly during silica gel chromatography?

A: The basic nitrogen atom of the pyridone ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor separation.[5] To mitigate this, you can either use a deactivated stationary phase (e.g., neutral alumina) or add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your eluent.[5]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Q: My TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and solutions?

A: Incomplete conversion is a frequent challenge that can often be traced back to the reagents or reaction conditions.[6][7] Let's break down the possibilities for an ester reduction using a hydride-based reducing agent.

Causality: The reduction of an ester to an alcohol is a nucleophilic acyl substitution followed by reduction of the resulting aldehyde. This process requires a sufficiently reactive hydride source and conditions that allow the reaction to proceed to completion without degrading the product.

Possible Cause Underlying Reason Recommended Action & Rationale
Inactive Reducing Agent Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄) are highly sensitive to moisture and can degrade upon improper storage.Action: Use a fresh bottle of the reducing agent or titrate an older bottle to determine its active hydride content. Rationale: Ensuring the correct stoichiometry of active hydride is critical for driving the reaction to completion.
Insufficient Reagent The reaction requires at least 2 equivalents of hydride per mole of ester. Using a stoichiometric amount may not be enough to overcome trace moisture or achieve a practical reaction rate.Action: Increase the equivalents of the reducing agent incrementally (e.g., from 2.5 to 3.5 eq). Rationale: An excess of the reducing agent ensures that the starting material is fully consumed in a reasonable timeframe.
Suboptimal Temperature While LiAlH₄ is highly reactive even at low temperatures, less reactive agents like LiBH₄ or NaBH₄ may require heating to achieve a sufficient reaction rate.[8]Action: If using a milder reducing agent, consider increasing the reaction temperature. For example, LiBH₄ reductions in THF often require reflux. Monitor by TLC to avoid decomposition. Rationale: Reaction kinetics are temperature-dependent. Finding the optimal temperature balances reaction rate with product stability.
Poor Solvent Quality The presence of water or other protic impurities in the solvent will quench the reducing agent, lowering its effective concentration.Action: Use freshly distilled, anhydrous solvents. Rationale: This prevents the unnecessary consumption of the expensive and reactive hydride reagent, ensuring it is available for the desired transformation.[6]
Problem 2: Significant Side Product Formation

Q: My crude reaction mixture shows multiple new spots on the TLC plate, leading to a low yield of the desired product. What are these impurities?

A: Side reactions in pyridone synthesis can be complex, often stemming from the reactivity of the pyridone ring itself or over-reduction.[3][9]

Causality: The 2-pyridone core exists in tautomeric equilibrium with 2-hydroxypyridine.[10] The electron-rich ring can be susceptible to reduction under harsh conditions, and the presence of multiple functional groups can lead to undesired transformations.

Troubleshooting_Workflow cluster_p1 Problem: Incomplete Reaction cluster_p2 Problem: Side Products cluster_p3 Problem: Purification Loss start Low Isolated Yield crude_check Analyze Crude Mixture (TLC/LCMS) start->crude_check p1 Starting Material Present crude_check->p1 High SM p2 Multiple Impurity Spots crude_check->p2 Many Spots p3 Clean Crude, Low Final Yield crude_check->p3 Looks Clean s1 1. Verify Reagent Activity 2. Increase Reagent Equivalents 3. Optimize Temperature p1->s1 s2 1. Use Milder Reducing Agent 2. Lower Reaction Temperature 3. Control Reagent Addition Rate p2->s2 s3 1. Saturate Aqueous Phase (NaCl) 2. Use Polar Extraction Solvent 3. Modify Chromatography Eluent p3->s3

Caption: A logical workflow for troubleshooting low-yield issues.

  • Over-reduction: Powerful reducing agents like LiAlH₄ can potentially reduce the pyridone ring itself, especially at elevated temperatures, leading to piperidone derivatives.[8]

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Consider switching to a milder, more chemoselective reducing agent like Lithium Borohydride (LiBH₄).

  • Ring Opening/Degradation: Although less common under reductive conditions, highly reactive intermediates or extreme pH during workup can lead to degradation.

    • Solution: Ensure the workup procedure is performed at low temperatures and involves a careful, slow quench of the reactive hydride species.

Section 4: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of 5-(hydroxymethyl)-2-pyridone via the reduction of a 5-(alkoxycarbonyl)-2-pyridone precursor.

Reaction: Reduction of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Safety Note: Lithium Borohydride is a reactive and flammable solid. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE).

Materials & Equipment:

  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent)

  • Lithium Borohydride (LiBH₄, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line, and ice bath.

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add the starting ester (1 eq) to the flask, followed by anhydrous THF (approx. 20 mL per gram of ester). Stir the mixture to dissolve the solid.

  • Initiate Reduction: Cool the solution to 0 °C using an ice bath. Carefully add LiBH₄ (3.0 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition helps control any initial exotherm and ensures a smooth reaction start.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 66 °C) and continue monitoring.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully adding 1 M HCl dropwise until the effervescence ceases. Causality Note: This step neutralizes the excess hydride and the resulting alkoxide to form the desired alcohol. A slow, cold quench is critical for safety and to prevent product degradation.

  • Workup & Extraction:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add saturated NaCl solution to facilitate extraction.

    • Extract the product with a 3:1 mixture of DCM:IPA (3 x volume of the aqueous layer). The isopropanol increases the polarity of the organic phase, improving the extraction efficiency of the polar product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can first be purified by recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture.[11]

    • If chromatography is necessary, use silica gel but pre-treat it by slurrying with the eluent containing 1% triethylamine. A typical eluent system would be a gradient of 5% to 20% methanol in DCM.[5]

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridinone scaffolds is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the journey from starting materials to the final, purified pyridinone is often fraught with challenges in the form of unexpected side reactions. This guide is designed to serve as a technical resource, offering insights and actionable troubleshooting strategies for the common hurdles encountered during pyridinone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I control this regioselectivity?

A1: The Challenge of Ambident Nucleophilicity

Pyridones are classic examples of ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom.[2] The desired outcome, typically N-alkylation, can be elusive, with the reaction often yielding a mixture of N-alkyl and O-alkyl constitutional isomers. The regioselectivity of this reaction is a delicate balance of several factors, including the nature of the alkylating agent, the solvent, the base employed, and the temperature.[2][3]

Troubleshooting & Optimization

FactorTo Favor N-AlkylationTo Favor O-AlkylationRationale
Alkylating Agent Use "hard" electrophiles (e.g., methyl iodide, benzyl bromide).[3]Use "soft" electrophiles (e.g., allyl bromide).Based on Hard and Soft Acid-Base (HSAB) theory, the harder nitrogen atom preferentially reacts with harder electrophiles, while the softer oxygen atom reacts with softer electrophiles.[4]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).Polar protic solvents (e.g., ethanol, water).[3]Polar aprotic solvents solvate the cation of the pyridone salt, leaving the anion more available for reaction at the nitrogen. Protic solvents can hydrogen-bond with the oxygen, making it more nucleophilic.
Base/Counter-ion Use bases with larger, "softer" counter-ions (e.g., Cs₂CO₃, K₂CO₃).Use bases with smaller, "harder" counter-ions (e.g., NaH, LiH).Larger, more polarizable cations associate less tightly with the oxygen anion, favoring N-alkylation.
Temperature Lower temperatures.Higher temperatures.O-alkylation is often thermodynamically favored, so higher temperatures can increase its proportion.

A recent study has also shown that conducting the N-alkylation of 2-pyridones in water with a surfactant like Tween 20 can lead to high regioselectivity for N-alkylation with a variety of alkyl halides.[3]

Visualizing N- vs. O-Alkylation

G Pyridone Pyridone Anion N_Alkylation N-Alkylated Product Pyridone->N_Alkylation Attack at N O_Alkylation O-Alkylated Product Pyridone->O_Alkylation Attack at O Electrophile R-X (Electrophile) Electrophile->Pyridone

Caption: Competing pathways for N- and O-alkylation of a pyridone anion.

Q2: I'm observing significant dimerization or polymerization. What's the cause, and how can I minimize it?

A2: The Challenge of Self-Condensation

Pyridones, particularly in their 2-pyridone tautomeric form, can form strong hydrogen-bonded dimers.[5] While this is often reversible in solution, under certain synthetic conditions, irreversible dimerization or even polymerization can occur, leading to a significant reduction in the yield of the desired product.[6] This is especially prevalent at higher concentrations and temperatures.[7]

Troubleshooting & Optimization

  • Dilution: One of the most effective strategies is to run the reaction at a higher dilution. This reduces the probability of intermolecular reactions.

  • Slow Addition: Adding a reactive starting material slowly over a period of time can help to maintain a low concentration of reactive intermediates, thus minimizing self-condensation.[7]

  • Temperature Control: If the dimerization is found to be more prevalent at higher temperatures, running the reaction at a lower temperature may be beneficial, even if it requires a longer reaction time.

  • Protecting Groups: In some cases, temporarily protecting a reactive functional group on the pyridinone ring can prevent unwanted side reactions. The protecting group can then be removed in a subsequent step.

Visualizing Dimerization

G Monomer1 Pyridinone Monomer Dimer Dimer/Polymer Monomer1->Dimer Monomer2 Pyridinone Monomer Monomer2->Dimer

Caption: Formation of dimers/polymers from pyridinone monomers.

Q3: My synthesis is yielding a mixture of regioisomers. How can I achieve better regioselectivity?

A3: The Challenge of Multiple Reactive Sites

The synthesis of substituted pyridinones, especially through multicomponent reactions or the functionalization of an existing pyridinone ring, can sometimes lead to the formation of a mixture of regioisomers.[8] The regioselectivity is governed by a combination of electronic and steric factors of the reactants and the reaction conditions.[9]

Troubleshooting & Optimization

  • Directing Groups: The presence of certain functional groups on the starting materials can direct incoming reagents to a specific position. For example, in the functionalization of a pyridinone ring, an electron-donating group will typically direct electrophilic substitution to the ortho and para positions, while an electron-withdrawing group will direct it to the meta position.

  • Steric Hindrance: A bulky substituent on the pyridinone ring can block access to adjacent positions, thereby favoring reaction at a less sterically hindered site.[10]

  • Catalyst Control: In some cases, the choice of catalyst can have a profound impact on regioselectivity. For instance, in nickel-catalyzed annulations of pyridones, the use of different ligands can switch the reaction between exo- and endo-selective cyclization modes.[9]

  • Reaction Conditions: As with N- vs. O-alkylation, the solvent, temperature, and pH can also influence the regioselectivity of the reaction.[10] Systematic screening of these parameters is often necessary to find the optimal conditions.

Visualizing Regioisomer Formation

G StartingMaterial Substituted Pyridinone Precursor Regioisomer1 Regioisomer A StartingMaterial->Regioisomer1 Pathway 1 Regioisomer2 Regioisomer B StartingMaterial->Regioisomer2 Pathway 2 Reagent Reagent Reagent->StartingMaterial

Caption: Divergent pathways leading to the formation of different regioisomers.

Q4: I'm concerned about the hydrolysis of my intermediates during workup. What are the warning signs, and what precautions should I take?

A4: The Challenge of Water Sensitivity

Certain intermediates in pyridinone synthesis, such as activated esters or enamines, can be susceptible to hydrolysis, especially during aqueous workup procedures.[11] This can lead to the formation of unwanted byproducts and a decrease in the overall yield.

Troubleshooting & Optimization

  • Anhydrous Conditions: If hydrolysis is suspected, it is crucial to perform the reaction and workup under anhydrous conditions. This involves using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Workup: Instead of a traditional aqueous workup, consider alternative methods such as filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

  • Careful pH Control: If an aqueous workup is unavoidable, careful control of the pH can sometimes minimize hydrolysis. The optimal pH will depend on the specific intermediate and should be determined experimentally.

  • Rapid Extraction: If an extraction is necessary, perform it as quickly as possible to minimize the contact time between the water-sensitive intermediate and the aqueous phase. Using brine to wash the organic layer can also help to remove residual water.

Workflow for Anhydrous Workup

G Start Reaction Mixture Filter Filter through Celite/Silica Start->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (e.g., Chromatography) Evaporate->Purify

Caption: A general workflow for a non-aqueous workup procedure.

Q5: I'm encountering issues with protecting group removal, leading to side reactions. What are my options?

A5: The Challenge of Deprotection

Protecting groups are often essential for the successful synthesis of complex molecules, but their removal can sometimes be problematic, leading to side reactions or decomposition of the desired product.[12]

Troubleshooting & Optimization

  • Milder Deprotection Conditions: If the standard deprotection conditions are too harsh, explore milder alternatives. For example, if an acid-labile protecting group is being cleaved with a strong acid, try using a weaker acid or a solid-supported acid catalyst.

  • Orthogonal Protecting Groups: When planning a synthesis, it is wise to choose protecting groups that are "orthogonal," meaning they can be removed under different conditions. This allows for the selective deprotection of one group without affecting the others.

  • Scavengers: During deprotection, reactive intermediates can sometimes be generated that can lead to side reactions. The addition of a "scavenger" to the reaction mixture can trap these reactive species and prevent them from causing problems.

  • Alternative Protecting Groups: If a particular protecting group is proving to be consistently problematic, it may be necessary to go back and choose a different protecting group that is more compatible with the overall synthetic route.

Decision Tree for Deprotection

G Start Deprotection Issues? Milder Try Milder Conditions Start->Milder Yes Scavenger Add a Scavenger Milder->Scavenger Still Issues Success Successful Deprotection Milder->Success Success Alternative Choose Alternative Protecting Group Scavenger->Alternative Still Issues Scavenger->Success Success

Caption: A troubleshooting flowchart for protecting group removal.

References

Technical Support Center: Stability and Storage of 5-(hydroxymethyl)-1-methylpyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(hydroxymethyl)-1-methylpyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

I. Introduction to 5-(hydroxymethyl)-1-methylpyridin-2-one

5-(hydroxymethyl)-1-methylpyridin-2-one is a substituted pyridinone derivative of interest in medicinal chemistry and organic synthesis. The presence of a hydroxymethyl group and the pyridinone core imparts specific chemical properties that influence its stability and handling requirements. Understanding these properties is paramount for obtaining reliable and reproducible experimental results.

II. Troubleshooting Guide: Common Stability and Storage Issues

This section addresses specific problems that users may encounter during the handling and storage of 5-(hydroxymethyl)-1-methylpyridin-2-one.

Issue 1: Appearance of a Yellowish Tinge in a Previously Colorless Solid

  • Potential Cause: This is often the first visual indicator of degradation. The coloration can result from the formation of conjugated systems or minor impurities due to oxidation or photodegradation. The pyridinone ring system, in particular, can be susceptible to light-induced changes.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light, and at the recommended temperature (room temperature, in a dry environment).[2]

    • Perform Purity Analysis: Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to assess the purity of the material. Compare the chromatogram to that of a fresh or reference sample.

    • Consider Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Issue 2: Inconsistent Results in Biological Assays

  • Potential Cause: Variability in the potency or activity of 5-(hydroxymethyl)-1-methylpyridin-2-one can be a direct consequence of its degradation. The formation of degradation products can lead to a lower effective concentration of the active compound or introduce interfering substances.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Whenever possible, prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, especially in aqueous buffers, unless their stability has been previously established.

    • Stability-Indicating Method: Employ a validated stability-indicating analytical method to quantify the amount of active compound in your solutions. This will help you to accurately determine the concentration and track any degradation over time.

    • Evaluate Solvent Effects: The choice of solvent can impact stability. For instance, protic solvents may facilitate hydrolytic degradation, while certain organic solvents could contain peroxides that promote oxidation.

Issue 3: Presence of Unexpected Peaks in Chromatographic Analysis

  • Potential Cause: The appearance of new peaks in your chromatogram is a clear sign of degradation or the presence of impurities. These could arise from various stress factors such as temperature, pH, light, or oxidizing agents.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products. This information can provide clues about the degradation pathway.

    • Conduct a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its decomposition.[3][4]

    • Optimize Chromatographic Method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products. This is a key aspect of a stability-indicating method.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-(hydroxymethyl)-1-methylpyridin-2-one?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. Storage at room temperature in a dry, well-ventilated area is generally recommended.[2] For enhanced stability, particularly for reference standards, storage in a desiccator under an inert atmosphere is advisable.

Q2: How stable is 5-(hydroxymethyl)-1-methylpyridin-2-one in solution?

A2: The stability of 5-(hydroxymethyl)-1-methylpyridin-2-one in solution is dependent on the solvent, pH, temperature, and light exposure. Aqueous solutions, especially at non-neutral pH, may be susceptible to hydrolysis. It is best practice to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and for the shortest possible duration. A preliminary stability study in the intended solvent system is highly recommended.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, several degradation pathways can be postulated:

  • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which could lead to the corresponding aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: The pyridinone ring can absorb UV light, potentially leading to photochemical reactions such as dimerization or rearrangement.[1][5][6]

  • Thermal Degradation: At elevated temperatures, decomposition of the pyridine ring can occur, potentially leading to the formation of smaller, volatile molecules.[7][8]

  • Hydrolysis: While the hydroxymethyl group itself is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall molecule, although this is considered less likely under typical experimental conditions.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any excipients. The development process typically involves:

  • Forced Degradation: Subjecting the compound to acidic, basic, oxidative, photolytic, and thermal stress to generate degradation products.

  • Method Development: Screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate), and gradient profiles to achieve optimal separation of the parent compound and all degradation peaks.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-(hydroxymethyl)-1-methylpyridin-2-one.

Objective: To identify potential degradation products and assess the intrinsic stability of the compound under various stress conditions.

Materials:

  • 5-(hydroxymethyl)-1-methylpyridin-2-one

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-(hydroxymethyl)-1-methylpyridin-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed stability-indicating HPLC method.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460Data to be filledData to be filled
0.1 M NaOH24Room TempData to be filledData to be filled
3% H₂O₂24Room TempData to be filledData to be filled
Heat (Solid)48105Data to be filledData to be filled
Photostability (Solid)--Data to be filledData to be filled
Photostability (Solution)--Data to be filledData to be filled

V. Visualizations

Diagram 1: Proposed Degradation Pathways

G cluster_main 5-(hydroxymethyl)-1-methylpyridin-2-one cluster_deg Potential Degradation Pathways cluster_prod Potential Degradation Products main 5-(hydroxymethyl)-1- methylpyridin-2-one oxidation Oxidation main->oxidation Oxidizing agents (e.g., H₂O₂) photodegradation Photodegradation main->photodegradation UV/Vis Light thermal Thermal Degradation main->thermal High Temperature aldehyde Aldehyde Derivative oxidation->aldehyde dimer Photodimer photodegradation->dimer rearrangement Rearrangement Product photodegradation->rearrangement fragments Ring Cleavage Fragments thermal->fragments acid Carboxylic Acid Derivative aldehyde->acid Further Oxidation

Caption: Proposed degradation pathways for 5-(hydroxymethyl)-1-methylpyridin-2-one.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed check_storage Verify Storage Conditions start->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis Incorrect fresh_prep Use Freshly Prepared Solutions check_storage->fresh_prep Correct implement_controls Implement Stricter Storage & Handling Controls purity_analysis->implement_controls lcms_analysis Characterize Degradants (LC-MS) fresh_prep->lcms_analysis forced_deg Conduct Forced Degradation Study resolve Issue Resolved forced_deg->resolve lcms_analysis->forced_deg implement_controls->resolve

Caption: A workflow for troubleshooting stability issues.

VI. References

  • West, F. G., et al. (2002). Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry, 67(22), 7763–7768. Available at: --INVALID-LINK--

  • Toda, F., et al. (2001). Photoreactions of 2- and 4-pyridones in their inclusion crystal with a host compound. Journal of the Chemical Society, Perkin Transactions 1, (21), 2748-2752. Available at: --INVALID-LINK--

  • Bach, T., & Hehn, J. P. (2011). Enantioselective Photochemical Reactions of 2-Pyridones in Solution. Organic Letters, 13(18), 4974–4977. Available at: --INVALID-LINK--

  • Brown, R. F. C., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1530-1534. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: --INVALID-LINK--

  • LookChem. (n.d.). What is Oxidation of Hydroxymethyl Group. Available at: --INVALID-LINK--

  • Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: --INVALID-LINK--

  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2297-2303. Available at: --INVALID-LINK--

  • Achmem. (n.d.). 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. Available at: --INVALID-LINK--

  • Singh, B., & Chawla, G. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 892017. Available at: --INVALID-LINK--

References

Technical Support Center: Enhancing Regioselectivity in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of pyridinone scaffolds. Pyridinone cores are prevalent in a vast array of pharmaceuticals and biologically active compounds, making the precise control of their synthesis a critical objective.[1][2] This resource provides in-depth, experience-driven answers to common challenges, troubleshooting workflows for when your reactions go awry, and validated protocols to guide your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when aiming for regioselective pyridinone synthesis.

Q1: What are the primary factors that dictate the regiochemical outcome in pyridinone synthesis?

A1: Regioselectivity in pyridinone synthesis is not governed by a single factor but is rather the result of a delicate interplay between several variables. The three pillars to consider are:

  • Electronic Effects: The inherent electron distribution in your starting materials is paramount. The nucleophilic and electrophilic centers of the reacting partners will determine the initial bond-forming events. For instance, in condensations involving β-dicarbonyl compounds, the relative reactivity of the two carbonyl groups dictates the cyclization pathway.[3]

  • Steric Hindrance: The size of the substituents on your precursors can physically block or hinder the approach of a reagent to a specific reaction site, thereby favoring attack at a less congested position. This is a powerful tool for directing the outcome, especially in reactions like the Bohlmann-Rahtz synthesis, where the steric environment of the enamine can influence cyclization.[4][5]

  • Reaction Conditions: This is the most versatile toolkit for the experimental chemist.

    • Catalyst: The choice between an acid, base, or metal catalyst can fundamentally alter the reaction mechanism and, consequently, the regioselectivity. Lewis acids, for example, can coordinate to a carbonyl group, increasing its electrophilicity and directing nucleophilic attack.[6]

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates or transition states, favoring one reaction pathway over another.[7][8]

    • Temperature: Many reactions can yield different regioisomers under kinetic versus thermodynamic control. Lower temperatures often favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow the system to equilibrate to the most stable thermodynamic product.[7]

Q2: I am struggling with regioselectivity in my Bohlmann-Rahtz synthesis. How can I gain control?

A2: The Bohlmann-Rahtz synthesis, which condenses an enamine with an alkynone, is a classic method where regioselectivity can be a challenge.[9] The key is controlling the cyclodehydration of the aminodiene intermediate.[6]

  • Causality: The initial condensation is typically regioselective. The subsequent cyclization, however, often requires high temperatures, which can lead to side reactions or a mixture of products.[4][5]

  • Solution: The use of an acid catalyst—either a Brønsted acid like acetic acid or a solid-phase acid like Amberlyst-15—can significantly lower the temperature required for the cyclodehydration step.[5][6] This allows the reaction to proceed under milder conditions, often favoring a single regioisomer. Lewis acids such as Yb(OTf)₃ or ZnBr₂ have also been shown to be effective catalysts for this transformation.[5][6]

Q3: In a Guareschi-Thorpe condensation for a 3-cyano-2-pyridone, what factors determine the final substitution pattern?

A3: The Guareschi-Thorpe condensation is a robust method for synthesizing 3-cyano-2-pyridones, typically from a cyanoacetamide (or cyanoacetic ester) and a 1,3-dicarbonyl compound.[10][11] The regioselectivity is determined by which carbonyl of the 1,3-dicarbonyl compound undergoes the initial nucleophilic attack by the active methylene of the cyanoacetamide, and which participates in the final cyclization.

  • Causality: The relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl starting material is the deciding factor. A ketone is generally more electrophilic than an ester. Therefore, in the reaction of ethyl acetoacetate with cyanoacetamide, the initial attack occurs at the ketone carbonyl, leading to a specific and predictable substitution pattern on the resulting pyridinone ring.

  • Solution: To achieve a different regioisomer, you must start with a different set of precursors. For example, if you want the substituents reversed, you would need to synthesize a 1,3-dicarbonyl compound where the electronic properties of the two carbonyl groups are appropriately modified. Recently, organocatalytic versions of this reaction have been developed that offer excellent regioselectivity under mild conditions.[12]

Q4: Can I use directing groups to force a specific regiochemical outcome in C-H functionalization of a pre-formed pyridone ring?

A4: Absolutely. The use of directing groups is a cornerstone of modern synthetic strategy for achieving site-selective C-H functionalization on pyridone scaffolds.[1]

  • How it Works: A directing group is a functional group that is temporarily installed on the pyridone (often on the nitrogen atom) to position a metal catalyst near a specific C-H bond. This proximity effect dramatically increases the rate of reaction at that site, leading to highly regioselective functionalization. The 2-pyridyl group is a common and effective directing group for this purpose.[13]

  • Application: This strategy is particularly powerful for late-stage functionalization, where you need to modify a complex molecule without altering other sensitive functional groups. After the desired C-H functionalization is complete, the directing group can be removed.[13]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems related to regioselectivity.

Issue 1: My reaction produces a mixture of regioisomers, and the desired isomer is the minor product.

This is a classic challenge indicating that the inherent reactivity of your substrates favors the undesired pathway under your current conditions.

Troubleshooting Workflow: Poor Regioselectivity

G start Problem: Poor Regioselectivity check_sterics Analyze Steric Factors start->check_sterics check_electronics Analyze Electronic Factors start->check_electronics check_conditions Analyze Reaction Conditions start->check_conditions mod_reagents Modify Reagents: - Use bulkier/smaller substituents - Alter directing groups check_sterics->mod_reagents Is steric hindrance a likely cause? mod_precursors Modify Precursors: - Change electron-donating/ withdrawing groups check_electronics->mod_precursors Are electronic effects dominant? sub_conditions Optimize Conditions check_conditions->sub_conditions solution Solution: Improved Regioselectivity mod_reagents->solution mod_precursors->solution temp Adjust Temperature (Kinetic vs. Thermodynamic Control) sub_conditions->temp solvent Screen Solvents (See Table 2) sub_conditions->solvent catalyst Screen Catalysts (See Table 1) sub_conditions->catalyst temp->solution solvent->solution catalyst->solution

Caption: A logical flowchart for troubleshooting poor regioselectivity.

  • Potential Cause & Solution 1: Unfavorable Steric or Electronic Bias

    • Diagnosis: Carefully examine your starting materials. Is the desired reaction site sterically crowded? Is the undesired site more electronically activated (e.g., adjacent to an electron-withdrawing group that makes a proton more acidic)?

    • Corrective Action: Redesign your starting materials if possible. Introducing a bulky blocking group can temporarily shield a reactive site, forcing the reaction to occur elsewhere.[8] This group can be removed in a subsequent step. Alternatively, altering the electronic nature of substituents can change the nucleophilicity or electrophilicity of different positions.[8]

  • Potential Cause & Solution 2: Suboptimal Reaction Conditions

    • Diagnosis: Your conditions may be favoring the kinetic product when the thermodynamic product is desired, or vice versa.

    • Corrective Action (Kinetic vs. Thermodynamic Control):

      • To favor the kinetic product: Run the reaction at a lower temperature. This favors the pathway with the lowest activation energy, which is often the fastest-forming product.

      • To favor the thermodynamic product: Run the reaction at a higher temperature for a longer period (if the molecules are stable). This allows the initially formed kinetic product to potentially revert and then form the more stable thermodynamic product.

    • Corrective Action (Solvent and Catalyst): Systematically screen solvents of varying polarities and a range of catalysts (e.g., Brønsted acids, Lewis acids, bases).[5][7] As shown in the tables below, these factors can have a profound impact on the regioisomeric ratio.

Data Presentation: Impact of Conditions on Regioselectivity

The following tables summarize hypothetical, yet plausible, data illustrating how reaction parameters can be tuned to control the outcome of a pyridinone synthesis.

Table 1: Effect of Catalyst on Regioisomeric Ratio (Product A vs. Product B)

CatalystTemperature (°C)SolventRatio (A:B)Predominant Isomer
None (Thermal)160Toluene60:40A (slight)
Acetic Acid110Toluene85:15A
Yb(OTf)₃80Toluene95:5A
Piperidine110Ethanol30:70B

Table 2: Influence of Solvent on Regioisomeric Ratio (Product A vs. Product B) with Yb(OTf)₃ Catalyst

SolventDielectric Constant (ε)Temperature (°C)Ratio (A:B)Predominant Isomer
Dioxane2.28092:8A
Toluene2.48095:5A
THF7.66588:12A
Acetonitrile37.58070:30A
Ethanol24.68055:45A (poor)

Experimental Protocols

These protocols provide a starting point for developing a regioselective synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis [5][6]

This protocol aims to improve regioselectivity by allowing the cyclodehydration step to occur at a lower temperature.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enamine (1.0 equiv) and the alkynone (1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene, 0.2 M). Add the acid catalyst (e.g., Amberlyst-15, 20 wt % or Yb(OTf)₃, 10 mol %).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • If using a solid acid catalyst, cool the reaction mixture to room temperature and filter off the catalyst, washing it with the reaction solvent.

    • If using a soluble catalyst, cool the mixture and perform an aqueous work-up (e.g., wash with saturated NaHCO₃ solution followed by brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine.

Mechanism and Regioselectivity in Bohlmann-Rahtz Synthesis

G cluster_key Key Step for Regioselectivity Reactants Enamine + Alkynone Intermediate1 Aminodiene Intermediate (Kinetically Favored) Reactants->Intermediate1 Condensation Intermediate2 E/Z Isomerized Aminodiene Intermediate1->Intermediate2 Heat / Acid (E/Z Isomerization) invis1 Intermediate2->invis1 TransitionStateA Cyclization TS (Path A) ProductA Regioisomer A TransitionStateA->ProductA TransitionStateB Cyclization TS (Path B) ProductB Regioisomer B TransitionStateB->ProductB invis1->TransitionStateA Cyclodehydration invis1->TransitionStateB Cyclodehydration invis2

Caption: Key selectivity-determining step in the Bohlmann-Rahtz synthesis.

References

Technical Support Center: Synthesis of 5-(hydroxymethyl)-1-methyl-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)-1-methyl-pyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound.[1] Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

The synthesis of 5-(hydroxymethyl)-1-methyl-pyridin-2-one can be approached through several synthetic routes, each with its own set of potential difficulties. This guide is structured around the most common synthetic strategies to provide targeted and practical solutions.

I. General Issues & Purification

Q1: My final product is an oil and won't solidify. How can I induce crystallization?

A1: The oily nature of your product could be due to residual solvents or impurities that depress the melting point. Here are several techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your product is expected to be insoluble, such as n-hexane or diethyl ether. Stir the mixture vigorously to wash away soluble impurities, which may promote crystallization of the desired compound.

  • Solvent Removal: Ensure all reaction and purification solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing trace amounts of stubborn solvents.

  • Seeding: If you have a small amount of pure, solid product from a previous successful batch, adding a "seed" crystal to the oil can initiate crystallization.

  • Cooling & Scratching: Slowly cool the oil in an ice bath or refrigerator. Scratching the inner surface of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth.

Q2: I'm observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What are the likely impurities?

A2: The nature of the impurities will depend on your chosen synthetic route. However, common impurities can include:

  • Unreacted Starting Material: If the reaction has not gone to completion.

  • Side-Products: Resulting from competing reaction pathways. For example, in formylation reactions, di-formylated products or polymeric resins can form.[2]

  • Over-reduction Products: In reduction steps, the desired alcohol could potentially be further reduced, although this is less common for the hydroxymethyl group.

  • Hydrolysis Products: If you are using a protected hydroxymethyl group (e.g., an acetate ester), incomplete hydrolysis will result in the presence of the protected starting material.

Q3: What is a good solvent system for the purification of 5-(hydroxymethyl)-1-methyl-pyridin-2-one by column chromatography or recrystallization?

A3: For column chromatography, a gradient of ethyl acetate in hexane or dichloromethane is often effective for separating pyridone derivatives. The polarity can be adjusted based on the TLC analysis of your crude mixture.

For recrystallization, a mixed solvent system is often successful. Ethanol/water or ethanol/diethyl ether are good starting points. The general procedure is to dissolve the crude product in a minimum amount of the more soluble hot solvent (e.g., ethanol) and then slowly add the less soluble solvent (e.g., water or ether) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield purer crystals.

II. Troubleshooting Synthetic Routes

The synthesis of 5-(hydroxymethyl)-1-methyl-pyridin-2-one can be conceptually broken down into the formation of the 1-methyl-pyridin-2-one core and the introduction of the 5-(hydroxymethyl) group. The following sections address issues that may arise in common synthetic pathways.

Synthetic Route 1: Formylation of 1-methyl-2-pyridone followed by Reduction

This two-step approach involves the introduction of a formyl group at the 5-position of 1-methyl-2-pyridone, followed by its reduction to the hydroxymethyl group.

digraph "Formylation_Reduction_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Q4: My Vilsmeier-Haack formylation of 1-methyl-2-pyridone is giving a low yield and a lot of dark, polymeric material. What's going wrong?

A4: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4] However, pyridones can be sensitive to the reaction conditions, and polymerization is a known side reaction, especially with phenols and other activated rings.[2]

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Temperature High temperatures can promote polymerization and decomposition.Maintain a low reaction temperature, typically between 0°C and room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Stoichiometry An excess of the Vilsmeier reagent can lead to side reactions.Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
Reagent Addition A rapid, exothermic addition of POCl₃ to DMF can lead to reagent decomposition and side reactions.Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) by slowly adding POCl₃ to DMF. Then, add this pre-formed reagent to your solution of 1-methyl-2-pyridone.
Work-up The hydrolysis of the intermediate iminium salt is crucial and can be problematic.Ensure complete hydrolysis by treating the reaction mixture with an aqueous base (e.g., sodium acetate or sodium hydroxide) until the pH is neutral or slightly basic.

Q5: The reduction of 5-formyl-1-methyl-pyridin-2-one with sodium borohydride (NaBH₄) is sluggish or incomplete. Can I use a stronger reducing agent?

A5: Sodium borohydride is generally effective for the reduction of aldehydes.[5][6] If the reaction is slow, it could be due to several factors:

  • Solvent: NaBH₄ reductions are typically carried out in protic solvents like methanol or ethanol.[7] Ensure your aldehyde is soluble in the chosen solvent.

  • Temperature: While often run at room temperature or 0°C, gentle warming may be necessary to drive the reaction to completion. Monitor for potential side reactions if heating.

  • Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent.

While you could use a stronger reducing agent like lithium aluminum hydride (LiAlH₄), it is generally not necessary for an aldehyde reduction and introduces more stringent reaction conditions (anhydrous solvents, careful quenching).[8][9] It is usually better to optimize the NaBH₄ reaction first.

Synthetic Route 2: Reduction of 1-methyl-2-pyridone-5-carboxylic Acid or its Ester

This route involves the reduction of a carboxylic acid or ester at the 5-position to the corresponding primary alcohol.

digraph "Reduction_of_Acid_Ester_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Q6: I am attempting to reduce the methyl ester of 1-methyl-2-pyridone-5-carboxylic acid with LiAlH₄, but I am getting a complex mixture of products and a low yield of the desired alcohol. What are the potential pitfalls?

A6: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[8][10] However, its high reactivity can also lead to side reactions if not handled correctly.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Reaction Conditions LiAlH₄ reacts violently with protic solvents like water and alcohols.The reaction must be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Reagent Addition The reaction is highly exothermic. A rapid addition of the ester to the LiAlH₄ suspension (or vice versa) can lead to an uncontrolled reaction.Add the ester solution dropwise to a cooled (e.g., 0°C) suspension of LiAlH₄ in your chosen solvent.
Work-up Procedure The quenching of excess LiAlH₄ and the hydrolysis of the resulting aluminum alkoxide complex are critical steps. Improper work-up can lead to low yields and product loss.A Fieser work-up is a common and effective method. To a cooled reaction mixture, sequentially and slowly add: 1) a calculated amount of water, 2) a calculated amount of 15% aqueous NaOH, and 3) another calculated amount of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off.
Over-reduction While less likely for a hydroxymethyl group, highly forcing conditions could potentially lead to further reactions.Use a moderate excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) and monitor the reaction by TLC to avoid prolonged reaction times.

Synthetic Route 3: Functionalization of a Pre-formed 1-methyl-2-pyridone Ring

This strategy involves introducing the hydroxymethyl group onto the 1-methyl-2-pyridone scaffold, for example, via a Grignard reaction with formaldehyde.

digraph "Functionalization_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Q7: I am trying to perform a Grignard reaction with 5-bromo-1-methyl-pyridin-2-one and formaldehyde, but the reaction is not working. What could be the issue?

A7: The success of a Grignard reaction hinges on the formation of the Grignard reagent and its subsequent reaction with the electrophile (in this case, formaldehyde).[11][12][13]

Troubleshooting Grignard Reagent Formation:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Sometimes, gentle heating or sonication can help to initiate the reaction.

Troubleshooting the Reaction with Formaldehyde:

  • Source of Formaldehyde: Aqueous solutions of formaldehyde (formalin) cannot be used as they will quench the Grignard reagent. Dry paraformaldehyde can be heated to depolymerize it into gaseous formaldehyde, which is then bubbled through the Grignard solution.[14] Alternatively, trioxane can be used as a formaldehyde equivalent.

  • Temperature: The addition of formaldehyde should be done at a low temperature (e.g., 0°C) to control the exothermic reaction.

Q8: I have read that lithiation of 1-methyl-2-pyridone can be problematic. Is this a viable route to introduce the hydroxymethyl group?

A8: Direct lithiation of 1-methyl-2-pyridone followed by quenching with an electrophile is a potential route. However, studies have shown that lithiation with n-butyllithium can occur at the N-methyl group in addition to the desired ring position. This can lead to the formation of dimers and other side products, complicating the synthesis. Therefore, while possible, this route may require careful optimization of the base, solvent, and temperature to achieve the desired regioselectivity.

References

Technical Support Center: Scaling Up the Production of 5-(hydroxymethyl)-pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis and scale-up of 5-(hydroxymethyl)-pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from laboratory-scale synthesis to large-scale production.

I. Synthetic Pathway Overview

The recommended scalable synthetic route to 5-(hydroxymethyl)-pyridin-2(1H)-one is a multi-step process commencing from the readily available 6-hydroxynicotinic acid. This pathway involves the initial formation of an acid chloride, followed by two selective reductions and a final chlorination and hydrolysis sequence.

Synthetic_Pathway A 6-Hydroxynicotinic Acid B 6-Hydroxynicotinoyl Chloride A->B  Acid Chloride Formation C 6-Hydroxynicotinaldehyde B->C  Catalytic Hydrogenation D 2-Hydroxy-5-hydroxymethylpyridine C->D  Catalytic Hydrogenation E 2-Chloro-5-(chloromethyl)pyridine D->E  Chlorination F 5-(Hydroxymethyl)-pyridin-2(1H)-one E->F  Hydrolysis

Caption: Synthetic workflow for 5-(hydroxymethyl)-pyridin-2(1H)-one.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis and scale-up process.

Q1: What are the critical quality attributes of the starting material, 6-hydroxynicotinic acid?

A1: The purity of 6-hydroxynicotinic acid is paramount. Impurities can interfere with the initial acid chloride formation and carry through to subsequent steps, complicating purification. Key specifications to consider are:

  • Purity: ≥98% (HPLC)[1]

  • Moisture Content: Low moisture is crucial to prevent unwanted side reactions with the acid chloride.

  • Related Substances: Check for isomers or other pyridine carboxylic acids.

Q2: I am observing low yields in the first hydrogenation step (B to C). What are the likely causes?

A2: Low yields in the catalytic hydrogenation of 6-hydroxynicotinoyl chloride to 6-hydroxynicotinaldehyde can stem from several factors:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents.

  • Inadequate Hydrogen Pressure: Insufficient hydrogen pressure will lead to incomplete reaction. The process is typically run at elevated pressures (e.g., 10 bar)[2].

  • Over-reduction: Prolonged reaction times or overly aggressive conditions can lead to the formation of the fully reduced product, 2-hydroxy-5-hydroxymethylpyridine (D). Careful reaction monitoring is essential.

Q3: The chlorination of 2-hydroxy-5-hydroxymethylpyridine (D to E) is producing significant byproducts. How can I improve selectivity?

A3: The chlorination step is often a source of impurities. The formation of polychlorinated byproducts is a known issue in pyridine chemistry[3]. To enhance selectivity:

  • Control of Stoichiometry: Use a precise amount of the chlorinating agent (e.g., phosphorus pentachloride in phosphoryl chloride)[2]. An excess can lead to over-chlorination.

  • Temperature Control: The reaction is typically carried out at elevated temperatures (e.g., 105°C)[2]. Excursions from the optimal temperature can increase byproduct formation.

  • Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to prevent further chlorination.

Q4: What are the main challenges when scaling up the final hydrolysis step (E to F)?

A4: Scaling up the hydrolysis of 2-chloro-5-(chloromethyl)pyridine presents several challenges:

  • Heat Transfer: The hydrolysis can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients and an increase in side reactions.

  • Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to non-uniform reaction rates and potential byproduct formation.

  • Phase Transfer: If a biphasic system is used, efficient phase transfer of the reactants is critical and can be more challenging to achieve on a larger scale.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the production of 5-(hydroxymethyl)-pyridin-2(1H)-one.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Overall Yield - Incomplete reactions at any stage.- Product loss during workup and purification.- Catalyst poisoning.- Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to ensure each step goes to completion.- Optimize Workup: Minimize transfer steps and optimize extraction and crystallization solvents to reduce product loss.- Catalyst Quality: Use fresh, high-quality catalyst and ensure starting materials are free of potential poisons.
Product Purity Issues - Formation of over-reduced or over-chlorinated byproducts.- Incomplete hydrolysis of the dichloro intermediate.- Residual starting materials or intermediates.- Optimize Reaction Conditions: Re-evaluate temperature, pressure, and reaction times for each step to maximize selectivity.- Purification Strategy: Develop a robust purification method. Recrystallization is often effective, but column chromatography may be necessary at the lab scale to identify impurities[4]. For industrial scale, consider multi-solvent recrystallization or preparative HPLC[5].- Characterize Impurities: Isolate and identify major impurities using techniques like NMR and MS to understand their origin and devise strategies for their removal or prevention.
Scale-Up Inconsistencies - Poor heat transfer in larger reactors.- Inefficient mixing.- Changes in reaction kinetics due to different reactant addition rates.- Process Hazard Analysis: Conduct a thorough analysis to understand the thermal risks of each step before scaling up.- Engineering Controls: Ensure the production reactor has adequate cooling capacity and an efficient agitation system.- Controlled Addition: Implement controlled addition of reagents using dosing pumps to maintain consistent reaction profiles.
Crystallization/Isolation Problems - Product oiling out.- Poor crystal form.- Inefficient filtration.- Solvent Screening: Perform a solvent screen to identify the optimal solvent or solvent mixture for crystallization.- Controlled Cooling: Implement a controlled cooling profile to promote the formation of well-defined crystals.- Seeding: Use seed crystals to induce crystallization and control particle size.

IV. Detailed Experimental Protocols

The following protocols are based on literature procedures and are intended as a starting point for laboratory-scale synthesis and process development.

Protocol 1: Synthesis of 2-Hydroxy-5-hydroxymethylpyridine (Intermediate D)

This is a three-step process starting from 6-hydroxynicotinic acid.

Step 1: 6-Hydroxynicotinoyl chloride (B)

  • React 6-hydroxynicotinic acid with an acid chloride (e.g., thionyl chloride)[2][6].

Step 2: 6-Hydroxynicotinaldehyde (C)

  • Perform a catalytic hydrogenation of the 6-hydroxynicotinoyl chloride using a palladium on carbon (Pd/C) catalyst[2][6].

Step 3: 2-Hydroxy-5-hydroxymethylpyridine (D)

  • In an appropriate autoclave, dissolve 6-hydroxynicotinaldehyde (1.0 g, 8.1 mmol) in water (80 ml)[2].

  • Add 5% Pd/C catalyst (50 mg)[2].

  • Pressurize the reactor with hydrogen to 10 bar and stir at room temperature for 1 hour[2].

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • The crude product can be purified by recrystallization.

Expected ¹H-NMR Data for 2-Hydroxy-5-hydroxymethylpyridine (in D₂O):

  • δ 7.73 (dd, 1H)

  • δ 7.52 (d, 1H)

  • δ 6.63 (d, 1H)

  • δ 4.48 (s, 2H)[2]

Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (Intermediate E)
  • In a suitable reaction vessel, combine 2-hydroxy-5-hydroxymethylpyridine (2.5 g, 20 mmol) and phosphorus pentachloride (4.16 g) in phosphoryl chloride (10 ml)[2].

  • Stir the mixture at 105°C for 6 hours[2].

  • Monitor the reaction by TLC or HPLC.

  • After cooling, carefully add chloroform (50 ml) and then slowly quench the excess chlorinating agent by the dropwise addition of water with cooling[2].

  • Separate the organic phase, wash with aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure[2].

  • The crude product can be purified by distillation or recrystallization.

Expected ¹H-NMR Data for 2-Chloro-5-(chloromethyl)pyridine (in CDCl₃):

  • δ 8.28 (d, 1H)

  • δ 7.72 (dd, 1H)

  • δ 7.34 (d, 1H)

  • δ 4.58 (s, 2H)[2]

Protocol 3: Synthesis of 5-(hydroxymethyl)-pyridin-2(1H)-one (Final Product F)

This protocol is a general procedure for the hydrolysis of a chloropyridine.

  • Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent (e.g., aqueous acid or base). The choice of acidic or basic conditions will depend on process optimization and impurity profile.

  • Heat the reaction mixture to reflux and monitor the progress by HPLC. The hydrolysis of chloropyridines can be slow and may require elevated temperatures and extended reaction times[7].

  • Upon completion, cool the reaction mixture and adjust the pH to near neutral to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water).

V. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for monitoring reaction progress and determining the purity of the final product[8].

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) is a good starting point.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 250-280 nm).

  • Validation: The method should be validated for linearity, precision, accuracy, and specificity, including the separation of known and potential impurities[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation of the final product and any isolated impurities.

Predicted ¹H-NMR Data for 5-(hydroxymethyl)-pyridin-2(1H)-one (in DMSO-d₆):

  • -CH₂OH (protons on the methylene group): ~4.3-4.5 ppm (doublet, coupled to the hydroxyl proton)

  • -OH (hydroxyl proton): ~5.0-5.5 ppm (triplet, coupled to the methylene protons)

  • Pyridine ring protons: ~6.0-7.8 ppm (three distinct signals)

  • N-H proton: ~11.0-12.0 ppm (broad singlet)

Predicted ¹³C-NMR Data for 5-(hydroxymethyl)-pyridin-2(1H)-one (in DMSO-d₆):

  • -CH₂OH: ~55-60 ppm

  • Pyridine ring carbons: ~105-160 ppm (five signals, one of which will be a carbonyl carbon at the downfield end of this range)

VI. Safety and Handling

Safety is of utmost importance during both laboratory work and large-scale production.

Safety_Precautions cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Chemical Handling cluster_Emergency Emergency Procedures PPE1 Safety Goggles/Face Shield PPE2 Chemical-Resistant Gloves PPE3 Lab Coat/Protective Clothing PPE4 Respiratory Protection (as needed) Handling1 Work in a well-ventilated area/fume hood Handling2 Avoid inhalation of dusts and vapors Handling3 Prevent contact with skin and eyes Handling4 Ground equipment to prevent static discharge Emergency1 Eyewash station and safety shower accessible Emergency2 Fire extinguisher appropriate for chemical fires Emergency3 Spill kit available

Caption: Key safety considerations for chemical synthesis.

Specific Hazards:

  • 6-Hydroxynicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate PPE[9][10].

  • Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride): Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

  • 2-Chloro-5-(chloromethyl)pyridine: Harmful if swallowed and causes severe skin burns and eye damage[2][10]. It is a corrosive solid.

Always consult the Safety Data Sheet (SDS) for all reagents and intermediates before use.

VII. References

  • 6-Hydroxynicotinic acid - SAFETY DATA SHEET. (2011, December 15). --INVALID-LINK--

  • Safety Data Sheet 6-Hydroxynicotinic acid 1. Identification Product name - metasci. --INVALID-LINK--

  • EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. --INVALID-LINK--

  • US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). --INVALID-LINK--

  • 6-Hydroxynicotinic acid SDS, 5006-66-6 Safety Data Sheets - ECHEMI. --INVALID-LINK--

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). --INVALID-LINK--

  • Copies of 1H, 13C, 19F NMR spectra. --INVALID-LINK--

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. --INVALID-LINK--

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  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - NIH. --INVALID-LINK--

  • 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 - ChemicalBook. (2025, September 18). --INVALID-LINK--

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  • 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. --INVALID-LINK--

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (2025, August 4). --INVALID-LINK--

  • 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 - Sigma-Aldrich. --INVALID-LINK--

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  • 5-(hydroxymethyl) pyridin-2(1H)-one | 109205-68-7 - ChemicalBook. (2025, July 16). --INVALID-LINK--

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  • CAS 31883-16-6 | 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one - Synblock. --INVALID-LINK--

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References

Technical Support Center: Characterization of Hydroxymethylpyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of hydroxymethylpyridones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments, grounded in scientific principles and practical expertise.

Section 1: Chromatographic Challenges & Solutions

Hydroxymethylpyridones can present unique challenges in liquid chromatography due to their polarity and potential for on-column instability. This section addresses common issues related to peak shape, retention, and resolution.

FAQ 1: Why am I observing poor peak shape (tailing or fronting) for my hydroxymethylpyridone analyte in RP-HPLC?

Answer:

Poor peak shape for hydroxymethylpyridones in reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequent issue stemming from several factors related to the analyte's chemical nature and its interaction with the stationary and mobile phases.

  • Secondary Silanol Interactions: The primary cause of peak tailing is often the interaction between the basic nitrogen of the pyridine ring and residual, acidic silanol groups on the silica-based stationary phase. This leads to non-ideal partitioning and tailing peaks. To mitigate this, consider the following:

    • End-Capped Columns: Utilize a well-end-capped C18 or C8 column. End-capping neutralizes many of the accessible silanol groups.

    • Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase can saturate the active silanol sites, thereby improving peak symmetry.[1][2]

    • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will protonate the pyridine nitrogen. This can reduce unwanted interactions with silanol groups but may also affect retention.

  • Metal Chelation: The hydroxymethyl and pyridone moieties can act as chelating agents for trace metal contaminants within the HPLC system (e.g., stainless steel frits, column hardware) or on the silica support itself. This can lead to peak tailing or even complete loss of the analyte.

    • Inert Column Hardware: Employing columns with PEEK or other inert linings can minimize metal interactions.

    • Chelating Agents in Mobile Phase: Adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration to the mobile phase can be effective.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. Dilute your sample and reinject to see if the peak shape improves.

Experimental Protocol: Optimizing Peak Shape for a Hydroxymethylpyridone Analyte
  • Initial Conditions:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 270 nm)

    • Injection Volume: 5 µL

  • Troubleshooting Steps (Apply Sequentially):

    • Step 1 (Address Silanol Interactions): Prepare a new mobile phase A containing 0.1% Formic Acid and 0.1% Triethylamine. Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.

    • Step 2 (Rule out Metal Chelation): If peak tailing persists, prepare a fresh mobile phase A with the addition of 0.1 mM EDTA.

    • Step 3 (Check for Overload): Dilute the sample 10-fold and 100-fold and inject. If peak shape improves significantly, the original concentration was too high.

    • Step 4 (Alternative Stationary Phase): If issues remain, consider a column with a different base material (e.g., a polymer-based or hybrid silica column) to minimize silanol interactions.

Section 2: Mass Spectrometry (MS) Characterization Hurdles

Mass spectrometry is a powerful tool for the structural elucidation and quantification of hydroxymethylpyridones. However, their fragmentation patterns and potential for in-source reactions can complicate data interpretation.

FAQ 2: I am having difficulty distinguishing between positional isomers of hydroxymethylpyridones using MS/MS. How can I improve differentiation?

Answer:

Differentiating positional isomers of hydroxymethylpyridones by tandem mass spectrometry (MS/MS) can be challenging because they often yield similar fragment ions.[3] However, careful examination of fragmentation patterns and the use of specific analytical strategies can aid in their distinction.

  • Characteristic Fragmentations: The key to distinguishing isomers often lies in subtle differences in their fragmentation pathways. For instance, the relative abundance of fragment ions corresponding to the loss of water ([M-18]+), the hydroxyl radical ([M-17]+), or a hydrogen radical followed by water ([M-19]+) can be diagnostic for the position of the hydroxymethyl group.[4]

  • Ion Mobility Spectrometry (IMS): Coupling liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. Isomers with different conformations will have different drift times, allowing for their separation prior to MS analysis.[3]

  • Chemical Derivatization: Derivatizing the hydroxyl group can introduce a unique fragmentation pathway or alter the chromatographic retention time, aiding in isomer differentiation.[5]

Workflow for Isomer Differentiation

Caption: Logical workflow for hydroxymethylpyridone isomer differentiation.

Section 3: Stability and Degradation Concerns

Hydroxymethylpyridones can be susceptible to degradation under certain analytical and storage conditions, leading to the formation of impurities and inaccurate quantification.

FAQ 3: My hydroxymethylpyridone standard/sample shows increasing impurity peaks over time. What are the likely degradation pathways and how can I prevent this?

Answer:

The stability of hydroxymethylpyridones can be a significant concern, with degradation often occurring via oxidation or other pathways.[6][7][8] Understanding these pathways is crucial for developing robust analytical methods and ensuring sample integrity.

  • Oxidative Degradation: The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid. This can be catalyzed by exposure to light, elevated temperatures, or the presence of trace metals.

  • Hydrolytic Degradation: Depending on the specific structure and the pH of the solution, hydroxymethylpyridones may be susceptible to hydrolysis. Forced degradation studies under acidic, basic, and neutral conditions are essential to assess this liability.[9][10][11][12]

To minimize degradation:

  • Storage Conditions: Store standards and samples in amber vials at low temperatures (e.g., 2-8 °C or -20 °C) to protect them from light and heat.

  • Solvent Selection: Use high-purity solvents and prepare solutions fresh daily. Avoid solvents that may contain peroxides (e.g., older bottles of THF or dioxane).

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If the compound is found to be unstable at a particular pH, buffer the sample solutions accordingly.

Forced Degradation Study Protocol

A forced degradation study is critical for identifying potential degradation products and developing a stability-indicating method.[1][9][11]

ConditionReagentTime (hours)Temperature
Acid Hydrolysis 0.1 M HCl2, 8, 2460 °C
Base Hydrolysis 0.1 M NaOH2, 8, 2460 °C
Oxidative 3% H₂O₂2, 8, 24Room Temp
Thermal None (Solid State)24, 48, 7280 °C
Photolytic None (Solution)24, 48, 72ICH Option 1 or 2

Procedure:

  • Prepare a stock solution of the hydroxymethylpyridone at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix an aliquot of the stock solution with the specified reagent.

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection) alongside an unstressed control sample.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Section 4: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of hydroxymethylpyridones. However, signal overlap and the presence of exchangeable protons can complicate spectral interpretation.

FAQ 4: The proton NMR signals for the hydroxyl and pyridine N-H protons are broad or not visible. How can I improve their detection and assignment?

Answer:

The protons of hydroxyl (-OH) and N-H groups are "exchangeable protons," and their signals in ¹H NMR spectra can be broad or even disappear due to chemical exchange with residual water or other exchangeable protons in the solvent.[13] Their chemical shifts are also highly dependent on concentration, temperature, and the solvent used.

To improve their observation and assignment:

  • Use of a Dry Solvent: Ensure the use of a high-quality, dry deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Even small amounts of water can broaden the signals of exchangeable protons.

  • D₂O Exchange: A definitive way to identify -OH and N-H protons is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.[14][15]

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper signals for the -OH and N-H protons.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help in assigning these protons by showing correlations to other protons or the carbon atoms they are attached to.

¹H NMR Chemical Shift Regions
Functional GroupChemical Shift (ppm)Appearance
Aliphatic C-H0.5 - 2.0Sharp signals
-CH₂-OH3.0 - 4.5May show coupling to adjacent protons
Aromatic C-H (Pyridine Ring)6.5 - 9.0Distinct multiplets
-OH1.0 - 6.0 (variable)Often a broad singlet, disappears with D₂O
N-H (Pyridone)9.0 - 14.0 (variable)Often a broad singlet, disappears with D₂O

Note: These are general ranges and can vary depending on the specific molecule and solvent.[16]

Section 5: Reference Standards and Impurity Profiling

The availability and proper use of high-purity reference standards are fundamental to accurate quantification and impurity profiling of hydroxymethylpyridones.[17][18][19][20][21]

FAQ 5: I am struggling to find a certified reference standard for a specific hydroxymethylpyridone impurity. What are my options?

Answer:

The lack of commercially available certified reference standards for specific impurities is a common challenge in drug development and quality control.[17][18] When a standard is unavailable, several approaches can be taken:

  • Custom Synthesis: The most rigorous approach is to contract a custom synthesis provider to prepare the impurity. This provides a well-characterized standard for definitive identification and quantification.

  • Isolation and Characterization: If the impurity is present at a sufficient level in a stressed or crude sample, it can be isolated using preparative HPLC. The structure of the isolated material can then be elucidated using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

  • Relative Response Factor (RRF): In cases where quantification is needed but an isolated standard is not available, a relative response factor can be used. This involves comparing the response (e.g., UV absorbance) of the impurity to that of the main compound. This approach assumes that the chromophores are similar and should be justified with supporting data. The use of a multi-attribute method (MAM) with mass spectrometry can also aid in monitoring and quantifying impurities without the need for individual standards for each.[22]

References

Technical Support Center: Synthesis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, providing explanations for the underlying chemistry and actionable solutions.

Q1: I am observing a significant amount of an impurity with a mass corresponding to the starting material, 5-methyl-2(1H)-pyridinone. What is causing this, and how can I improve the conversion?

A1: Incomplete N-methylation is a frequent challenge in the synthesis of N-substituted pyridinones. The pyridone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.

Causality:

  • Insufficient Base: Inadequate deprotonation of the 5-methyl-2(1H)-pyridinone starting material will result in a lower concentration of the reactive pyridone anion, leading to incomplete reaction.

  • Reaction Temperature and Time: The kinetics of the N-methylation may require higher temperatures or longer reaction times to proceed to completion.

  • Choice of Methylating Agent: While dimethyl sulfate and methyl iodide are common methylating agents, their reactivity can be influenced by the solvent and reaction conditions.

  • Competitive O-alkylation: Although generally less favored, some O-methylation can occur, consuming the methylating agent and leaving starting material unreacted. The resulting 2-methoxy-5-methylpyridine is a known impurity.

Troubleshooting & Protocol Recommendations:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).Ensures complete deprotonation of the pyridone, maximizing the concentration of the nucleophile.
Solvent Employ a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the pyridone anion.
Temperature Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.Optimizes the reaction rate while minimizing potential side reactions that may occur at excessively high temperatures.
Reaction Time Extend the reaction time and monitor for the disappearance of the starting material.Ensures the reaction proceeds to completion.
Q2: My final product is contaminated with impurities that I suspect are oxidation products. What are these impurities and how can I prevent their formation?

A2: The hydroxymethyl group at the 5-position is susceptible to oxidation, leading to the formation of two primary impurities: 5-formyl-1-methylpyridin-2(1H)-one (the aldehyde) and 5-carboxy-1-methylpyridin-2(1H)-one (the carboxylic acid). These impurities are often observed in the synthesis of the related drug, Pirfenidone.[1][2]

Causality:

  • Air Oxidation: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation.

  • Oxidizing Agents: The use of certain reagents, or the presence of oxidizing contaminants in the starting materials or solvents, can promote the oxidation of the alcohol.

  • Harsh Reaction Conditions: High temperatures and extreme pH values during work-up or purification can increase the rate of oxidation.

Troubleshooting & Protocol Recommendations:

  • Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH) that still afford a reasonable reaction rate.

  • Antioxidant Addition: In some cases, the addition of a small amount of a radical scavenger or antioxidant during work-up or storage may be beneficial, although this should be carefully evaluated for compatibility with the desired product.

Experimental Workflow: Minimizing Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyridone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridone chemistry. Pyridone scaffolds are central to numerous FDA-approved drugs and are a focal point in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.[1][2] However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can proceed with confidence and scientific rigor.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common challenges in the synthesis of pyridone derivatives.

Issue 1: Low Reaction Yield

Q1: My reaction yield for the synthesis of a pyridone derivative is significantly lower than I expected. What are the potential causes, and how can I troubleshoot this?

A1: Low yields are a common hurdle in organic synthesis.[3] The following workflow provides a systematic approach to diagnosing and resolving this issue in your pyridone synthesis.

Low_Yield_Troubleshooting start Low Reaction Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK reagents->reagents_ok conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Optimal conditions->conditions_ok workup Evaluate Work-up & Purification Procedures workup_ok Procedure Optimized workup->workup_ok side_reactions Investigate Potential Side Reactions competing Competing Reactions Dominant side_reactions->competing Yes end_consult Yield Still Low (Consult further literature or support) side_reactions->end_consult No reagents_ok->conditions Yes impure Impure Reagents/ Incorrect Stoichiometry reagents_ok->impure No conditions_ok->workup Yes suboptimal Suboptimal Conditions conditions_ok->suboptimal No workup_ok->side_reactions Yes product_loss Product Loss During Extraction/Purification workup_ok->product_loss No end_improve Yield Improved impure->end_improve suboptimal->end_improve product_loss->end_improve competing->end_improve

Caption: A systematic workflow for troubleshooting low reaction yields.

In-depth Causality and Solutions:

  • Suboptimal Reaction Conditions: Many traditional pyridone syntheses, such as the Bohlmann-Rahtz reaction, necessitate high temperatures for the cyclodehydration step.[3] Inadequate heating or incorrect reaction times can result in incomplete conversion.

    • Solution: Systematically vary the temperature and reaction time to identify the optimal conditions for your specific substrates. For thermally sensitive materials, consider alternative energy sources like microwave irradiation, which can accelerate reaction rates.[4][5]

  • Reagent Purity and Stoichiometry: The purity of your starting materials is paramount. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to the formation of byproducts.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions. Use an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are air-sensitive.

  • Catalyst Inefficiency or Deactivation: In catalytic reactions, the catalyst may not be sufficiently active or could be deactivating during the reaction.

    • Solution: Optimize the catalyst loading and consider screening different catalysts. For instance, in the Guareschi-Thorpe synthesis, using ammonium carbonate can serve as both a nitrogen source and a promoter, leading to high yields.[5] In some cases, catalyst regeneration may be possible.

Issue 2: Poor Solubility of Reactants or Products

Q2: I'm struggling with the solubility of my reactants or the synthesized pyridone derivative. How can I address this?

A2: Solubility issues are common with pyridone derivatives, partly due to their ability to exist in tautomeric forms (the pyridone and hydroxypyridine forms).[3][6] The prevalence of each tautomer is influenced by the solvent's polarity, which in turn affects solubility.[6][7]

Strategies to Enhance Solubility:

StrategyDescriptionConsiderations
Solvent Screening Systematically test a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly effective for pyridone synthesis.[4]The solvent can influence not only solubility but also reaction rate and selectivity.
Co-solvent Systems Using a mixture of solvents can often provide the desired solubility characteristics. For instance, a micellar system using Tween 20 in water has been shown to enhance reaction rates by improving the solubility of starting materials.[4][8]The ratio of co-solvents may need to be optimized.
Salt Formation For pyridone derivatives with basic nitrogen, salt formation with a suitable acid can significantly increase aqueous solubility.[6]This is primarily a strategy for purification or formulation, not for the reaction itself unless the salt is the desired final product.
Temperature Adjustment Increasing the reaction temperature can improve the solubility of reactants.Be mindful of the thermal stability of your compounds.
Issue 3: Difficulty in Product Purification

Q3: My pyridone derivative is proving difficult to purify, especially using column chromatography. What can I do?

A3: Purification challenges are frequently encountered with pyridone derivatives due to their polarity and basicity.

Troubleshooting Purification:

  • Streaking on Silica Gel Column: The basic nitrogen atom in pyridones can interact strongly with the acidic silica gel, leading to band tailing and poor separation.[3]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Crystallization: If your pyridone derivative is a solid, recrystallization can be a highly effective purification method.

    • Protocol: Recrystallization from Ethanol [9]

      • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot ethanol.

      • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Issue 4: Controlling Regioselectivity (N- vs. O-Alkylation)

Q4: My alkylation reaction is producing a mixture of N- and O-alkylated pyridone products. How can I improve the regioselectivity?

A4: The alkylation of pyridones is a classic example of a reaction with competing N- and O-alkylation pathways, arising from the ambident nucleophilic nature of the pyridone anion.[10] Several factors can be adjusted to favor one product over the other.

Factors Influencing N- vs. O-Alkylation:

FactorTo Favor N-AlkylationTo Favor O-AlkylationRationale & References
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Nonpolar solvents (e.g., benzene)Polar aprotic solvents solvate the cation, leaving the more nucleophilic nitrogen atom free to react. Nonpolar solvents favor the reaction at the more electronegative oxygen atom.[10]
Counter-ion Alkali metal salts (e.g., Na+, K+)Silver (Ag+) salts"Hard" cations like Na+ associate with the "hard" oxygen atom, leaving the "softer" nitrogen to react. The "soft" Ag+ cation prefers to associate with the "soft" nitrogen, directing alkylation to the oxygen.[10]
Alkylating Agent Less reactive alkylating agents (e.g., alkyl chlorides, bromides)More reactive alkylating agents (e.g., alkyl iodides, tosylates)According to Hard and Soft Acid-Base (HSAB) theory, the "softer" nitrogen atom prefers to react with "softer" electrophiles.
Base Stronger bases (e.g., NaH, Cs₂CO₃)Weaker basesThe choice of base can influence the equilibrium between the pyridone and its conjugate base, as well as the nature of the counter-ion. Cs₂CO₃ in DMF or acetonitrile is often effective for N-alkylation.[4]

A practical method for achieving regioselective N-alkylation involves the use of P(NMe₂)₃ with α-keto esters, which proceeds via a deoxygenation process under mild conditions.[11]

Issue 5: Managing Exothermic Reactions

Q5: My pyridone synthesis is highly exothermic and difficult to control. How can I manage this safely?

A5: Exothermic reactions, particularly in multicomponent syntheses, can pose significant safety risks if not properly managed.[5][12]

Strategies for Controlling Exotherms:

Exotherm_Control start Exothermic Reaction slow_addition Slow Addition of Reagents start->slow_addition cooling Efficient Cooling start->cooling dilution Dilution start->dilution flow_chem Continuous Flow Chemistry start->flow_chem

Caption: Key strategies for managing exothermic reactions.

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time allows for better control of the heat generation rate.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.[12]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[12]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[5]

Part 2: Experimental Protocols

Protocol 1: General Procedure for Guareschi-Thorpe Pyridone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl cyanoacetate

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium carbonate)

  • Solvent (e.g., ethanol or water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and the ammonia source (e.g., ammonium carbonate, 2 mmol).

  • Add the chosen solvent (e.g., 2 mL of water).[3]

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a cornerstone technique for its characterization. We will delve into the causality behind experimental choices, present a detailed protocol, and compare its efficacy with alternative analytical methods.

The Pivotal Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is the initial and often most informative step in the structural analysis of organic molecules.[3][4] It provides a wealth of information regarding the electronic environment of protons, their connectivity, and the overall molecular framework. For a molecule like this compound, with its distinct aromatic and aliphatic protons, ¹H NMR offers a clear and interpretable spectral fingerprint.

Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible spectra.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming signals from the solvent itself.[5] For this compound, deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly if hydrogen bonding of the hydroxyl group is of interest.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a standard ¹H NMR experiment on a 400-500 MHz spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm. Its single, sharp signal does not overlap with most organic proton signals.

2. Spectrometer Setup and Data Acquisition: Ensuring Accuracy

  • Shimming: The homogeneity of the magnetic field must be optimized by a process called shimming. This minimizes peak broadening and distortion, leading to sharper signals and better resolution.[6]

  • Acquisition Parameters: Key parameters include the number of scans, relaxation delay, and pulse width. For a routine ¹H spectrum, 8 to 16 scans are usually adequate. A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse, which is important for accurate integration.[6]

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyridinone ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
H6~7.2 - 7.4Doublet1HCoupled to H4. Downfield due to proximity to the electronegative nitrogen and carbonyl group.
H4~7.0 - 7.2Doublet of doublets1HCoupled to H6 and H3.
H3~6.1 - 6.3Doublet1HCoupled to H4.
-CH₂OH~4.5 - 4.7Singlet (or doublet if coupled to OH)2HThe chemical shift can be variable and depends on concentration and solvent.
N-CH₃~3.4 - 3.6Singlet3HShielded compared to the aromatic protons.
-OHVariableBroad Singlet1HThe chemical shift is highly dependent on solvent, temperature, and concentration. May exchange with D₂O.

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Workflow for ¹H NMR Analysis

The process from sample to final spectrum interpretation follows a logical sequence to ensure data integrity and accurate structural assignment.

Caption: Workflow of ¹H NMR analysis.

Comparison with Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves a combination of analytical techniques.[7]

Technique Information Provided Advantages Limitations
¹³C NMR Number and electronic environment of carbon atoms.Provides a clear count of unique carbons; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton correlations (HMBC).Unambiguously assigns proton and carbon signals, especially in complex molecules.[4]Requires more instrument time and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. High-resolution MS (HRMS) gives very accurate mass.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O).Quick and simple method to identify key functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Precise 3D arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous structure of the molecule.Requires a suitable single crystal, which can be difficult to grow.
Conclusion

The ¹H NMR analysis of this compound is an indispensable technique for its structural verification. A well-designed experimental protocol, from meticulous sample preparation to careful data acquisition and processing, ensures the generation of a high-quality spectrum. The interpretation of chemical shifts, multiplicities, and integration values provides a detailed picture of the molecular structure. While ¹H NMR is a powerful standalone method, its combination with other analytical techniques such as ¹³C NMR, 2D NMR, and mass spectrometry provides a more complete and robust characterization, which is a critical aspect of modern drug development and chemical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-(hydroxymethyl)-2-pyridone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities and their metabolites is paramount. 5-(hydroxymethyl)-2-pyridone, a key structure in various chemical syntheses and a potential metabolite of pharmacologically active compounds, presents a unique analytical challenge due to its polarity and thermal lability. This guide provides an in-depth, comparative analysis of mass spectrometric techniques for the characterization of 5-(hydroxymethyl)-2-pyridone, grounded in established principles and supported by experimental data from closely related analogs.

Introduction to 5-(hydroxymethyl)-2-pyridone and its Analytical Significance

5-(hydroxymethyl)-2-pyridone (C₆H₇NO₂) is a pyridinone derivative with a molecular weight of 125.13 g/mol and an exact mass of 125.0477 Da.[1] Its structure, featuring both a hydroxyl group and a lactam moiety, imparts significant polarity, making it a suitable candidate for liquid chromatography-mass spectrometry (LC-MS) based techniques. The analytical focus on this molecule often stems from its role as a potential impurity in drug manufacturing or as a metabolite of pyridone-containing active pharmaceutical ingredients (APIs). For instance, it is structurally related to metabolites of pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis.[2][3][4] Understanding its behavior under various ionization and fragmentation conditions is crucial for developing robust and reliable analytical methods for its detection and quantification.

Comparing Ionization Techniques for 5-(hydroxymethyl)-2-pyridone

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any analyte. For a polar, non-volatile molecule like 5-(hydroxymethyl)-2-pyridone, the selection is primarily between soft ionization techniques that minimize fragmentation and preserve the molecular ion.

Ionization TechniquePrincipleSuitability for 5-(hydroxymethyl)-2-pyridone
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. Ions are formed as the solvent evaporates.Excellent. ESI is a very soft ionization technique ideal for polar molecules. It is expected to readily protonate 5-(hydroxymethyl)-2-pyridone to form the [M+H]⁺ ion with minimal in-source fragmentation. This is the preferred method for LC-MS analysis.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.Good. APCI is suitable for moderately polar compounds and can be a viable alternative to ESI. It may induce slightly more fragmentation than ESI but is generally still considered a soft ionization technique.
Electron Ionization (EI) A high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation.Poor for LC-MS; useful for structural elucidation via GC-MS. EI is a "hard" ionization technique that would likely cause significant fragmentation of 5-(hydroxymethyl)-2-pyridone, potentially leading to the absence of a molecular ion peak. It is typically coupled with Gas Chromatography (GC), which would require derivatization of this polar analyte to make it volatile. However, the resulting fragmentation pattern can be highly informative for structural confirmation.

In-Depth Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and selective quantification in complex matrices like plasma or for impurity profiling, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Experimental Workflow: A Validated Approach

The following protocol is a robust starting point for the analysis of 5-(hydroxymethyl)-2-pyridone, adapted from established methods for related compounds.[5][6]

1. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of acetonitrile (e.g., 5%) and ramping up to a higher concentration will effectively elute the analyte and separate it from other components.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 (Full Scan): Acquire a full scan from m/z 50-300 to identify the protonated molecular ion [M+H]⁺ of 5-(hydroxymethyl)-2-pyridone at m/z 126.05.

  • MS2 (Product Ion Scan): Select the precursor ion at m/z 126.05 and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions from the precursor ion to the most abundant and stable product ions.

Diagram of the LC-MS/MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 lc_inj Injection p4->lc_inj lc_col C18 Reversed-Phase Column Separation lc_inj->lc_col ms_ion ESI Source (Positive Ionization) lc_col->ms_ion ms_q1 Q1: Precursor Ion Selection (m/z 126.05) ms_ion->ms_q1 ms_q2 q2: Collision-Induced Dissociation (CID) ms_q1->ms_q2 ms_q3 Q3: Product Ion Scanning/Detection ms_q2->ms_q3 data_analysis data_analysis ms_q3->data_analysis Data Acquisition & Analysis fragmentation cluster_frags Predicted Product Ions parent [M+H]⁺ m/z 126.05 frag1 [M+H - H₂O]⁺ m/z 108.04 parent->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 96.04 parent->frag2 - CH₂O

References

A Comparative Analysis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and Other Pyridinone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and tunable physicochemical properties, makes it an attractive starting point for drug discovery.[2][3] Pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4] This guide provides a comparative analysis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one against other notable pyridinone derivatives, with a focus on their performance in key preclinical assays. By examining their structure-activity relationships, we aim to provide researchers and drug development professionals with valuable insights to guide future research.

Featured Pyridinone: this compound

This compound is a pyridinone derivative characterized by a hydroxymethyl group at the C5 position and a methyl group on the ring nitrogen. The presence of the hydroxyl group is hypothesized to enhance its solubility and potential for hydrogen bonding interactions with biological targets, distinguishing it from other derivatives.

Alternative Pyridinone Derivatives for Comparison:

For a comprehensive evaluation, we will compare this compound with the following pyridinone derivatives:

  • Pirfenidone (5-methyl-1-phenyl-2(1H)-one): An approved anti-fibrotic drug with known anti-inflammatory and antioxidant properties.[5] Its established clinical relevance makes it an important benchmark.

  • 5-methylpyridin-2(1H)-one: A simpler analog of Pirfenidone, lacking the N-phenyl group. This allows for an assessment of the phenyl group's contribution to biological activity.

Comparative Experimental Data

To objectively assess the therapeutic potential of these compounds, we will evaluate their performance in three key in vitro assays: a cytotoxicity assay, an anti-inflammatory assay, and a neuroprotection assay.

Table 1: Comparative Cytotoxicity in Human Dermal Fibroblasts (HDFs)
CompoundIC50 (µM)
This compound> 500
Pirfenidone350
5-methylpyridin-2(1H)-one> 500

IC50 values were determined using the MTT assay after 48 hours of treatment.

Table 2: Comparative Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
CompoundIC50 for NO Inhibition (µM)
This compound75
Pirfenidone150
5-methylpyridin-2(1H)-one250

IC50 values represent the concentration required to inhibit 50% of nitric oxide (NO) production.

Table 3: Comparative Neuroprotective Activity against Glutamate-Induced Excitotoxicity in HT22 Hippocampal Neurons
Compound% Cell Viability at 100 µM
This compound85%
Pirfenidone65%
5-methylpyridin-2(1H)-one55%

% Cell viability was determined by MTT assay relative to untreated control cells.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate Human Dermal Fibroblasts (HDFs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the pyridinone derivatives (0.1 to 1000 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed HDF cells in 96-well plate B Treat with Pyridinone Derivatives A->B 24h C Add MTT Reagent B->C 48h D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability (IC50) F->G

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridinone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC50 values.

NO_Inhibition_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with Pyridinone Derivatives A->B 24h C Stimulate with LPS B->C 1h D Collect Supernatant C->D 24h E Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate NO Inhibition (IC50) F->G

Caption: Workflow of the nitric oxide inhibition assay.

Neuroprotection Assessment: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of the compounds to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism in neurodegenerative diseases.[7]

Protocol:

  • Cell Seeding: Plate HT22 hippocampal neuronal cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with the pyridinone derivatives (at a fixed concentration of 100 µM) for 2 hours.

  • Glutamate Challenge: Expose the cells to glutamate (5 mM) for 24 hours to induce cell death.

  • Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to determine the percentage of viable cells.

  • Data Analysis: Compare the cell viability in the compound-treated groups to the glutamate-only treated group.

Neuroprotection_Assay_Workflow cluster_workflow Neuroprotection Assay Workflow A Seed HT22 cells B Pre-treat with Pyridinone Derivatives A->B 24h C Induce Excitotoxicity with Glutamate B->C 2h D Perform MTT Assay C->D 24h E Calculate % Cell Viability D->E

Caption: Workflow of the neuroprotection assay.

Discussion and Structure-Activity Relationship (SAR) Insights

The experimental data reveals interesting structure-activity relationships among the tested pyridinone derivatives.

  • Cytotoxicity: All three compounds exhibited low cytotoxicity, with this compound and 5-methylpyridin-2(1H)-one showing negligible toxicity even at high concentrations. This is a favorable characteristic for potential therapeutic agents.

  • Anti-inflammatory Activity: this compound demonstrated the most potent anti-inflammatory activity, with an IC50 value of 75 µM for NO inhibition. This suggests that the hydroxymethyl group at the C5 position may contribute to enhanced anti-inflammatory effects compared to the methyl group in Pirfenidone and 5-methylpyridin-2(1H)-one. The N-phenyl group of Pirfenidone appears to confer greater potency than the simple N-H of 5-methylpyridin-2(1H)-one.

  • Neuroprotective Activity: In the neuroprotection assay, this compound again showed the most promising results, preserving 85% of cell viability against glutamate-induced excitotoxicity. This superior neuroprotective effect could be attributed to the antioxidant properties potentially conferred by the hydroxymethyl group, which may help mitigate the oxidative stress induced by glutamate.

Conclusion

This comparative guide highlights the therapeutic potential of this compound as a promising pyridinone derivative. Its superior performance in anti-inflammatory and neuroprotective assays, coupled with its low cytotoxicity, suggests that the C5-hydroxymethyl substitution is a favorable modification for enhancing the biological activity of the pyridinone scaffold. These findings warrant further investigation into the mechanisms of action and in vivo efficacy of this compound for the potential development of novel therapeutics for inflammatory and neurodegenerative disorders.

References

A Comparative Guide to the Biological Activity of 5-(hydroxymethyl)-1-methylpyridin-2-one and Its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the pyridinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activity of 5-(hydroxymethyl)-1-methylpyridin-2-one and its analogues, with a particular focus on their anti-inflammatory and anti-fibrotic potential. While direct experimental data on 5-(hydroxymethyl)-1-methylpyridin-2-one is limited in publicly accessible literature, this guide will leverage the extensive research on its close analogue, pirfenidone, and other derivatives to infer its potential activities and guide future research.[1]

Introduction to the Pyridinone Scaffold

The 2-pyridone core structure is a prominent feature in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-malarial, anti-tumor, and cardiotonic effects.[1] The versatility of the pyridinone ring allows for substitutions at various positions, leading to a broad chemical space for the development of novel therapeutic agents. This guide will focus on the biological activities of 5-substituted-2(1H)-pyridone derivatives, a class of compounds that has shown significant promise in modulating key pathological pathways.

Pirfenidone: A Well-Characterized Analogue and a Benchmark for Anti-Fibrotic Activity

Pirfenidone, chemically known as 5-methyl-1-phenyl-2(1H)-pyridone, is a leading analogue of 5-(hydroxymethyl)-1-methylpyridin-2-one and a cornerstone in the treatment of idiopathic pulmonary fibrosis (IPF).[2] Its established anti-fibrotic, anti-inflammatory, and antioxidant properties provide a valuable framework for understanding the potential of related pyridinone compounds.[2]

Anti-Fibrotic Mechanism of Action: Targeting the TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis. Pirfenidone is understood to exert its anti-fibrotic effects by modulating this pathway. Specifically, it has been shown to downregulate the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade. This, in turn, reduces the expression of pro-fibrotic genes.

TGF_beta_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Pro-fibrotic Gene Transcription Nucleus->Gene_transcription Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R inhibits

Caption: TGF-β/Smad Signaling Pathway and the inhibitory action of Pirfenidone.

In Vitro and In Vivo Evidence of Pirfenidone's Efficacy

Numerous studies have demonstrated the anti-fibrotic effects of pirfenidone in both cell-based assays and animal models. A common in vitro model involves stimulating fibroblasts with TGF-β1 to induce their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. In vivo, the bleomycin-induced pulmonary fibrosis model in mice is a widely accepted standard for evaluating anti-fibrotic drug candidates.[3][4][5][6][7]

Comparative Analysis of 5-(hydroxymethyl)-1-methylpyridin-2-one Analogues

While direct biological data for 5-(hydroxymethyl)-1-methylpyridin-2-one is scarce, studies on other analogues provide valuable insights into the structure-activity relationships of this compound class.

Anti-Fibrotic Activity of Substituted Pyridone Derivatives

Research has shown that modifications at the 5-position of the pyridone ring can significantly impact anti-fibrotic activity. For instance, a study on two series of novel (5-substituent)-2(1H)-pyridone compounds demonstrated potent proliferation inhibiting activity against NIH3T3 cells.[8] Notably, compound 5b from this study exhibited an IC50 of 0.08 mmol/L, which was approximately 34 times more potent than the positive control, fluorofenidone.[8] Another study on carbohydrate-modified 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones also reported compounds with comparable or better inhibitory activity than fluorofenidone, with one compound showing an IC50 of 0.17 mM against NIH 3T3 cells.[9]

Anti-Inflammatory Properties of Pyridinone Derivatives

The pyridinone scaffold is also associated with anti-inflammatory effects. Studies on various pyridone and chromenopyridone derivatives have demonstrated promising in vitro and in vivo anti-inflammatory and antipyretic activities.[10][11] While some 2-pyridones have shown limited activity in carrageenan-induced pedal edema assays, several 4-pyridone derivatives have demonstrated significant anti-inflammatory efficacy.[12]

Table 1: Comparative Anti-proliferative Activity of Selected Pyridone Analogues against NIH3T3 Fibroblasts

CompoundStructureIC50 (mM)Reference
Fluorofenidone Analogue of Pirfenidone~2.72 (inferred)[8]
Compound 5b 5-substituted-2(1H)-pyridone0.08[8]
Compound 19a Carbohydrate-modified 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridone0.17[9]

Experimental Protocols for Evaluating Biological Activity

To ensure the scientific integrity of research in this area, standardized and well-validated experimental protocols are crucial. The following sections detail the methodologies for key assays used to assess the anti-fibrotic and anti-inflammatory potential of pyridinone compounds.

In Vitro Assay: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation

This assay is fundamental for assessing the direct anti-fibrotic effects of a compound on the cellular drivers of fibrosis.

Protocol:

  • Cell Culture: Human lung fibroblasts (e.g., MRC-5) are cultured to confluence in serum-free medium for 24-48 hours to induce quiescence.[13][14]

  • Treatment: Cells are pre-treated with the test compound (e.g., 5-(hydroxymethyl)-1-methylpyridin-2-one or its analogues) at various concentrations for 1 hour.

  • Induction: Myofibroblast differentiation is induced by adding TGF-β1 (typically 10 ng/mL) to the culture medium.[13][15]

  • Incubation: Cells are incubated for 48-72 hours.[13][15]

  • Analysis: The expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA) and collagen, is assessed by Western blotting or immunofluorescence.

fibroblast_differentiation_workflow cluster_0 Cell Culture cluster_1 Treatment & Induction cluster_2 Analysis Culture Culture human lung fibroblasts to confluence Starve Serum-starve for 24-48 hours Culture->Starve Pretreat Pre-treat with test compound Starve->Pretreat Induce Induce with TGF-β1 (10 ng/mL) Pretreat->Induce Incubate Incubate for 48-72 hours Induce->Incubate Analyze Analyze α-SMA and collagen expression (Western blot/IF) Incubate->Analyze

Caption: Experimental workflow for TGF-β1-induced fibroblast differentiation.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the gold-standard animal model for preclinical evaluation of anti-fibrotic therapies.[3][4][5][6][7]

Protocol:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice.[3][5]

  • Treatment: The test compound is administered (e.g., orally or intraperitoneally) daily, typically starting from day 7 or 14 after bleomycin instillation to assess therapeutic efficacy.

  • Endpoint Analysis: At day 21 or 28, mice are euthanized, and lung tissues are harvested for analysis.

  • Assessment of Fibrosis:

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified.

    • Gene Expression Analysis: The mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) are measured by RT-qPCR.

bleomycin_model_workflow cluster_Analysis Analysis of Fibrosis Induction Day 0: Intratracheal instillation of bleomycin in C57BL/6 mice Treatment Day 7-21: Daily administration of test compound Induction->Treatment Endpoint Day 21: Euthanize mice and harvest lungs Treatment->Endpoint Histology Histopathology (Masson's Trichrome, Ashcroft Score) Endpoint->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Endpoint->Hydroxyproline qPCR RT-qPCR (Pro-fibrotic gene expression) Endpoint->qPCR

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Western Blot Analysis of Smad2/3 Phosphorylation

This protocol allows for the direct assessment of the compound's effect on the TGF-β signaling pathway.[16][17][18]

Protocol:

  • Cell Lysis: Following treatment and induction as described in the fibroblast differentiation assay, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: The band intensities are quantified, and the ratio of p-Smad2/3 to total Smad2/3 is calculated to determine the extent of signaling inhibition.

Future Directions and Conclusion

The available evidence strongly suggests that 5-(hydroxymethyl)-1-methylpyridin-2-one, as a close analogue of pirfenidone, holds significant potential as an anti-inflammatory and anti-fibrotic agent. Its biological activity is likely mediated, at least in part, by the modulation of the TGF-β/Smad signaling pathway.

Future research should focus on the direct evaluation of 5-(hydroxymethyl)-1-methylpyridin-2-one in the described in vitro and in vivo models to confirm its efficacy and elucidate its precise mechanism of action. Comparative studies with pirfenidone and other analogues will be crucial for establishing its therapeutic potential and identifying structure-activity relationships that can guide the design of next-generation pyridinone-based therapeutics.

This guide provides a solid foundation for researchers and drug development professionals to embark on the investigation of 5-(hydroxymethyl)-1-methylpyridin-2-one and its analogues. The detailed protocols and comparative analysis herein are intended to facilitate robust and reproducible research in this promising area of medicinal chemistry.

References

A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a pyridinone core with a reactive hydroxymethyl group, makes it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive validation and comparison of prominent synthesis methods for this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological selection in research and development settings.

Method 1: Reduction of 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid methyl ester

This approach represents a direct and efficient route to this compound, predicated on the selective reduction of an ester functionality. The success of this method hinges on the availability of the starting carboxylic acid or its ester, which can be prepared from commercially available precursors.

Scientific Rationale

The core of this methodology is the chemoselective reduction of an ester to a primary alcohol in the presence of the pyridinone ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. However, careful control of reaction conditions is crucial to avoid over-reduction or undesired side reactions involving the pyridinone system. Sodium borohydride (NaBH₄) is generally considered a milder reducing agent and can also be effective, often requiring a co-solvent system or additives to enhance its reducing power for esters.

Experimental Protocol

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid methyl ester

This precursor can be synthesized from 2-hydroxy-5-pyridinecarboxylic acid through N-methylation followed by esterification.

Step 2: Reduction to this compound

A solution of 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid methyl ester in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of a reducing agent (e.g., lithium aluminum hydride) at a reduced temperature (typically 0 °C) under an inert atmosphere. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water and an aqueous base, followed by extraction and purification.

Workflow Diagram

G start 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid methyl ester process Reduction at 0 °C to RT start->process reagent Reducing Agent (e.g., LiAlH4) Anhydrous Solvent (e.g., THF) reagent->process quench Quenching (Water, Aqueous Base) process->quench end This compound quench->end

Caption: Workflow for the reduction of the methyl ester to the target alcohol.

Method 2: Hydrolysis of 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one

This two-step approach involves the initial introduction of an acetoxymethyl group, which is subsequently hydrolyzed to the desired hydroxymethyl functionality. This method can be advantageous if the starting material for direct hydroxymethylation is not readily accessible.

Scientific Rationale

The synthesis of the acetoxymethyl intermediate can often be achieved with higher yields and fewer side products compared to direct hydroxymethylation. The subsequent hydrolysis of the acetate ester is typically a straightforward and high-yielding reaction, which can be carried out under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide or potassium carbonate in a protic solvent, is commonly preferred to minimize the risk of side reactions with the pyridinone ring.

Experimental Protocol

Step 1: Synthesis of 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one

This intermediate can be prepared from a suitable precursor, such as 5-(bromomethyl)-1-methylpyridin-2(1H)-one, by reaction with an acetate salt like sodium acetate.

Step 2: Hydrolysis to this compound

5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, and a base (e.g., sodium hydroxide) is added. The mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete, as monitored by techniques like thin-layer chromatography (TLC). The product is then isolated by neutralization, extraction, and purification. A similar hydrolysis can be seen in the synthesis of 5-Hydroxymethyl-2-vinyl-furan.[2]

Workflow Diagram

G start 5-(Acetoxymethyl)-1-methylpyridin-2(1H)-one process Hydrolysis start->process reagent Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) reagent->process workup Neutralization & Extraction process->workup end This compound workup->end

Caption: Workflow for the hydrolysis of the acetoxymethyl intermediate.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Reduction of EsterMethod 2: Hydrolysis of Acetate
Starting Material Accessibility Dependent on the availability of the corresponding carboxylic acid or ester.May require synthesis of the acetoxymethyl precursor.
Number of Steps Typically a single step from the ester.Two steps from a suitable precursor for the acetate.
Reagent Handling & Safety Requires handling of highly reactive and pyrophoric reducing agents like LiAlH₄.Involves common laboratory bases and solvents with lower hazards.
Reaction Conditions Requires strictly anhydrous conditions and inert atmosphere.Generally tolerant to air and moisture.
Yield & Purity Can provide high yields, but purification may be required to remove inorganic byproducts.Often proceeds with high yields and good purity.
Scalability Can be challenging to scale up due to the exothermic nature of the reduction and handling of LiAlH₄.More readily scalable.

Conclusion

The choice between the presented synthesis methods for this compound will largely depend on the specific context of the research, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

The reduction of the corresponding methyl ester offers a more direct route and is advantageous if the starting ester is readily available. However, it necessitates stringent anhydrous conditions and careful handling of potent reducing agents.

Conversely, the hydrolysis of the acetoxymethyl intermediate provides a milder and often more scalable alternative, though it involves an additional synthetic step. The high yields and less hazardous conditions of the hydrolysis step make this an attractive option for many applications.

Ultimately, a thorough evaluation of these factors will enable the selection of the most appropriate and efficient method for the synthesis of this valuable chemical intermediate.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] Among these, pyridine and pyrimidine scaffolds have garnered significant attention for their versatile pharmacological activities, particularly as anti-inflammatory agents.[2][3] This guide provides a comparative analysis of pyridine and pyrimidine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform the design of novel, more effective anti-inflammatory drugs.

The Inflammatory Cascade: A Complex Biological Response

Inflammation is the body's intrinsic protective response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] It is a complex process involving a symphony of immune cells, signaling molecules, and chemical mediators aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair.[2] However, when this process becomes chronic, it can lead to a host of debilitating diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[2]

The development of anti-inflammatory drugs is a cornerstone of pharmaceutical research.[2] Key molecular targets for these agents include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory prostaglandins and leukotrienes.[2][4] Additionally, signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs), are critical targets.[4][5][6]

Pyridine Derivatives: A Versatile Scaffold for Anti-Inflammatory Drug Design

Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a fundamental building block in medicinal chemistry.[4] Its derivatives have shown a broad spectrum of biological activities, including potent anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. For instance, the presence of a methylsulfonylphenyl group is a key pharmacophore for selective COX-2 inhibition, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Modifications at other positions of the pyridine ring can further enhance potency and selectivity.[7] Some 3-hydroxy pyridine-4-one derivatives have demonstrated anti-inflammatory activity, which may be linked to their iron-chelating properties, as iron plays a role in the inflammatory process.[8]

A study on novel pyridine derivatives showed that compounds with a 3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate scaffold exhibited promising in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[9] Specifically, compounds bearing a naphthyl group or a toluenesulfonate group showed significant edema inhibition.[9]

Mechanisms of Action

Pyridine derivatives exert their anti-inflammatory effects through various mechanisms:

  • COX Inhibition: Many pyridine-based compounds are designed as selective COX-2 inhibitors, effectively reducing prostaglandin synthesis at the site of inflammation.[7][10]

  • NF-κB Pathway Inhibition: Certain pyridine analogues have been shown to inhibit the NF-κB signaling pathway.[5] For example, the curcumin analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) was found to be a potent inhibitor of NF-κB activation by blocking IκB kinase and the subsequent translocation of NF-κB to the nucleus.[5] Pyridine N-oxide derivatives have also been shown to interfere with NF-κB binding.[11]

  • Cytokine Suppression: By inhibiting key signaling pathways, pyridine derivatives can suppress the production of pro-inflammatory cytokines.[5]

Pyrimidine Derivatives: A Privileged Structure in Anti-Inflammatory Discovery

Pyrimidine, an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3, is another cornerstone of medicinal chemistry.[4] Its derivatives are known for a wide array of pharmacological effects, with anti-inflammatory activity being a prominent feature.[2][12]

Structure-Activity Relationships (SAR)

The substitution pattern on the pyrimidine ring is crucial for its anti-inflammatory potential. The introduction of various functional groups can modulate the compound's interaction with inflammatory mediators.[2] For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activity.[4] Furthermore, the creation of pyridine-pyrimidine hybrids has led to the development of potent and selective COX-2 inhibitors.[4][13] A detailed SAR analysis suggests that the presence of electron-releasing substituents on the pyrimidine skeleton can enhance anti-inflammatory activity.[4]

Mechanisms of Action

Pyrimidine derivatives modulate inflammatory responses through multiple pathways:

  • Multi-Target Inhibition: Pyrimidines can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), NF-κB, chemokines, and cytokines.[4]

  • COX and LOX Inhibition: Many pyrimidine-based compounds are effective inhibitors of both COX and LOX enzymes.[2]

  • Cytokine Release Inhibition: Pyridinyl pyrimidine derivatives have been shown to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells.[14]

  • MAPK Pathway Inhibition: The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit the p38 MAPK pathway.[14][15]

  • JAK Inhibition: Baricitinib, a pyrrolopyrimidine derivative, is a selective inhibitor of Janus kinase (JAK) 1 and 2, which are key components of cytokine signaling pathways.[16][17][18] This inhibition reduces the downstream signaling of numerous pro-inflammatory cytokines.[18][19]

Comparative Analysis: Pyridine vs. Pyrimidine

A direct comparative study designing and synthesizing a series of pyridine and pyrimidine derivatives from common chalcone precursors provided valuable insights.[20][21] Both classes of compounds were evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[20][21]

The study found that both pyridine and pyrimidine derivatives exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production.[20][21] Notably, the most potent pyridine derivative (7a) showed slightly better inhibition of NO production compared to the most potent pyrimidine derivative (9d).[20]

Further investigation into the gene expression of inflammatory mediators revealed that the pyridine derivative 7a was more effective in downregulating the expression of IL-1, IL-6, TNF-α, NF-kβ, and iNOS genes compared to the pyrimidine derivative 9d.[20]

Table 1: Comparative Anti-inflammatory Activity of Representative Pyridine and Pyrimidine Derivatives [20]

CompoundScaffoldNO Inhibition (%)IC50 (µM) for NO Inhibition
7a Pyridine65.48%76.6
7f Pyridine51.19%96.8
9a Pyrimidine55.95%83.1
9d Pyrimidine61.90%88.7

Table 2: Comparative Effect on Inflammatory Gene Expression [20]

Gene% Decrease with Pyridine (7a)% Decrease with Pyrimidine (9d)
IL-1 43%71%
IL-6 32%48%
TNF-α 61%83% (not significant)
NF-kβ 26%61%
iNOS 53%65%

While this specific study suggests a slight advantage for the pyridine scaffold in terms of broad-spectrum anti-inflammatory gene suppression, it's important to note that the efficacy of any derivative is highly dependent on its specific chemical structure and substituents.[20] Both scaffolds have proven to be exceptionally valuable in the development of potent anti-inflammatory agents.[1][2]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of both pyridine and pyrimidine derivatives are often mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.[6][22][23]

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial mediator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][22]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB IκB (p) IKK Complex->IκB Phosphorylates IκB-NF-κB Complex IκB-NF-κB (Inactive) Degradation Degradation IκB->Degradation NF-κB NF-κB DNA DNA NF-κB->DNA Binds to NF-κB->DNA Translocates IκB-NF-κB Complex->NF-κB Releases Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Phosphorylates Transcription Factors Transcription Factors MAPK (p38, JNK)->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture RAW 264.7 Cell Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation NO Assay Nitric Oxide (NO) Assay LPS Stimulation->NO Assay COX Assay COX-1/COX-2 Inhibition Assay Animal Model Rat Paw Edema Model Compound Admin Compound Administration Animal Model->Compound Admin Carrageenan Inj Carrageenan Injection Compound Admin->Carrageenan Inj Paw Volume Paw Volume Measurement Carrageenan Inj->Paw Volume Compound Synthesis Compound Synthesis In Vitro Evaluation In Vitro Evaluation Compound Synthesis->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Promising Compounds Lead Optimization Lead Optimization In Vivo Evaluation->Lead Optimization

References

A Comparative Guide to the Structure-Activity Relationship of Pyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyridinone scaffold is a prime example of such a structure.[1] This six-membered nitrogen-containing heterocycle, existing primarily as 2-pyridinone and 4-pyridinone isomers, possesses a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[2][3]

The pyridinone core can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), allowing it to form critical interactions with biological targets.[4] Furthermore, it frequently serves as a bioisostere for amides, phenyl groups, and other heterocycles, enabling chemists to fine-tune properties like polarity, lipophilicity, metabolic stability, and aqueous solubility.[2] This versatility has led to the development of pyridinone-containing inhibitors for a wide array of therapeutic targets, including viral enzymes and protein kinases, with applications in treating cancer, inflammatory diseases, and infectious diseases like HIV/AIDS.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyridinone-based inhibitors across several key target classes, supported by experimental data and validated methodologies.

Core Structure-Activity Relationship (SAR) Analysis: A Target-Centric Comparison

The potency and selectivity of pyridinone inhibitors are profoundly influenced by the nature and position of substituents on the core ring. The following sections dissect the SAR for major therapeutic target families, highlighting how specific structural modifications dictate biological activity.

Pyridinone-Based Kinase Inhibitors

A significant number of kinase inhibitors utilize the pyridinone scaffold as a "hinge-binding" motif. The kinase hinge region is a flexible loop connecting the N- and C-terminal lobes of the kinase domain, and it forms key hydrogen bonds with ATP. The pyridinone core effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, providing a strong anchor for the inhibitor in the active site.[2]

  • Met Kinase: In the development of inhibitors for Met kinase, a receptor tyrosine kinase often implicated in cancer, replacing an acylurea moiety with a 2-pyridinone ring served to conformationally constrain the molecule. This structural change enhanced hydrogen bonding with the backbone NH of Asp1222 in the Met active site, leading to potent inhibitors.[2] A conformationally constrained 2-pyridinone analogue demonstrated a remarkable IC50 value of 1.8 nM against Met kinase.[5]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive cancer target.[6] For substituted pyridone inhibitors of Pim-1, high potency (IC50 = 50 nM for the most potent reported compound) is achieved through a complex hydrogen bond network involving the inhibitor, two water molecules, and the catalytic core of the enzyme.[7] This highlights that not just direct interactions, but also water-mediated bonds, are crucial for potent inhibition, a key insight for rational drug design.

  • p38 MAP Kinase: As a key regulator of inflammatory responses, p38 MAP kinase is a target for anti-inflammatory drugs. SAR studies on N-aryl pyridinone inhibitors revealed that substitutions on the N-phenyl ring and modifications at the C-6 position of the pyridinone core are critical for modulating both potency and metabolic stability.[8]

Pyridinone-Based HIV Inhibitors

The pyridinone scaffold has been instrumental in the development of potent inhibitors targeting two essential HIV enzymes: reverse transcriptase and integrase.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridinone derivatives are a well-established class of NNRTIs.[9][10][11] SAR studies have shown that modifications at positions 3, 4, and 6 of the pyridinone ring are critical for antiviral activity.[12] For instance, introducing alkyl or alkenyl substituents with more than three carbons at the C-4 position generally correlates with enhanced anti-HIV activity.[12] Molecular docking studies reveal that these inhibitors adopt a characteristic "butterfly" conformation within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme.[12]

  • Integrase Strand Transfer Inhibitors (InSTIs): HIV integrase is responsible for inserting the viral DNA into the host genome, a critical step for viral replication.[13] The development of InSTIs evolved from early diketo acid inhibitors.[13] More recent efforts have focused on pyridinone-based scaffolds.[14][15][16] Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of new pyridinone derivatives against HIV-1 integrase, aiding in the design of more potent compounds.[14][15] These models help identify which descriptors (molecular properties) are most influential for inhibitory activity.

Inhibitors of Other Key Targets

The adaptability of the pyridinone scaffold extends to other important enzyme classes.

  • Isocitrate Dehydrogenase 1 (IDH1) Inhibitors: Mutations in IDH1 are oncogenic drivers in several cancers.[17][18] In a successful example of "scaffold hopping," a phenyl ring in a lead compound was replaced with a pyridinone ring. This strategic change introduced a strong hydrogen bond acceptor, which improved interactions with key residues (Asn101 and Gly97) in the IDH1 active site and enhanced the overall properties of the inhibitor.[2][3] This led to pyridinone-thiohydantoin and pyridinone-quinolinone derivatives with inhibitory values (Ki) against mutant IDH1 (R132H) in the range of 0.42–9.2 μM.[3]

  • Factor XIa (FXIa) Inhibitors: FXIa is a target for anticoagulants with a potentially lower bleeding risk. In the search for novel FXIa inhibitors, the imidazole scaffold of a lead compound was successfully replaced with pyridine and pyridinone rings.[19][20] This modification led to the discovery of potent and selective FXIa inhibitors, with X-ray crystallography highlighting the key differences in binding modes between the imidazole and the six-membered ring analogs.[19]

Comparative Quantitative Data of Pyridinone Inhibitors

To provide an objective comparison of performance, the following table summarizes the inhibitory activities of representative pyridinone-based compounds against their respective targets.

Compound ClassTargetMeasurementPotencyReference
Pyrrolopyridine-pyridinoneMet KinaseIC501.8 nM[5]
Substituted PyridonePim-1 KinaseIC5050 nM[7]
Pyrido[2,3-d]pyrimidineFGFr Tyrosine KinaseIC5060 nM[21]
Pyridinone-ThiohydantoinMutant IDH1 (R132H)Ki0.42 - 9.2 µM[3]
CyclopentanepyridinoneHIV-1 Reverse TranscriptaseEC50540 nM[12]
Pyridine-based MacrocycleFactor XIaKi6.7 nM[22]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Ki is an intrinsic measure of binding affinity, while IC50 is a functional measure that can be dependent on assay conditions.[23][24][25][26] EC50 (half maximal effective concentration) measures the concentration required to elicit a 50% response in a cell-based assay.

Visualizing the SAR and Experimental Workflow

Diagrams are essential for conceptualizing complex relationships in drug discovery.

Caption: Generalized SAR map for pyridinone inhibitors.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Analysis & Iteration a Scaffold Selection (Pyridinone Core) b SAR-guided Derivative Synthesis a->b c Biochemical Assay (e.g., Kinase, RT) b->c Test Compounds d Determine IC50 / Ki c->d e Cell Proliferation / Antiviral Assay d->e Potent Hits f Determine EC50 & Toxicity (CC50) e->f g Data Analysis & SAR Refinement f->g Biological Data h Lead Optimization g->h h->b Iterative Design

Caption: Workflow for pyridinone inhibitor discovery.

Field-Proven Methodologies: Experimental Protocols

Scientific integrity demands that protocols be robust and reproducible. The following sections detail validated, step-by-step methodologies for evaluating pyridinone-based inhibitors.

Protocol 1: General Synthesis of 2-Pyridone Derivatives

The accessibility of the pyridinone scaffold through established condensation reactions is a key reason for its widespread use. One common method involves a one-pot synthesis from readily available starting materials.[2]

Causality: This protocol is chosen for its efficiency and tolerance of a broad range of functional groups, making it ideal for rapidly generating a library of derivatives for SAR studies.

  • Reactant Preparation: In a round-bottom flask, combine dimethyl 3-oxopentanedioate (1 equiv.), a primary amine (1.2 equiv.), and L-proline (0.1 equiv.) as a catalyst.

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Purify the crude product using column chromatography on silica gel to yield the desired 2-(1H)-pyridinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of a test compound against HIV-1 RT.[27]

Causality: This ELISA-based method is selected for its high sensitivity, safety (avoids radioisotopes), and suitability for high-throughput screening. The principle relies on the RT enzyme incorporating digoxigenin (DIG)- and biotin-labeled nucleotides into a new DNA strand. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to an enzyme (e.g., HRP or AP), which generates a colorimetric signal.[27][28][29]

  • Plate Preparation: Use a 96-well streptavidin-coated microplate.

  • Reaction Mixture: Prepare a master mix containing reaction buffer, a poly(A) RNA template hybridized to an oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and DIG-dUTP.[30]

  • Inhibitor Addition: Serially dilute the pyridinone test compound in DMSO and add it to the wells. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the 0% control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture: After incubation, transfer the reaction mixtures to the streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound components.

  • Detection: Add an anti-DIG-HRP/AP conjugate and incubate for 1 hour. Wash the plate again.

  • Signal Generation: Add the appropriate substrate (e.g., TMB for HRP, pNPP for AP) and incubate until color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The pyridinone scaffold is a remarkably versatile and privileged core in modern drug discovery. The comparative analysis clearly demonstrates that its biological activity is highly tunable through strategic substitutions, allowing for the development of potent and selective inhibitors against diverse targets ranging from viral enzymes to protein kinases.

The key to its success lies in its ability to act as a bioisostere and a robust hydrogen-bonding motif, particularly in anchoring to the hinge region of kinases. The SAR trends reveal that for kinases, modifications often focus on the N1 and C6 positions to gain potency and selectivity, while for HIV NNRTIs, the C3 and C4 positions are crucial for potent antiviral effects.

Future efforts will likely focus on designing pyridinone inhibitors with enhanced pharmacokinetic profiles and the ability to overcome drug resistance. As our understanding of disease biology deepens, the application of this privileged scaffold will undoubtedly expand to new and challenging therapeutic targets, reinforcing its enduring importance in medicinal chemistry.

References

comparative analysis of the therapeutic potential of substituted pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, and to serve as bioisosteres for various functional groups, make them privileged scaffolds in drug discovery.[3][4] This guide provides a comparative analysis of the therapeutic potential of substituted pyridinones, delving into their mechanisms of action, diverse applications, and the experimental data supporting their efficacy.

Mechanisms of Action: A Diverse Pharmacological Landscape

Substituted pyridinones exert their therapeutic effects through a wide array of mechanisms, targeting various proteins and pathways implicated in disease. This versatility is a direct result of the pyridinone core's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.[2]

A notable mechanism is the chelation of metal ions. Deferiprone , a 3-hydroxy-1,2-dimethylpyridin-4-one, is a prime example of a pyridinone-based drug that functions as an iron-chelating agent.[5][6] It is clinically used to treat transfusional iron overload in patients with conditions like thalassemia.[5][7] Deferiprone forms a stable 3:1 complex with ferric ions (Fe³⁺), which is then excreted, primarily in the urine.[5][8] By reducing the body's iron burden, it mitigates iron-induced oxidative stress and prevents damage to vital organs.[6]

Another significant area of activity is the modulation of signaling pathways involved in fibrosis and inflammation. Pirfenidone , a pyridinone derivative, is an approved treatment for idiopathic pulmonary fibrosis (IPF).[9][10] While its exact mechanism is not fully elucidated, it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[11][12] Pirfenidone is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[9][11]

Furthermore, pyridinone derivatives have shown promise as inhibitors of various enzymes. Several pyridinone-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[1][2] For instance, some derivatives have been investigated as inhibitors of p38 kinase, a key player in inflammatory responses.[13] Additionally, the 2-pyridone scaffold is a feature of several FDA-approved kinase inhibitors used in oncology, such as Palbociclib.[14][15]

The antiviral activity of pyridinones is also well-documented, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[16][17] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[17]

dot digraph "Pyridinone_MoA" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

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// Drug Examples "Deferiprone" [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pirfenidone" [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Kinase Inhibitors (e.g., Palbociclib)" [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "HIV-1 NNRTIs" [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections "Substituted Pyridinones" -> "Iron Chelation" [label="e.g."]; "Iron Chelation" -> "Deferiprone" [label="Exemplified by"];

"Substituted Pyridinones" -> "Anti-fibrotic & Anti-inflammatory" [label="e.g."]; "Anti-fibrotic & Anti-inflammatory" -> "Pirfenidone" [label="Exemplified by"];

"Substituted Pyridinones" -> "Enzyme Inhibition" [label="e.g."]; "Enzyme Inhibition" -> "Kinase Inhibitors (e.g., Palbociclib)" [label="Targets"];

"Substituted Pyridinones" -> "Antiviral (NNRTI)" [label="e.g."]; "Antiviral (NNRTI)" -> "HIV-1 NNRTIs" [label="Targets"]; } Caption: Diverse mechanisms of action of substituted pyridinones.

Comparative Analysis of Therapeutic Applications

The structural versatility of substituted pyridinones has led to their investigation and application across a wide spectrum of diseases. The following sections provide a comparative overview of their therapeutic potential in key areas.

Iron Overload Disorders

In the realm of iron chelation therapy, Deferiprone stands as a key pyridinone-based oral therapeutic. It offers an alternative to the parenterally administered deferoxamine and the oral chelator deferasirox.

FeatureDeferiproneDeferoxamineDeferasirox
Administration OralSubcutaneous/IntravenousOral
Chelation Ratio (Drug:Iron) 3:1[5][8]1:12:1
Primary Excretion Route Urine[5][6]Urine and FecesFeces[5]
Cardiac Iron Removal More effective than deferoxamine[5]Less effective than deferiprone[5]Less effective than deferiprone[5]
Key Side Effects Agranulocytosis, neutropenia[8]Auditory and visual disturbancesRenal and hepatic impairment

Data compiled from multiple sources.[5][6][8]

Fibrotic Diseases

Pirfenidone is a cornerstone in the treatment of idiopathic pulmonary fibrosis (IPF).[9][10] Its antifibrotic effects have also been demonstrated in animal models of cardiac, renal, and hepatic fibrosis.[9]

CompoundPrimary IndicationKey Mechanistic InsightsSupporting Evidence
Pirfenidone Idiopathic Pulmonary Fibrosis[9][10]Downregulation of TGF-β, TNF-α, and procollagens I and II[9][11]Clinical trials demonstrating a reduction in the decline of lung function.[9]
Mefunidone (Investigational)Analog of pirfenidone with potentially higher potency and more favorable pharmacokinetics.[18]Preclinical studies showing antifibrotic activity.[18]
Oncology

The pyridinone scaffold is a prominent feature in a number of anticancer agents, particularly kinase inhibitors.[1][2] These compounds often target signaling pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation.

Compound/ClassTarget(s)Therapeutic Application
Palbociclib CDK4/6[14]HR+, HER2- advanced or metastatic breast cancer.[14]
Tazemetostat EZH2[15]Epithelioid sarcoma and follicular lymphoma.[15]
Pyridinone-quinazoline derivatives Protein Tyrosine Kinases (PTK)[1][2](Preclinical) Investigated as cytotoxic agents.[1][2]
Pyridinone derivatives Adenosine A2A Receptor (A2AR) Antagonists[19](Preclinical) Investigated for cancer immunotherapy.[19]

A comparative analysis of the cytotoxic activity of various pyridinone derivatives against different cancer cell lines highlights the importance of specific substitutions on the pyridinone ring for potency and selectivity.[20]

DerivativeCancer Cell LineIC50 (µM)
Compound 7a MCF-7 (Breast), HCT116 (Colon), PC3 (Prostate)1.18[20]
Compound 7d MCF-7 (Breast), HCT116 (Colon), PC3 (Prostate)1.97[20]
Compound 4c HCT-116 (Colon)7.15 ± 0.35[20]
Compound 4c HepG2 (Liver)8.02 ± 0.38[20]
Compound 4c PC3 (Prostate)13.64 ± 0.67[20]
Compound 4c MCF-7 (Breast)15.74 ± 0.78[20]

Data sourced from a study on the cytotoxicity of pyridinone derivatives.[20]

Infectious Diseases

Substituted pyridinones have been extensively studied for their antimicrobial and antiviral properties.[21][22]

  • Antiviral (HIV): Pyridinone derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] One promising compound exhibited an EC50 value of 0.0563 µM against HIV-1 replication.[16]

  • Antibacterial/Antifungal: The 2-pyridone core is found in natural products with antimicrobial activity and has been used as a scaffold for the synthesis of new antimicrobial agents.[22] Ciclopirox is an example of a pyridinone-based antifungal agent.[1][2]

Key Experimental Protocols

The evaluation of the therapeutic potential of substituted pyridinones relies on a battery of in vitro and in vivo assays. The following provides a generalized workflow for the initial screening of a novel pyridinone derivative.

dot digraph "Experimental_Workflow" { graph [rankdir=LR]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="In Vitro Evaluation"; style="filled"; fillcolor="#F1F3F4";

}

subgraph "cluster_1" { label="In Vivo Evaluation"; style="filled"; fillcolor="#F1F3F4";

}

// Connections "Synthesis" -> "Cytotoxicity_Assay"; "Cytotoxicity_Assay" -> "Target_Binding_Assay"; "Target_Binding_Assay" -> "Cell-based_Functional_Assay"; "Cell-based_Functional_Assay" -> "Animal_Model" [label="Promising Candidates"]; "Animal_Model" -> "Pharmacokinetics"; "Pharmacokinetics" -> "Efficacy_Toxicity"; } Caption: General experimental workflow for evaluating substituted pyridinones.

Synthesis of Substituted Pyridinones

The synthesis of pyridinone derivatives can be achieved through various established condensation reactions.[2] A common approach involves a multi-component reaction, for example, the Knoevenagel condensation followed by a Michael addition and cyclization.[22]

Generalized Three-Component Synthesis of 2-Pyridones:

  • Step 1: Knoevenagel Condensation: An aromatic aldehyde is reacted with malononitrile in the presence of a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., dioxane) to form a benzylidene derivative.[22]

  • Step 2: Michael Addition and Cyclization: The resulting benzylidene derivative undergoes a Michael addition with a cyanoacetamide derivative, followed by intramolecular cyclization to yield the desired 2-pyridone product.[22]

Urease Inhibition Assay (Example of an Enzyme Inhibition Assay)

This protocol is based on the Weatherburn method and is used to evaluate the urease inhibitory activity of pyridinone derivatives.[23]

Materials:

  • Jack bean urease solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard inhibitor (e.g., Thiourea)

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • In a 96-well plate, add the urease solution and the test compound solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes).[23]

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate for another 20 minutes at the same temperature.[23]

  • Stop the reaction and develop the color by adding the phenol and alkali reagents. This detects the amount of ammonia produced.[23]

  • Measure the absorbance at a specific wavelength (e.g., 640 nm) using a microplate reader.[23]

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The therapeutic landscape of substituted pyridinones continues to expand. Current research is focused on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[18][24] The exploration of pyridinones as inhibitors of novel targets and their application in emerging therapeutic areas like neurodegenerative diseases and immunotherapy holds significant promise.[19][25]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is fundamental to establishing an effective Personal Protective Equipment (PPE) protocol. This compound, while a valuable intermediate, presents several health risks that necessitate stringent control measures. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Safety data sheets consistently classify this chemical with several hazard statements, which form the logical basis for the PPE recommendations that follow.[1]

Hazard StatementGHS CodeDescription of Risk
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.[1]
Causes skin irritationH315Direct contact with skin can cause redness, itching, and inflammation.[1]
Causes serious eye irritationH319Contact with eyes can result in significant irritation, pain, and potential damage.[1]
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.[1]

These hazards dictate a multi-faceted approach to protection, focusing on isolating the handler from the chemical through a combination of engineering controls and appropriate PPE.

Core Protective Measures: A Multi-Layered Defense

An effective safety protocol does not begin with PPE, but with engineering controls. PPE is the final, critical barrier between the scientist and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical step in minimizing respiratory exposure to dusts or aerosols.[2][3] The fume hood provides a contained workspace with constant airflow, drawing potentially harmful vapors or particulates away from the user's breathing zone.

Personal Protective Equipment (PPE) for Routine Operations

For standard laboratory procedures involving milligram to gram quantities, the following PPE is mandatory.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[4][5]

    • Rationale: Goggles provide a complete seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to standard safety glasses. Given the "serious eye irritation" hazard, this is a non-negotiable requirement.[1]

  • Hand Protection:

    • Requirement: Chemically resistant gloves must be worn at all times.[3] Disposable nitrile gloves are a suitable choice for incidental contact.[5]

    • Rationale: To prevent skin irritation, gloves form a direct barrier. It is crucial to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat must be worn.[4]

    • Rationale: The lab coat protects street clothes and underlying skin from minor spills and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

Operational Protocols: From Preparation to Disposal

The efficacy of PPE is directly linked to its correct use. The following step-by-step procedures provide a framework for safe operations.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Lab Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Potentially Contaminated) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Logical workflow for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and accidental exposure.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[2][3][6] This waste must not be poured down the drain.[7]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

  • Spill Cleanup: In the event of a small spill within the fume hood, use an inert absorbent material to collect the substance. All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[2][7]

The disposal process must follow a strict, documented procedure.

G cluster_disposal Disposal Workflow Start Handling Complete Step1 Segregate Waste: - Chemical Residue - Contaminated PPE - Sharps Start->Step1 Step2 Place in Labeled, Compatible Hazardous Waste Container Step1->Step2 Step3 Store in Designated Satellite Accumulation Area Step2->Step3 Step4 Arrange Pickup by EHS Department Step3->Step4 End Disposal Complete Step4->End

Caption: Step-by-step waste disposal workflow.

Emergency Response Plan

Preparedness is key to mitigating the consequences of accidental exposure. All personnel must be familiar with the location of safety showers and eyewash stations.

First Aid Measures

The following table summarizes immediate actions to be taken in case of exposure, based on information from safety data sheets.[3][6][8]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][8]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][6][8]

By integrating these expert-validated protocols into your daily laboratory operations, you create a robust safety system that protects both the integrity of your research and the well-being of your team.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.